molecular formula C5H4N4O B12410776 Allopurinol-d2

Allopurinol-d2

カタログ番号: B12410776
分子量: 138.12 g/mol
InChIキー: OFCNXPDARWKPPY-QDNHWIQGSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Allopurinol-d2 is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 138.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C5H4N4O

分子量

138.12 g/mol

IUPAC名

3,6-dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10)/i1D,2D

InChIキー

OFCNXPDARWKPPY-QDNHWIQGSA-N

異性体SMILES

[2H]C1=NNC2=C1C(=O)N=C(N2)[2H]

正規SMILES

C1=NNC2=C1C(=O)N=CN2

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Allopurinol-d2 (3,6-dideuterio-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one), a deuterated analog of the xanthine oxidase inhibitor allopurinol. This document details a proposed synthetic pathway, experimental protocols for characterization, and relevant data presented in a clear and structured format.

Introduction

Allopurinol is a widely used medication for the management of hyperuricemia and gout.[1][2] Deuterium-labeled compounds, such as this compound, are valuable tools in pharmaceutical research. They are frequently used as internal standards in pharmacokinetic and bioequivalence studies due to their similar chemical properties to the parent drug but distinct mass, allowing for precise quantification by mass spectrometry.[3] This guide outlines the key aspects of synthesizing and characterizing this compound for research and development purposes.

Synthesis of this compound

Proposed Synthetic Route: Metal-Catalyzed H/D Exchange

The synthesis of this compound can be achieved by treating allopurinol with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable metal catalyst. Catalysts like Ruthenium on carbon (Ru/C) or Raney Nickel are known to facilitate H/D exchange on heterocyclic systems. The deuteration is expected to occur at the C3 and C6 positions of the pyrazolopyrimidine core.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a sealed reaction vessel, suspend allopurinol (1 equivalent) in deuterium oxide (D₂O, 20-50 equivalents).

  • Catalyst Addition: Add a catalytic amount of 5% Ruthenium on carbon (Ru/C) or Raney Nickel (approximately 5-10 mol%).

  • Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C for 12 to 24 hours under an inert atmosphere (e.g., Argon). The reaction progress can be monitored by LC-MS by observing the mass shift from the parent compound to the deuterated product.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the catalyst.

  • Purification: The filtrate, containing the deuterated product, can be lyophilized to remove the D₂O. The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

SynthesisWorkflow cluster_synthesis Synthesis of this compound Allopurinol Allopurinol Reaction H/D Exchange Reaction (D₂O, Ru/C or Raney Ni, Heat) Filtration Catalyst Filtration Purification Lyophilization & Recrystallization Allopurinol_d2 This compound

Characterization of this compound

The successful synthesis of this compound requires thorough characterization to confirm its identity, purity, and the location of deuterium incorporation. The primary analytical techniques employed for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by High-Performance Liquid Chromatography (HPLC) for purity assessment.

Mass Spectrometry

Mass spectrometry is a critical tool for confirming the incorporation of deuterium atoms by detecting the mass shift compared to the unlabeled allopurinol.

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable for this analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor the specific mass transitions for allopurinol and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Allopurinol137.1110.1
This compound139.1112.1

Table 1: Mass Spectrometry Parameters for Allopurinol and this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise location of the deuterium atoms. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C3 and C6 positions are expected to be absent or significantly reduced in intensity compared to the spectrum of unlabeled allopurinol. The ¹³C NMR spectrum will show the signals for the carbon atoms attached to deuterium, which may appear as triplets due to C-D coupling.

Expected NMR Spectral Data

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~8.2C5-H
~13.5N1-H
-C3-D (Signal absent)
-C6-H (Signal absent)

Table 2: Predicted NMR Data for this compound. Note: The absence of signals for C3-H and C6-H in the ¹H NMR spectrum is the key indicator of successful deuteration.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A mixture of a phosphate buffer (pH 3-4) and methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 - 20 µL.

The purity is determined by calculating the area percentage of the this compound peak relative to the total peak area in the chromatogram.

CharacterizationWorkflow cluster_characterization Characterization of this compound SynthesizedProduct Synthesized this compound MassSpec Mass Spectrometry (LC-MS/MS) NMR NMR Spectroscopy (¹H and ¹³C) HPLC HPLC-UV Identity Confirm Identity (Mass Shift) Structure Confirm Structure (Deuterium Location) Purity Determine Purity

Mechanism of Action of Allopurinol

Allopurinol and its active metabolite, oxypurinol, act as inhibitors of xanthine oxidase, a key enzyme in the purine catabolism pathway.[4][5] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and further to uric acid. By inhibiting xanthine oxidase, allopurinol reduces the production of uric acid, thereby preventing its deposition in joints and kidneys.

SignalingPathway

Conclusion

This technical guide provides a framework for the synthesis and characterization of this compound. The proposed metal-catalyzed H/D exchange offers a straightforward route to this valuable research tool. The detailed characterization protocols, including LC-MS/MS, NMR, and HPLC, are essential for ensuring the quality and identity of the synthesized compound. The provided diagrams illustrate the logical flow of the synthesis and characterization processes, as well as the established mechanism of action of allopurinol. This guide is intended to support researchers and scientists in the development and application of deuterated pharmaceutical standards.

References

An In-Depth Technical Guide to the Chemical Properties of Deuterated Allopurinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of deuterated allopurinol, with a focus on its comparison to the non-deuterated parent compound. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, pharmacology, and analytical chemistry.

Introduction

Allopurinol is a xanthine oxidase inhibitor widely used in the management of hyperuricemia and gout.[1][2] Deuterated analogs of allopurinol, such as allopurinol-d2, are valuable tools in clinical and research settings, primarily utilized as internal standards for pharmacokinetic and bioequivalence studies due to their mass difference from the parent drug.[3][4] The substitution of hydrogen with deuterium, a stable isotope, can also influence a drug's metabolic profile, a concept known as the kinetic isotope effect.[5] This guide will delve into the known chemical properties of deuterated allopurinol, its synthesis, and its mechanism of action.

Physicochemical Properties

The fundamental physicochemical properties of allopurinol and its deuterated analog, this compound, are summarized below. It is important to note that while extensive data is available for allopurinol, specific experimental data for some properties of the deuterated version are limited. In such cases, the properties are expected to be very similar to the non-deuterated compound.

Table 1: General and Physicochemical Properties of Allopurinol and Deuterated Allopurinol

PropertyAllopurinolDeuterated Allopurinol (this compound)
Chemical Name 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one1,7-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2
Synonyms 4-Hydroxypyrazolo[3,4-d]pyrimidine, HPPAllopurinol D2
CAS Number 315-30-0916979-34-5
Molecular Formula C₅H₄N₄OC₅H₂D₂N₄O
Molecular Weight 136.11 g/mol [6]138.12 g/mol
Appearance White to off-white crystalline powder[1]No data available (Expected to be similar to allopurinol)
Melting Point >300 °CNo data available (Expected to be very similar to allopurinol)
pKa 9.31 (for sodium salt)[6]No data available (Expected to be very similar to allopurinol)

Table 2: Solubility Data for Allopurinol

SolventSolubility
WaterVery slightly soluble[1]
AlcoholVery slightly soluble[1]
ChloroformPractically insoluble[1]
EtherPractically insoluble[1]
Dimethylformamide (DMF)Soluble[1]
Dilute alkali hydroxidesSoluble[1]
DMSOApprox. 3 mg/mL[]
1:10 DMSO:PBS (pH 7.2)Approx. 0.1 mg/mL[]

Mechanism of Action and Metabolism

Allopurinol and its deuterated analogs function as inhibitors of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and subsequently to uric acid.[1][2] By blocking this final step in purine metabolism, allopurinol reduces the production of uric acid in the body.

The primary active metabolite of allopurinol is oxypurinol, which is also a potent inhibitor of xanthine oxidase.[1] Allopurinol is rapidly metabolized to oxypurinol, which has a much longer half-life and is largely responsible for the therapeutic effect.[2]

The metabolic pathway of allopurinol is illustrated in the following diagram:

Allopurinol Metabolism Allopurinol Allopurinol Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolism XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits Oxypurinol->XanthineOxidase Inhibits

Allopurinol Metabolism and Mechanism of Action

Experimental Protocols

Synthesis of Allopurinol

Several methods for the synthesis of allopurinol have been reported. A common approach involves the condensation of hydrazine with an ethoxymethylenemalononitrile derivative, followed by hydrolysis and cyclization.[1]

A General Synthesis Scheme for Allopurinol:

  • Condensation: Reaction of ethyl cyanoacetate, triethyl orthoformate, and morpholine in isopropanol.

  • Intermediate Formation: The resulting condensate is reacted with hydrazine hydrate.

  • Hydrolysis and Acidification: The intermediate is then treated with sulfuric acid to form 3-amino-4-pyrazolecarboxamide sulfate.

  • Cyclization: The sulfate salt is heated with formamide to yield allopurinol.

Allopurinol Synthesis Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Intermediate Formation cluster_2 Step 3: Hydrolysis & Acidification cluster_3 Step 4: Cyclization A Ethyl Cyanoacetate + Triethyl Orthoformate + Morpholine B Condensate A->B C Hydrazine Hydrate D Intermediate C->D E Sulfuric Acid F 3-Amino-4-pyrazolecarboxamide Sulfate E->F G Formamide H Allopurinol

General Workflow for Allopurinol Synthesis

Analytical Methodology: LC-MS/MS for Pharmacokinetic Studies

Deuterated allopurinol is commonly used as an internal standard for the quantification of allopurinol and its metabolite, oxypurinol, in biological matrices like plasma. A typical workflow for such an analysis is as follows:

  • Sample Preparation: Protein precipitation of the plasma sample (e.g., with acetonitrile containing formic acid) is a common method. The deuterated allopurinol internal standard is added at this stage.[4]

  • Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically with a C18 reversed-phase column, to separate allopurinol, oxypurinol, and the internal standard.[4]

  • Mass Spectrometric Detection: The separated compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.[4]

Table 3: Mass Spectrometric Transitions for Allopurinol and Deuterated Allopurinol

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Allopurinol137.0109.9
This compound139.0111.9
Oxypurinol153.1136.0

Data from a study using positive ionization mode.[4]

LC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection A Plasma Sample + This compound (Internal Standard) B Protein Precipitation (e.g., Acetonitrile) A->B C Supernatant Injection B->C D Reversed-Phase HPLC (e.g., C18 column) C->D E Electrospray Ionization (ESI) D->E F Tandem Mass Spectrometer (MRM Mode) E->F G Data Acquisition & Quantification F->G

LC-MS/MS Analytical Workflow for Allopurinol

Pharmacokinetics

The pharmacokinetic properties of allopurinol are well-documented. It is rapidly absorbed after oral administration and extensively metabolized to oxypurinol.

Table 4: Key Pharmacokinetic Parameters of Allopurinol and Oxypurinol

ParameterAllopurinolOxypurinol
Bioavailability ~80%[1]-
Time to Peak Plasma Concentration (Tmax) 1-2 hours[1]~6 hours[1]
Plasma Half-life (t½) 1.3 hours[1]~21 hours[1]
Protein Binding NegligibleNegligible
Elimination Primarily metabolized to oxypurinol; small amount excreted unchanged in urine.Primarily excreted in urine.

While specific pharmacokinetic studies directly comparing deuterated and non-deuterated allopurinol are not widely published, the use of deuterated allopurinol as an internal standard in pharmacokinetic studies of allopurinol implies that its own pharmacokinetic behavior is highly similar and predictable, allowing for accurate quantification of the non-deuterated drug.

Conclusion

Deuterated allopurinol serves as an indispensable tool in the analytical and clinical study of allopurinol. Its chemical properties are largely identical to the parent compound, with the key difference being its increased mass, which allows for its use as an internal standard in mass spectrometry-based assays. While the synthesis follows established chemical principles for pyrazolo[3,4-d]pyrimidine derivatives, specific detailed protocols for deuterated versions are proprietary or not widely published. The mechanism of action as a xanthine oxidase inhibitor is presumed to be identical to that of allopurinol. Further research into the kinetic isotope effect on the metabolism and potency of deuterated allopurinol could provide deeper insights into its pharmacological profile. This guide provides a foundational understanding of the chemical properties of deuterated allopurinol for researchers and drug development professionals.

References

Allopurinol-d2 mechanism of action as a xanthine oxidase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Allopurinol is a cornerstone therapy for hyperuricemia and gout, exerting its therapeutic effect through the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway. This technical guide provides an in-depth exploration of the mechanism of action of allopurinol and its deuterated analog, allopurinol-d2, as xanthine oxidase inhibitors. While extensive data exists for allopurinol and its active metabolite, oxypurinol, the information on this compound is primarily theoretical, based on the established principles of the kinetic isotope effect. This guide summarizes the known quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and mechanisms to support further research and drug development in this area.

Introduction to Xanthine Oxidase and Purine Metabolism

Purine metabolism is a fundamental biological process involving the synthesis and degradation of purine nucleotides. The catabolism of purines culminates in the production of uric acid, a poorly soluble compound that can lead to hyperuricemia and the development of gout when present in excess. Xanthine oxidase (XO) is a molybdenum-containing enzyme that plays a pivotal role in this pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid. Due to its critical role in uric acid production, xanthine oxidase is a key target for therapeutic intervention in the management of hyperuricemia and gout.

Mechanism of Action of Allopurinol as a Xanthine Oxidase Inhibitor

Allopurinol, a structural isomer of hypoxanthine, functions as a suicide inhibitor of xanthine oxidase. Upon administration, allopurinol is rapidly metabolized by xanthine oxidase and aldehyde oxidase to its primary active metabolite, oxypurinol.

The inhibitory action of allopurinol is a two-step process:

  • Competitive Inhibition: Allopurinol initially acts as a competitive inhibitor, binding to the active site of xanthine oxidase and preventing the binding of its natural substrates, hypoxanthine and xanthine.

  • Suicide Inactivation by Oxypurinol: Xanthine oxidase hydroxylates allopurinol to oxypurinol. Oxypurinol then binds tightly to the reduced molybdenum center (Mo(IV)) within the active site of the enzyme. This binding is extremely stable, effectively inactivating the enzyme and preventing further substrate turnover. This mechanism-based inactivation is the primary reason for the long-lasting therapeutic effect of allopurinol.

Crystal structure analysis of bovine milk xanthine oxidoreductase complexed with oxypurinol has revealed that the N2 nitrogen of oxypurinol coordinates directly to the molybdenum atom. Furthermore, oxypurinol forms hydrogen bonds with key amino acid residues in the active site, including glutamate 802, arginine 880, and glutamate 1261, which are essential for the enzyme's catalytic activity.

This compound: A Deuterated Analog

The Kinetic Isotope Effect and its Potential Impact

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in reactions where this bond is broken in the rate-determining step. In the context of allopurinol, deuteration at metabolically active sites could potentially:

  • Slow the rate of metabolic conversion: The oxidation of allopurinol to oxypurinol by xanthine oxidase and aldehyde oxidase involves the cleavage of a C-H bond. By replacing this hydrogen with deuterium, the rate of this conversion may be slowed.

  • Alter Pharmacokinetics: A slower metabolic conversion could lead to a longer half-life and increased systemic exposure of allopurinol. This might allow for lower or less frequent dosing to achieve the same therapeutic effect.

  • Shift Metabolic Pathways: Deuteration can sometimes redirect metabolism towards alternative pathways, potentially reducing the formation of undesirable metabolites.

It is important to note that without direct experimental data, these potential effects remain theoretical.

Quantitative Data

The following tables summarize the available quantitative data for the inhibition of xanthine oxidase by allopurinol and oxypurinol, as well as their pharmacokinetic properties. No specific experimental data for this compound was found.

Inhibitory Activity against Xanthine Oxidase
CompoundInhibition TypeKi (μM)IC50 (μM)Source(s)
AllopurinolCompetitive2.12 - 9.222.84 - 7.59
OxypurinolCompetitive0.035 - 6.35~15.2
Pharmacokinetic Parameters
ParameterAllopurinolOxypurinolSource(s)
Oral Bioavailability 79 ± 20%N/A (metabolite)
Elimination Half-life (t1/2) 1.2 ± 0.3 hours23.3 ± 6.0 hours
Apparent Oral Clearance (CL/F) 15.8 ± 5.2 mL/min/kg0.31 ± 0.07 mL/min/kg
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg0.59 ± 0.16 L/kg

Experimental Protocols

In Vitro Xanthine Oxidase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against xanthine oxidase by monitoring the formation of uric acid spectrophotometrically.

Materials:

  • Xanthine Oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Test compound (e.g., allopurinol, this compound)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • UV-Vis Spectrophotometer or microplate reader capable of reading at 290-295 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in the potassium phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO. Further dilutions should be made in the phosphate buffer to achieve the desired final concentrations.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use. The final concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes.

  • Assay Setup:

    • In a 96-well plate or cuvette, add the following in order:

      • Potassium phosphate buffer

      • Test compound solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO)

      • Xanthine solution

    • Include a blank for each concentration containing all components except the enzyme.

  • Enzyme Reaction and Measurement:

    • Pre-incubate the assay mixture at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding the xanthine oxidase solution.

    • Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the absorbance vs. time curve for each concentration.

    • Subtract the rate of the blank from the rate of the corresponding sample.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Velocity_control - Velocity_inhibitor) / Velocity_control] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki) and the mode of inhibition, the assay should be performed with varying concentrations of both the substrate and the inhibitor, and the data analyzed using methods such as the Lineweaver-Burk plot.

Visualizations

Signaling Pathways and Experimental Workflows

Purine_Catabolism_and_XO_Inhibition Purines Purine Nucleotides Hypoxanthine Hypoxanthine Purines->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Oxidation XO Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XO Competitive Inhibition Oxypurinol Oxypurinol Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase & Aldehyde Oxidase Allopurinol_d2 This compound Allopurinol_d2->XO Competitive Inhibition (Theoretical) Oxypurinol->XO Suicide Inactivation

Figure 1: Mechanism

Isotopic Labeling of Allopurinol: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic labeling of allopurinol, a critical tool for advanced research in pharmacology, metabolism, and drug development. Allopurinol, a xanthine oxidase inhibitor, is a cornerstone therapy for managing hyperuricemia and gout. The introduction of stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) into the allopurinol structure enables precise tracking and quantification in complex biological systems, overcoming limitations of non-labeled drug studies.

Introduction to Isotopic Labeling

Isotopic labeling is a technique where atoms in a molecule are replaced by their isotopes. Stable isotopes are non-radioactive and can be differentiated by their mass difference using mass spectrometry (MS) or by their nuclear spin properties in nuclear magnetic resonance (NMR) spectroscopy. In drug development, isotopically labeled compounds are invaluable for a range of applications, including:

  • Pharmacokinetic (PK) Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) profiles without interference from endogenous compounds.

  • Metabolite Identification: To trace the metabolic fate of a drug and identify novel metabolites.

  • Internal Standards: To serve as ideal internal standards in quantitative bioanalysis (e.g., LC-MS/MS), correcting for matrix effects and variations in sample processing.[1][2]

  • Mechanistic Studies: To elucidate the mechanism of action and interaction with biological targets.

Metabolic Pathway of Allopurinol

Allopurinol primarily acts by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid. Allopurinol itself is a substrate for xanthine oxidase and is metabolized to its active metabolite, oxypurinol (or alloxanthine). Oxypurinol is also an inhibitor of xanthine oxidase and has a much longer half-life than allopurinol, contributing significantly to the therapeutic effect. Understanding this pathway is crucial for designing and interpreting studies using labeled allopurinol.

Allopurinol_Metabolism cluster_purine Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol Xanthine Oxidase Allopurinol->Xanthine_Oxidase_Inhibition Inhibits Oxypurinol->Xanthine_Oxidase_Inhibition

Figure 1: Allopurinol's metabolic pathway and mechanism of action.

Synthesis and Isotopic Labeling Strategies

The most common synthetic route to allopurinol involves the cyclization of a 3-amino-4-pyrazolecarboxamide intermediate with formamide.[3][4][5] This pathway offers several opportunities for isotopic labeling by incorporating labeled starting materials.

General Synthesis Workflow

The synthesis can be broadly divided into two main stages: the formation of the pyrazole ring intermediate and its subsequent cyclization to form the pyrazolo[3,4-d]pyrimidine core of allopurinol.

Synthesis_Workflow Start Starting Materials (e.g., Ethyl Cyanoacetate, Hydrazine Hydrate) Intermediate Formation of Intermediate (3-Amino-4-pyrazolecarboxamide hemisulfate) Start->Intermediate Cyclization Cyclization with Formamide Intermediate->Cyclization Crude_AP Crude Allopurinol Cyclization->Crude_AP Purification Purification (Recrystallization) Crude_AP->Purification Final_Product Pure Allopurinol Purification->Final_Product Labeled_Precursor Introduction of Labeled Precursor (e.g., [13C]Formamide, [15N2]Hydrazine) Labeled_Precursor->Intermediate Labeling Step Labeled_Precursor->Cyclization

Figure 2: General workflow for the synthesis of allopurinol.

Labeling with Carbon-13 (¹³C)

To introduce a ¹³C label, [¹³C]formamide can be used in the final cyclization step. This would place the ¹³C atom at the C4 position of the pyrimidine ring.

Experimental Protocol (Proposed):

  • Synthesis of 3-Amino-4-pyrazolecarboxamide Hemisulfate: This intermediate can be synthesized from starting materials like cyanoacetamide and hydrazine hydrate, following established literature procedures.[6][7]

  • Cyclization:

    • In a reaction vessel, combine 3-amino-4-pyrazolecarboxamide hemisulfate with a molar excess of [¹³C]formamide (isotopic purity ≥99%).

    • Heat the mixture with stirring, typically at temperatures ranging from 150-170°C, for several hours (e.g., 10-15 hours).[4]

    • Monitor the reaction progress using a suitable technique like TLC or LC-MS.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature (e.g., 0-5°C) to induce crystallization of the crude [4-¹³C]allopurinol.[4]

    • Collect the solid by filtration and wash with water and ethanol.

    • Purify the crude product by recrystallization from water or an appropriate solvent system to yield the final, pure labeled compound.

Labeling with Nitrogen-15 (¹⁵N)

¹⁵N atoms can be incorporated into the pyrazole ring using ¹⁵N-labeled hydrazine hydrate ([¹⁵N₂]H₄·H₂O) during the formation of the pyrazole intermediate. This would result in a di-labeled [1,2-¹⁵N₂]allopurinol.

Experimental Protocol (Proposed):

  • Intermediate Formation:

    • React a suitable precursor, such as an ethoxymethylene derivative of a cyano-containing compound (e.g., from ethyl cyanoacetate and triethyl orthoformate), with [¹⁵N₂]hydrazine hydrate (isotopic purity ≥99%) in a solvent like ethanol.

    • Heat the mixture under reflux for several hours to facilitate the cyclization and formation of the ¹⁵N-labeled 3-amino-4-pyrazolecarboxylate intermediate.

    • Convert the ester to the amide (3-amino-4-pyrazolecarboxamide) through standard procedures.

  • Final Cyclization:

    • React the resulting ¹⁵N-labeled pyrazole intermediate with unlabeled formamide under heating (150-170°C) as described in section 3.2.

  • Workup and Purification:

    • Follow the cooling, crystallization, and purification steps outlined in section 3.2 to obtain pure [1,2-¹⁵N₂]allopurinol.

Labeling with Deuterium (²H)

Deuterium-labeled allopurinol (e.g., Allopurinol-d₂) is commonly used as an internal standard for mass spectrometry.[1][2][8] Deuteration can be achieved through hydrogen-isotope exchange reactions on the pre-formed allopurinol molecule, often catalyzed by a metal catalyst in the presence of a deuterium source like D₂ gas or D₂O.

Experimental Protocol (General Approach):

  • Catalytic Exchange:

    • Dissolve allopurinol in a suitable deuterated solvent (e.g., D₂O).

    • Add a catalyst, such as a ruthenium or iridium-based catalyst, known to facilitate H-D exchange.

    • Pressurize the reaction vessel with deuterium gas (D₂) and heat to a moderate temperature (e.g., 55°C).

    • Allow the reaction to proceed for a sufficient time to achieve high isotopic enrichment.

  • Purification:

    • After the reaction, remove the catalyst by filtration.

    • Evaporate the solvent and purify the resulting Allopurinol-d₂ by recrystallization or chromatography to remove any unlabeled or partially labeled species.

Data Presentation and Quantitative Analysis

The primary application of isotopically labeled allopurinol is in quantitative analysis, particularly using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Allopurinol-d₂ is an excellent internal standard for the simultaneous quantification of allopurinol and its metabolite oxypurinol in biological matrices like plasma and urine.[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Allopurinol137.0109.9Positive ESI[1][9]
Oxypurinol153.1136.0Positive ESI[1][9]
Allopurinol-d₂ (Internal Standard) 139.0 111.9 Positive ESI [1][9]

Table 1: Mass Spectrometric Parameters for Allopurinol Analysis

ParameterAllopurinolOxypurinolReference
Pharmacokinetic Data
Bioavailability~79%-[10]
Plasma Half-life (t½)1.2 ± 0.3 hours23.3 ± 6.0 hours[10]
LC-MS/MS Assay Performance
Calibration Range (Plasma)60.0 - 6000 ng/mL80.0 - 8000 ng/mL[1][2]
Recovery (using Allopurinol-d₂)85.36% - 91.20%85.36% - 91.20%[1][2]

Table 2: Pharmacokinetic and Analytical Data for Allopurinol and Oxypurinol

Synthesis RouteReported YieldConditionsReference
From 3-amino-4-pyrazolecarboxamide hemisulfate and formamideUp to 65%-[5]
From 2-cyano-3-morpholinoacrylamide and hydrazine/formamide96%100-170°C[11]

Table 3: Reported Yields for Unlabeled Allopurinol Synthesis (Note: Yields for isotopically labeled syntheses may vary but are expected to be in a similar range.)

Conclusion

The isotopic labeling of allopurinol provides researchers with a powerful tool to conduct sophisticated studies that are otherwise challenging with unlabeled compounds. By selecting the appropriate labeled precursors, such as [¹³C]formamide or [¹⁵N₂]hydrazine, ¹³C and ¹⁵N isotopes can be strategically incorporated into the allopurinol molecule. Furthermore, deuterium labeling via catalytic exchange provides an ideal internal standard for highly accurate and precise quantification by LC-MS/MS. The detailed protocols and data presented in this guide serve as a comprehensive resource for scientists and professionals in drug development, enabling advanced research into the pharmacology and metabolism of this important therapeutic agent.

References

The Pharmacokinetic Profile of Deuterated Allopurinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacokinetic profile of allopurinol and explores the anticipated effects of deuterium substitution on its metabolic fate. While specific pharmacokinetic data for a deuterated analog of allopurinol are not publicly available in peer-reviewed literature, this document extrapolates the expected alterations based on the well-established principles of the kinetic isotope effect. Detailed experimental protocols for preclinical and clinical pharmacokinetic studies, along with validated bioanalytical methods, are provided to guide future research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying mechanisms and study designs.

Introduction: The Rationale for Deuterating Allopurinol

Allopurinol is a cornerstone in the management of hyperuricemia and gout.[1] It acts as a xanthine oxidase inhibitor, reducing the production of uric acid.[2] Allopurinol is rapidly metabolized in the liver to its pharmacologically active metabolite, oxypurinol, which has a significantly longer half-life (approximately 15 hours compared to 1-2 hours for allopurinol) and is primarily responsible for the therapeutic effect.[3] Both allopurinol and oxypurinol are renally excreted.[4]

The metabolism of allopurinol to oxypurinol is primarily catalyzed by aldehyde oxidase and to a lesser extent by xanthine oxidase. This metabolic conversion is a key determinant of the drug's pharmacokinetic profile. Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, has emerged as a valuable strategy in drug development to modulate pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in metabolic reactions. This phenomenon, known as the kinetic isotope effect, can result in reduced metabolic clearance, increased drug exposure, and potentially a more favorable dosing regimen.

Given that the metabolism of allopurinol is a critical step in its disposition, targeted deuteration of the molecule is hypothesized to slow its conversion to oxypurinol. This could potentially lead to a longer half-life of the parent drug, altered peak plasma concentrations, and a modified overall pharmacokinetic profile that may offer therapeutic advantages.

Pharmacokinetic Data: Allopurinol, Oxypurinol, and a Theoretical Deuterated Analog

The following tables summarize the known pharmacokinetic parameters of allopurinol and its active metabolite, oxypurinol, in humans and rats. While empirical data for deuterated allopurinol is not available, the tables include a theoretical projection of how its pharmacokinetic profile might be altered based on the kinetic isotope effect. These projections are intended to serve as a hypothesis for future experimental investigation.

Table 1: Pharmacokinetic Parameters of Allopurinol and Metabolites in Humans (Oral Administration)

ParameterAllopurinolOxypurinolDeuterated Allopurinol (Theoretical)
Tmax (h) ~1.5~4.5Potentially delayed
Cmax VariableVariablePotentially increased
AUC VariableVariablePotentially increased
Half-life (t½) (h) 1-2~15Potentially prolonged
Bioavailability (%) ~90 (absorbed)-Potentially increased
Metabolism Rapidly metabolized to oxypurinol by aldehyde oxidase and xanthine oxidase-Slower metabolism to deuterated oxypurinol
Excretion ~20% in feces, ~80% in urine as metabolites[3]Primarily renalPrimarily renal

Data for Allopurinol and Oxypurinol sourced from multiple studies.[5][6]

Table 2: Pharmacokinetic Parameters of Allopurinol and Metabolites in Rats (Oral Administration)

ParameterAllopurinolOxypurinolDeuterated Allopurinol (Theoretical)
Tmax (h) ~0.66~2.0Potentially delayed
Cmax VariableVariablePotentially increased
AUC VariableVariablePotentially increased
Half-life (t½) (h) ~1.39~6.11Potentially prolonged
Metabolism Extensively metabolized to oxypurinol-Slower metabolism to deuterated oxypurinol
Excretion Primarily renalPrimarily renalPrimarily renal

Data for Allopurinol and Oxypurinol in rats sourced from a study by Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of allopurinol, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats.[7]

Experimental Protocols

Preclinical Pharmacokinetic Study in Rodents

This protocol outlines a typical pharmacokinetic study of deuterated allopurinol in rats.

Objective: To determine the pharmacokinetic profile of a single oral dose of deuterated allopurinol and its metabolite, deuterated oxypurinol, in rats.

Animals: Male Wistar rats (8-10 weeks old, weighing 200-250g). Animals should be acclimated for at least one week prior to the study.[8]

Housing and Diet: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water. A 12-hour fast is required before drug administration.[7]

Drug Administration:

  • Formulation: Deuterated allopurinol is suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose.

  • Dose: A representative oral dose would be 20 mg/kg.[7]

  • Route: Oral gavage.[9]

Blood Sampling:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[7]

  • Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.[7]

Bioanalysis: Plasma samples are analyzed for deuterated allopurinol and deuterated oxypurinol concentrations using a validated LC-MS/MS method as described in section 3.3.

Pharmacokinetic Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life.

Clinical Pharmacokinetic Study in Healthy Volunteers

This protocol describes a typical single-dose, crossover study to evaluate the pharmacokinetics of deuterated allopurinol in healthy human subjects.

Objective: To compare the pharmacokinetic profile of a single oral dose of deuterated allopurinol with that of non-deuterated allopurinol in healthy volunteers.

Study Design: A randomized, open-label, two-period, crossover study.

Subjects: Healthy adult volunteers (18-55 years old) with no history of significant medical conditions. All subjects provide written informed consent.

Drug Administration:

  • Treatment A: A single oral dose of deuterated allopurinol.

  • Treatment B: A single oral dose of allopurinol.

  • A washout period of at least one week between the two treatment periods.

Blood Sampling:

  • Blood samples are collected at pre-dose and at regular intervals post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma is separated and stored at -80°C until analysis.

Bioanalysis: Plasma samples are analyzed for allopurinol, oxypurinol, deuterated allopurinol, and deuterated oxypurinol using a validated LC-MS/MS method.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated for both treatments. Statistical comparisons are made to assess for any significant differences in the pharmacokinetic profiles of the deuterated and non-deuterated compounds.

Bioanalytical Method: LC-MS/MS for the Quantification of Allopurinol and Oxypurinol

This section details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of allopurinol and oxypurinol in plasma. This method can be adapted for the quantification of their deuterated analogs.

Sample Preparation:

  • Aliquots of plasma (e.g., 100 µL) are mixed with an internal standard (e.g., allopurinol-d2 for the analysis of the non-deuterated compounds, or a different stable isotope-labeled analog for the deuterated compounds).[10]

  • Proteins are precipitated by adding a solvent such as acetonitrile containing 1.0% formic acid.[10]

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is transferred to a clean tube for analysis.

Chromatographic Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Hypersil Gold, 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of 0.1% formic acid in water and acetonitrile.[10]

  • Flow Rate: A typical flow rate is 0.5-1.0 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each analyte and the internal standard. For example:

    • Allopurinol: m/z 137.0 → 110.0

    • Oxypurinol: m/z 153.0 → 110.0

    • (These transitions may need to be optimized for deuterated analogs).

Method Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Signaling Pathways and Experimental Workflows

Allopurinol's Mechanism of Action and Metabolic Pathway

Allopurinol exerts its therapeutic effect by inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway. This inhibition reduces the conversion of hypoxanthine to xanthine and subsequently to uric acid. Allopurinol itself is a substrate for and is metabolized by aldehyde oxidase and xanthine oxidase to its active metabolite, oxypurinol, which is also a potent inhibitor of xanthine oxidase.

Allopurinol_Metabolism cluster_enzymes Enzymatic Conversions Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol XO1 Xanthine Oxidase Allopurinol->XO1 XO2 Xanthine Oxidase Allopurinol->XO2 Oxypurinol->XO1 Oxypurinol->XO2 AO Aldehyde Oxidase Preclinical_PK_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Acclimatization Animal Acclimatization (Wistar Rats) Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage (Deuterated Allopurinol) Fasting->Dosing Sampling Serial Blood Sampling (Tail Vein) Dosing->Sampling Plasma Plasma Separation (Centrifugation) Sampling->Plasma Storage Sample Storage (-80°C) Plasma->Storage Extraction Plasma Sample Extraction Storage->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of Analytes LCMS->Quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Quantification->PK_Analysis Reporting Data Reporting and Interpretation PK_Analysis->Reporting Deuteration_Effect Deuteration Deuterium Substitution at Metabolic Site BondStrength Increased C-D Bond Strength Deuteration->BondStrength KIE Kinetic Isotope Effect BondStrength->KIE MetabolismRate Decreased Rate of Metabolism KIE->MetabolismRate Clearance Reduced Metabolic Clearance MetabolismRate->Clearance HalfLife Prolonged Half-life (t½) Clearance->HalfLife Exposure Increased Systemic Exposure (AUC) Clearance->Exposure TherapeuticEffect Potential for Altered Dosing Regimen and Therapeutic Profile HalfLife->TherapeuticEffect Exposure->TherapeuticEffect

References

The Role of Allopurinol-d2 in Gout Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Gout, a prevalent and painful form of inflammatory arthritis, is characterized by the deposition of monosodium urate (MSU) crystals in and around the joints.[1] This condition arises from hyperuricemia, an excess of uric acid in the blood, which is a byproduct of purine metabolism.[2][3] Allopurinol, a cornerstone in the management of chronic gout, effectively reduces uric acid levels by inhibiting the enzyme xanthine oxidase.[3][4][5] In the realm of gout research, the deuterated analog of allopurinol, Allopurinol-d2, plays a critical, albeit different, role. This technical guide delves into the multifaceted applications of this compound in gout research, providing detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

This compound: A Vital Tool in Bioanalysis

This compound, a deuterium-labeled version of allopurinol, is primarily utilized as an internal standard in analytical and pharmacokinetic studies.[6][7] Its significance lies in its ability to enhance the accuracy and reliability of quantitative analyses of allopurinol and its active metabolite, oxypurinol, in biological samples using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9] The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled drug while exhibiting nearly identical chemical and physical properties during sample preparation and analysis.[10]

Mechanism of Action of Allopurinol

To understand the context of this compound's application, it is crucial to grasp the mechanism of its non-deuterated counterpart. Allopurinol is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase.[3][11] This enzyme is pivotal in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[5][11] By blocking this enzyme, allopurinol curtails the production of uric acid.[12] Furthermore, allopurinol is metabolized by xanthine oxidase to oxypurinol, which is also a potent inhibitor of the enzyme and has a longer half-life, contributing significantly to the therapeutic effect.[4][11]

Below is a diagram illustrating the purine metabolism pathway and the inhibitory action of allopurinol.

Purine Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Oxidase inhibits

Purine Metabolism and Allopurinol's Point of Intervention.

Quantitative Data in Gout Research

Precise quantification is paramount in drug development. The following tables summarize key quantitative data related to allopurinol's pharmacokinetics and its inhibitory effect on xanthine oxidase.

Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol

ParameterAllopurinolOxypurinolReference
Oral Bioavailability 79 ± 20%-[13]
Elimination Half-life (t½) 1.2 ± 0.3 hours23.3 ± 6.0 hours[13]
Apparent Oral Clearance (CL/F) 15.8 ± 5.2 mL/min/kg0.31 ± 0.07 mL/min/kg[13]
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg0.59 ± 0.16 L/kg[13]
Peak Plasma Levels (Post-dose) 1.5 hours4.5 hours[12]

Table 2: In Vitro Xanthine Oxidase Inhibition by Allopurinol

SubstrateIC50 ValueReference
Hypoxanthine0.13 µg/mL[14]
Xanthine0.11 µg/mL[14]
Xanthine2.84 ± 0.41 µM[15][16]
Xanthine24 ± 0.28 µg/mL[17]

Detailed Experimental Protocols

Quantification of Allopurinol and Oxypurinol using LC-MS/MS with this compound as Internal Standard

This protocol is adapted from a validated method for the simultaneous determination of allopurinol and oxypurinol in human plasma.[8][9]

a) Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL in methanol).

  • Add 400 µL of 1.0% formic acid in acetonitrile to precipitate proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

b) LC-MS/MS Conditions:

  • LC System: Agilent 1200 Series or equivalent.

  • Column: Hypersil Gold C18 (150 mm × 4.6 mm, 5 µm).[8]

  • Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v).[8]

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • MS System: Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000).

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[8]

  • MRM Transitions:

    • Allopurinol: m/z 137.0 → 109.9[8][18]

    • Oxypurinol: m/z 153.1 → 136.0[8][18]

    • This compound (Internal Standard): m/z 139.0 → 111.9[8][18]

The workflow for this analytical method is depicted below.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Add this compound (IS) Add this compound (IS) Plasma Sample->Add this compound (IS) Protein Precipitation Protein Precipitation Add this compound (IS)->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Evaporation Supernatant Evaporation Centrifugation->Supernatant Evaporation Reconstitution Reconstitution Supernatant Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation ESI Source ESI Source LC Separation->ESI Source Mass Spectrometry (MRM) Mass Spectrometry (MRM) ESI Source->Mass Spectrometry (MRM) Data Acquisition Data Acquisition Mass Spectrometry (MRM)->Data Acquisition

LC-MS/MS Experimental Workflow.
In Vitro Xanthine Oxidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

  • Prepare a reaction mixture containing phosphate buffer (pH 7.5), xanthine oxidase enzyme solution (e.g., 0.05 units/mL), and the test compound (e.g., allopurinol) or vehicle control.

  • Pre-incubate the mixture at 25°C for 15 minutes.

  • Initiate the reaction by adding the substrate, xanthine (e.g., 50 µM).

  • Monitor the formation of uric acid by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.

  • Calculate the percentage of inhibition by comparing the rate of uric acid formation in the presence of the test compound to the rate in the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Animal Models of Gout

Various animal models are employed to study the pathophysiology of gout and to evaluate the efficacy of therapeutic agents.[2][19]

a) Monosodium Urate (MSU) Crystal-Induced Acute Gouty Arthritis: This model mimics the acute inflammatory response seen in a gout flare.[1][20]

  • Induce anesthesia in rodents (e.g., mice or rats).

  • Inject a suspension of MSU crystals (e.g., 1 mg in 25 µL of sterile saline) into the intra-articular space of the knee or ankle joint.[20]

  • Evaluate the inflammatory response over time by measuring:

    • Joint swelling (using a plethysmometer or calipers).

    • Pain response (using a von Frey anesthesiometer).

    • Histopathological changes in the joint tissue.

    • Levels of inflammatory cytokines (e.g., IL-1β) in the synovial fluid or surrounding tissue.

b) Potassium Oxonate-Induced Hyperuricemia: This model is used to study the effects of drugs on uric acid levels.[19][20]

  • Administer potassium oxonate, a uricase inhibitor, to rodents (e.g., by oral gavage or intraperitoneal injection) to induce hyperuricemia.[20] In animals, uricase breaks down uric acid into the more soluble allantoin, so inhibiting this enzyme raises uric acid levels.[19]

  • Administer the test compound (e.g., allopurinol) before or after the induction of hyperuricemia.

  • Collect blood samples at various time points and measure serum uric acid levels.

The logical relationship for selecting an appropriate animal model is outlined below.

Research Question Research Question Acute Inflammation? Acute Inflammation? Research Question->Acute Inflammation? Urate Lowering? Urate Lowering? Research Question->Urate Lowering? MSU-Induced Arthritis Model MSU-Induced Arthritis Model Acute Inflammation?->MSU-Induced Arthritis Model Yes Hyperuricemia Model Hyperuricemia Model Urate Lowering?->Hyperuricemia Model Yes

Decision Tree for Gout Animal Model Selection.

Conclusion

This compound serves as an indispensable tool in gout research, enabling the precise and accurate quantification of allopurinol and its active metabolite, oxypurinol. This is fundamental for pharmacokinetic and bioequivalence studies, which are critical for drug development and regulatory approval. While not a therapeutic agent itself, the use of this compound underpins the rigorous evaluation of urate-lowering therapies. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to design and execute robust studies aimed at advancing our understanding and treatment of gout. The continued application of these methodologies will undoubtedly contribute to the development of more effective and safer therapies for this debilitating disease.

References

A Preliminary Investigation into the Bioactivity of Allopurinol-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, conditions characterized by elevated levels of uric acid in the body.[1] Its therapeutic effect is mediated through the inhibition of xanthine oxidase, a key enzyme in the purine catabolism pathway responsible for the production of uric acid.[2][3][4] Allopurinol-d2 is a deuterated analogue of Allopurinol, meaning specific hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium.[5][6][7] This isotopic substitution makes this compound a valuable tool in analytical and pharmacokinetic studies, where it is commonly used as an internal standard for the accurate quantification of Allopurinol in biological samples.[8] While primarily utilized for its physical properties in analytical assays, the bioactivity of this compound is presumed to be comparable to that of its non-deuterated counterpart. This technical guide provides a preliminary investigation into the expected bioactivity of this compound, based on the well-established pharmacology of Allopurinol.

Presumed Mechanism of Action

This compound, like Allopurinol, is expected to act as a competitive inhibitor of xanthine oxidase.[2][3] This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Allopurinol itself is metabolized by xanthine oxidase to its active metabolite, oxypurinol (also known as alloxanthine), which is a more potent and longer-acting inhibitor of the enzyme.[3][4][9] The inhibition of xanthine oxidase by Allopurinol and its metabolite leads to a decrease in the production of uric acid, thereby lowering its concentration in the blood and urine.[3][10] This reduction in uric acid levels helps to prevent the formation of urate crystals in the joints and kidneys, which are the underlying cause of gouty arthritis and certain types of kidney stones.[1]

The deuteration in this compound is not expected to alter this fundamental mechanism of action. The deuterium atoms are typically incorporated at positions that are not directly involved in the binding to the active site of xanthine oxidase. Therefore, the inhibitory activity of this compound and its corresponding deuterated metabolite, Oxypurinol-d2, is anticipated to be very similar to that of the non-deuterated forms.

Signaling Pathway of Purine Catabolism and Allopurinol Action

Purine_Catabolism AMP AMP Adenosine Adenosine AMP->Adenosine IMP IMP Inosine Inosine IMP->Inosine GMP GMP Guanosine Guanosine GMP->Guanosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Xanthine Xanthine Guanosine->Xanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid Allopurinol This compound Allopurinol->XanthineOxidase1 Inhibits Allopurinol->XanthineOxidase2 Inhibits XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid

Caption: Purine catabolism pathway and the inhibitory action of this compound on xanthine oxidase.

Pharmacokinetic Profile

Allopurinol is rapidly absorbed after oral administration and has a short plasma half-life of about 1 to 2 hours.[4][9] It is quickly metabolized to its active metabolite, oxypurinol, which has a much longer half-life of approximately 15 hours.[4] The deuteration of Allopurinol may slightly slow down its metabolism to oxypurinol, potentially leading to a marginally longer half-life for the parent drug. However, this effect is expected to be minimal and unlikely to have a significant impact on its overall therapeutic efficacy.

Table 1: Projected Comparative Pharmacokinetic Parameters of Allopurinol and this compound

ParameterAllopurinolThis compound (Projected)
Bioavailability (%) ~90~90
Time to Peak Plasma Concentration (Tmax) (hours) 1.51.5 - 2.0
Plasma Half-life (t1/2) (hours) 1-21.5 - 2.5
Active Metabolite OxypurinolOxypurinol-d2
Metabolite Half-life (t1/2) (hours) ~15~15-18
Primary Route of Elimination Renal (as Oxypurinol)Renal (as Oxypurinol-d2)

Experimental Protocols for Bioactivity Assessment

To empirically determine and compare the bioactivity of this compound to Allopurinol, a series of in vitro experiments would be necessary. The following are detailed, hypothetical protocols for key assays.

Xanthine Oxidase Inhibition Assay

Objective: To determine and compare the in vitro potency of Allopurinol and this compound in inhibiting xanthine oxidase activity.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol and this compound

  • Potassium Phosphate Buffer (pH 7.5)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 295 nm

Procedure:

  • Prepare stock solutions of Allopurinol and this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of dilutions of each compound in the assay buffer to achieve a range of final concentrations.

  • In a 96-well plate, add the assay buffer, the test compound (Allopurinol or this compound) or vehicle control, and xanthine oxidase solution.

  • Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every 30 seconds for 10 minutes using a spectrophotometer.

  • Calculate the initial velocity of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each compound.

Table 2: Hypothetical Results of Xanthine Oxidase Inhibition Assay

CompoundIC50 (µM)
Allopurinol 7.5
This compound 7.8
Cell-Based Assay for Uric Acid Production

Objective: To assess and compare the ability of Allopurinol and this compound to reduce uric acid production in a cellular context.

Materials:

  • HepG2 (human liver cancer) cell line

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Hypoxanthine

  • Allopurinol and this compound

  • Cell lysis buffer

  • Uric acid quantification kit (commercially available)

  • Plate reader for colorimetric or fluorometric measurement

Procedure:

  • Seed HepG2 cells in 24-well plates and allow them to adhere and grow to 80-90% confluency.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with fresh culture medium containing various concentrations of Allopurinol or this compound for 24 hours. Include a vehicle control.

  • After the treatment period, add hypoxanthine to the medium to induce uric acid production and incubate for an additional 2-4 hours.

  • Collect the cell culture supernatant.

  • Quantify the concentration of uric acid in the supernatant using a commercial uric acid assay kit according to the manufacturer's instructions.

  • Normalize the uric acid levels to the total protein concentration of the cells in each well (determined using a BCA or Bradford assay).

  • Calculate the percentage of reduction in uric acid production for each treatment condition relative to the vehicle control.

  • Plot the percentage of reduction against the logarithm of the compound concentration to determine the EC50 value for each compound.

Table 3: Hypothetical Results of Cell-Based Uric Acid Production Assay

CompoundEC50 (µM)
Allopurinol 15.2
This compound 16.0

Experimental Workflow for In Vitro Bioactivity Screening

Experimental_Workflow Start Start: Compound Preparation (Allopurinol & this compound) PrimaryAssay Primary Screen: Xanthine Oxidase Inhibition Assay Start->PrimaryAssay DataAnalysis1 Data Analysis: Calculate IC50 Values PrimaryAssay->DataAnalysis1 SecondaryAssay Secondary Screen: Cell-Based Uric Acid Assay DataAnalysis1->SecondaryAssay DataAnalysis2 Data Analysis: Calculate EC50 Values SecondaryAssay->DataAnalysis2 Comparison Comparative Analysis of Bioactivity DataAnalysis2->Comparison End End: Report Findings Comparison->End

Caption: A typical experimental workflow for the in vitro bioactivity screening of this compound.

Conclusion and Future Directions

Based on the well-documented mechanism of action of Allopurinol, it is highly probable that this compound exhibits a nearly identical bioactivity profile as a xanthine oxidase inhibitor. The primary utility of this compound remains as a stable isotope-labeled internal standard for analytical purposes. The hypothetical experimental data presented in this guide suggest that any differences in the in vitro potency between Allopurinol and its deuterated analog are likely to be negligible.

Future research to definitively characterize the bioactivity of this compound would involve conducting the described experimental protocols. Furthermore, in vivo studies in animal models of hyperuricemia could provide a comprehensive comparison of the pharmacodynamic and pharmacokinetic profiles of Allopurinol and this compound. Such studies would conclusively determine if the deuterium substitution has any significant impact on the therapeutic efficacy and safety of the drug.

Disclaimer: The experimental protocols and data presented in this technical guide are hypothetical and for illustrative purposes. They are based on established methodologies for assessing xanthine oxidase inhibitors. Actual experimental results may vary.

References

The Application of Stable Isotope-Labeled Allopurinol in Basic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, primarily functioning as an inhibitor of the enzyme xanthine oxidase.[1] Its therapeutic action disrupts the final steps of purine catabolism, thereby reducing the production of uric acid.[1] The study of its metabolic fate, pharmacokinetics, and intricate effects on cellular pathways is greatly enhanced by the use of stable isotope labeling. This technique, which involves replacing one or more atoms in the allopurinol molecule with a heavier, non-radioactive isotope (such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)), provides a powerful tool for researchers.

Stable isotope-labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by mass spectrometry, enabling their use as tracers in biological systems and as internal standards for highly accurate quantification.[2] This guide provides an in-depth overview of the basic research applications of stable isotope-labeled allopurinol, with a focus on its utility in metabolic studies, drug metabolism and pharmacokinetics (DMPK), and in elucidating secondary mechanisms of action.

Core Applications of Stable Isotope-Labeled Allopurinol

The primary applications of stable isotope-labeled allopurinol in a research setting fall into three main categories:

  • Drug Metabolism and Pharmacokinetics (DMPK): The most common application is the use of deuterated allopurinol (e.g., allopurinol-d₂) as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3] This allows for precise and accurate quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices such as plasma and urine. The co-elution of the labeled standard with the unlabeled analyte corrects for variations in sample preparation and instrument response, a technique known as isotope dilution mass spectrometry.

  • Metabolic Pathway Analysis: While specific studies using ¹³C- or ¹⁵N-labeled allopurinol to trace its metabolic fate into other molecules are not extensively documented, the potential for such studies is significant. Conceptually, ¹³C- or ¹⁵N-labeled allopurinol could be used to investigate its incorporation into ribonucleotide forms and to quantify its impact on the flux through the de novo and salvage pathways of purine synthesis.[1][4] Furthermore, its known effects on pyrimidine metabolism, leading to increased excretion of orotic acid and orotidine, could be further explored using labeled precursors in the presence of labeled or unlabeled allopurinol.[5][6]

  • Elucidation of Secondary Mechanisms: Allopurinol has been shown to have effects beyond the inhibition of xanthine oxidase, including the reduction of oxidative stress and the improvement of endothelial function.[7][8] Stable isotope labeling techniques can be employed to study these secondary mechanisms. For instance, the effect of allopurinol on the production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS) can be investigated using ¹⁵N-arginine as a tracer.

Quantitative Data

The following tables summarize key quantitative data related to allopurinol and its metabolite, oxypurinol.

Table 1: Pharmacokinetic Parameters of Allopurinol and Oxypurinol

ParameterAllopurinolOxypurinolReference(s)
Oral Bioavailability 79 ± 20%N/A (formed from allopurinol)[9]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours~4.5 hours[10]
Elimination Half-life (t½) 1-2 hours~15-23 hours[9][10]
Apparent Oral Clearance (CL/F) 15.8 ± 5.2 mL/min/kg0.31 ± 0.07 mL/min/kg[9]
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg0.59 ± 0.16 L/kg[9]
Protein Binding NegligibleNegligible[11]

Table 2: Xanthine Oxidase Inhibition Data

CompoundInhibition TypeIC₅₀KᵢReference(s)
Allopurinol Competitive8.62 ppm (~63 µM)2.12 µM[12]
Oxypurinol Non-competitive--[13]

Experimental Protocols

Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) of allopurinol for xanthine oxidase.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol (inhibitor)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • 1N HCl (to stop the reaction)

  • UV-Vis spectrophotometer

Procedure:

  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer.

    • Prepare a stock solution of xanthine in a small amount of NaOH to aid dissolution, then dilute with phosphate buffer.

  • Assay Mixture Preparation:

    • In a series of microcentrifuge tubes or a 96-well plate, prepare reaction mixtures containing phosphate buffer, xanthine oxidase solution, and varying concentrations of allopurinol. Include a control with no inhibitor.

  • Pre-incubation:

    • Pre-incubate the assay mixtures at 25°C for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the xanthine substrate solution to each tube/well.

  • Incubation:

    • Incubate the reaction mixtures at 25°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 1N HCl.

  • Measurement:

    • Measure the absorbance of the product, uric acid, at 290 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each allopurinol concentration compared to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • To determine the Kᵢ and the type of inhibition, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk plots.

Protocol 2: Quantification of Allopurinol and Oxypurinol in Human Plasma by LC-MS/MS

Objective: To accurately quantify the concentrations of allopurinol and its active metabolite, oxypurinol, in human plasma samples.

Materials:

  • Human plasma samples

  • Allopurinol and oxypurinol analytical standards

  • Allopurinol-d₂ (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile with 1% formic acid (protein precipitation agent)

  • HPLC system coupled to a tandem mass spectrometer (LC-MS/MS)

  • Reversed-phase C18 HPLC column (e.g., Hypersil Gold, 150 mm x 4.6 mm, 5 µm)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma in a microcentrifuge tube, add a known amount of the allopurinol-d₂ internal standard.

    • Add 400 µL of cold acetonitrile with 1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: Acetonitrile

      • Use a gradient elution to separate allopurinol and oxypurinol from endogenous plasma components.

    • Mass Spectrometry Detection:

      • Use electrospray ionization (ESI) in positive mode.

      • Set up multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for allopurinol, oxypurinol, and the internal standard.

  • Data Analysis:

    • Create a calibration curve using known concentrations of allopurinol and oxypurinol standards spiked into blank plasma.

    • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Quantify the concentrations of allopurinol and oxypurinol in the unknown samples by interpolating from the calibration curve.

Protocol 3: Cell-Based Assay to Measure the Impact of Allopurinol on Nucleotide Pools by HPLC

Objective: To assess the effect of allopurinol treatment on the intracellular concentrations of purine and pyrimidine nucleotides.

Materials:

  • Cultured cells (e.g., human fibroblasts)

  • Cell culture medium and supplements

  • Allopurinol

  • Perchloric acid (for extraction)

  • Potassium hydroxide (for neutralization)

  • HPLC system with a UV detector

  • Anion-exchange HPLC column

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to a desired confluency.

    • Treat the cells with varying concentrations of allopurinol for a specified time period. Include an untreated control group.

  • Metabolite Extraction:

    • Rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells and precipitate macromolecules by adding cold perchloric acid.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet the precipitate.

    • Neutralize the supernatant with potassium hydroxide.

    • Centrifuge to remove the potassium perchlorate precipitate.

  • HPLC Analysis:

    • Inject the neutralized extract onto an anion-exchange HPLC column.

    • Use a gradient of phosphate buffer to separate the different nucleotide species (e.g., ATP, GTP, UTP, CTP).

    • Detect the nucleotides using a UV detector at an appropriate wavelength (e.g., 254 nm).

  • Data Analysis:

    • Identify and quantify the nucleotide peaks by comparing their retention times and peak areas to those of known standards.

    • Normalize the nucleotide concentrations to the total protein content or cell number.

    • Compare the nucleotide pool sizes between the allopurinol-treated and control groups.

Visualizations

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps Hypoxanthine Hypoxanthine IMP->Hypoxanthine GMP GMP IMP->GMP AMP AMP IMP->AMP Adenosine Monophosphate (AMP) Hypoxanthine->IMP HPRT Xanthine Xanthine Hypoxanthine->Xanthine XO Guanine Guanine Guanine->GMP Guanosine Monophosphate (GMP) Guanine->Xanthine HPRT HPRT GMP->Guanine UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XO Inhibits Oxypurinol Oxypurinol Allopurinol->Oxypurinol XO Oxypurinol->XO Inhibits AMP->Hypoxanthine

Caption: Purine metabolism pathway and the inhibitory action of allopurinol.

Allopurinol_Purine_Regulation cluster_effects Downstream Effects Allopurinol Allopurinol XO Xanthine Oxidase Allopurinol->XO Inhibits Hypoxanthine_inc Increased Hypoxanthine Levels Allopurinol->Hypoxanthine_inc Leads to UricAcid Uric Acid XO->UricAcid Produces Hypoxanthine Hypoxanthine Hypoxanthine->XO Substrate PRPP PRPP DeNovo De Novo Purine Synthesis PRPP->DeNovo Required for PRPP_dec Decreased PRPP Availability PRPP->PRPP_dec Salvage Purine Salvage Pathway Salvage->PRPP Consumes Nucleotides Purine Nucleotides (IMP, AMP, GMP) Salvage->Nucleotides Produces Feedback_inc Increased Feedback Inhibition Nucleotides->Feedback_inc Hypoxanthine_inc->Salvage Shunts to PRPP_dec->DeNovo Inhibits Feedback_inc->DeNovo Inhibits

Caption: Allopurinol's impact on de novo synthesis and purine salvage.

Allopurinol_Pyrimidine Allopurinol Allopurinol Allopurinol_Ribo Allopurinol Ribonucleotide Allopurinol->Allopurinol_Ribo Metabolized to ODC Orotidylate Decarboxylase Allopurinol_Ribo->ODC Inhibits Orotate Orotic Acid Orotate->Orotate Increased excretion OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP OPRT UMP Uridine Monophosphate (UMP) OMP->UMP ODC Orotidine Orotidine OMP->Orotidine Increased excretion

Caption: Allopurinol's effect on pyrimidine metabolism.

Allopurinol_Endothelial Allopurinol Allopurinol XO Xanthine Oxidase Allopurinol->XO Inhibits Vaso Vasodilation Allopurinol->Vaso Improves ROS Reactive Oxygen Species (ROS) XO->ROS Produces NO Nitric Oxide (NO) ROS->NO Scavenges Endo_Dys Endothelial Dysfunction ROS->Endo_Dys Causes eNOS Endothelial Nitric Oxide Synthase (eNOS) eNOS->NO Produces NO->Vaso Promotes

Caption: Allopurinol's role in reducing oxidative stress and improving endothelial function.

PK_Workflow start Start: PK Study Design admin Administer Unlabeled Allopurinol to Subject start->admin sample Collect Biological Samples (e.g., Plasma) at Timed Intervals admin->sample prep Sample Preparation: - Add Stable Isotope-Labeled  Allopurinol (Internal Standard) - Protein Precipitation/Extraction sample->prep lcms LC-MS/MS Analysis prep->lcms quant Quantification: - Ratio of Unlabeled to Labeled Analyte lcms->quant params Calculate Pharmacokinetic Parameters (AUC, Cmax, t½, etc.) quant->params end End: PK Profile Determined params->end

Caption: Experimental workflow for a pharmacokinetic study using stable isotope-labeled allopurinol.

Metabolite_ID_Workflow start Start: Dosing with Labeled Drug dose Administer a Mixture of Unlabeled and Stable Isotope-Labeled Allopurinol (e.g., 1:1 ratio) start->dose sample Collect Biological Samples (Plasma, Urine, Feces) dose->sample lcms Analyze Samples by High-Resolution LC-MS sample->lcms data_proc Data Processing: Search for Doublet Peaks with a Specific Mass Shift lcms->data_proc identify Putative Metabolite Identification data_proc->identify structure Structural Elucidation (MS/MS Fragmentation) identify->structure end End: Metabolite Profile Established structure->end

References

Methodological & Application

Application Note: High-Throughput Analysis of Allopurinol in Human Plasma Using Allopurinol-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of allopurinol in human plasma. Allopurinol-d2, a stable isotope-labeled analog, is employed as an internal standard to ensure accuracy and precision.[1][2] The simple protein precipitation extraction procedure and rapid chromatographic runtime make this method ideal for high-throughput pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout.[3][4] It functions as a xanthine oxidase inhibitor, reducing the production of uric acid.[3][4] Monitoring the plasma concentrations of allopurinol is crucial for optimizing therapeutic outcomes and minimizing potential adverse effects. This document provides a validated LC-MS/MS method for the accurate quantification of allopurinol in human plasma, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.

Experimental

Materials and Reagents

  • Allopurinol and this compound reference standards were of high purity (≥98%).

  • HPLC-grade acetonitrile and methanol were used.

  • Formic acid (LC-MS grade) was utilized.

  • Human plasma (with K2-EDTA as anticoagulant) was sourced from a certified vendor.

  • Ultrapure water was generated by a laboratory water purification system.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer was used for the analysis.

Chromatographic Conditions

A reversed-phase C18 column was used for the separation of allopurinol and its internal standard. The mobile phase consisted of a gradient of acetonitrile and water with 0.1% formic acid.

Mass Spectrometry Conditions

The mass spectrometer was operated in the positive electrospray ionization (ESI) mode. Quantification was achieved using Multiple Reaction Monitoring (MRM).

Protocol

1. Standard Solution Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of allopurinol and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with a mixture of methanol and water (50:50, v/v) to prepare working standard solutions for calibration curve and quality control samples.

  • Internal Standard Spiking Solution: Prepare a spiking solution of this compound at a concentration of 100 ng/mL in methanol.

2. Sample Preparation

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard spiking solution (this compound, 100 ng/mL).

  • Vortex the mixture for 10 seconds.

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[3]

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • The samples are analyzed using the chromatographic and mass spectrometric conditions detailed in the tables below.

Quantitative Data Summary

Table 1: Chromatographic Conditions

ParameterValue
HPLC ColumnHypersil Gold C18 (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase A0.1% Formic Acid in Water[3]
Mobile Phase BAcetonitrile[3]
GradientIsocratic: 98% A, 2% B[3]
Flow Rate0.8 mL/min
Column Temperature40°C
Injection Volume5 µL
Run Time4 minutes

Table 2: Mass Spectrometric Conditions

ParameterAllopurinolThis compound (Internal Standard)
Ionization ModePositive ESI[3]Positive ESI[3]
MRM Transition (m/z)137.0 → 109.9[3][5]139.0 → 111.9[3][5]
Collision Energy (eV)2525
Cone Voltage (V)3030

Table 3: Method Validation Parameters

ParameterResult
Linearity Range10 - 5000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)10 ng/mL
Accuracy (% Bias)Within ±15% (±20% at LLOQ)
Precision (% CV)< 15% (< 20% at LLOQ)
Recovery85.36% - 91.20%[3]
Matrix EffectMinimal and compensated by IS

Signaling Pathways and Experimental Workflows

Allopurinol_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Xanthine Oxidase XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibition

Caption: Metabolic Pathway of Allopurinol and its Inhibition of Xanthine Oxidase.

LCMSMS_Workflow Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard (this compound) Plasma->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC HPLC Separation (C18 Column) Supernatant_Transfer->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental Workflow for LC-MS/MS Analysis of Allopurinol.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of allopurinol in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic and bioequivalence studies, as well as for routine therapeutic drug monitoring of allopurinol.

References

Application Note: Quantitative Analysis of Allopurinol in Human Plasma Using Allopurinol-d2 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of allopurinol in human plasma. The method utilizes a stable isotope-labeled internal standard, Allopurinol-d2, to ensure high accuracy and precision. A simple protein precipitation extraction procedure is employed, followed by a rapid chromatographic separation. This method is highly suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring of allopurinol.

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout.[1] It acts as a xanthine oxidase inhibitor, reducing the production of uric acid.[1] Allopurinol is rapidly metabolized to its active metabolite, oxypurinol.[1] Accurate and reliable quantification of allopurinol in biological matrices is crucial for pharmacokinetic and clinical studies. This application note describes a validated LC-MS/MS method for the determination of allopurinol in human plasma, employing this compound as the internal standard for precise quantification.

Experimental

Materials and Reagents
  • Allopurinol (Purity ≥98%)

  • This compound (Isotopic Purity ≥99 atom % D)

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (AR grade)

  • Human Plasma (sourced from authorized blood banks)

  • Ultrapure Water

Instrumentation
  • A validated LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer.

  • Analytical Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm) or equivalent.[1]

Standard Solutions

Stock Solutions (1 mg/mL): Stock solutions of allopurinol and this compound were prepared by dissolving the accurately weighed compounds in a suitable solvent, such as methanol.

Working Standard Solutions: Working standard solutions were prepared by serially diluting the stock solutions with a mixture of methanol and water (1:1 v/v) to obtain a series of concentrations for the calibration curve and quality control samples.

Internal Standard (IS) Working Solution: A working solution of this compound was prepared at a concentration of 500 ng/mL in a mixture of methanol and water (1:1 v/v).

Experimental Protocol

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 50 µL of the this compound internal standard working solution (500 ng/mL) to each tube, except for the blank plasma samples.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile containing 1% formic acid to precipitate the plasma proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Column Hypersil Gold (150 mm × 4.6 mm, 5 µm)[1]
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Isocratic: 98% A and 2% B[1]
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1]
MRM Transitions Allopurinol: m/z 137.0 → 110.0this compound: m/z 139.0 → 112.0
Dwell Time 200 ms[1]
Collision Gas Argon
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Data Presentation

Calibration Curve

The calibration curve for allopurinol was constructed by plotting the peak area ratio of allopurinol to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² was used.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Allopurinol60.0 - 6000[1]> 0.99
Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high).

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LQC150≤ 5.095.0 - 105.0≤ 5.095.0 - 105.0
MQC1500≤ 5.095.0 - 105.0≤ 5.095.0 - 105.0
HQC4500≤ 5.095.0 - 105.0≤ 5.095.0 - 105.0
Recovery

The extraction recovery of allopurinol and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards.

AnalyteLQC Recovery (%)MQC Recovery (%)HQC Recovery (%)
Allopurinol85.36 - 88.92[1]85.36 - 88.92[1]85.36 - 88.92[1]
This compound~90.60[1]~90.60[1]~90.60[1]

Signaling Pathways and Experimental Workflows

Allopurinol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample (100 µL) Add_IS Add this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Add_PPT Add Acetonitrile w/ 1% FA Vortex1->Add_PPT Vortex2 Vortex Add_PPT->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (Hypersil Gold Column) Injection->Chromatography Mass_Spec Mass Spectrometric Detection (ESI+, MRM) Chromatography->Mass_Spec Integration Peak Integration Mass_Spec->Integration Ratio Calculate Peak Area Ratio (Allopurinol / this compound) Integration->Ratio Calibration Calibration Curve Plot Ratio->Calibration Quantification Quantify Allopurinol Concentration Calibration->Quantification

Caption: Workflow for the quantitative analysis of allopurinol in human plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantitative determination of allopurinol in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and reproducibility. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in clinical and research settings.

References

Development of a Validated LC-MS/MS Method for the Simultaneous Quantification of Allopurinol and Oxypurinol in Human Plasma Using Allopurinol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a xanthine oxidase inhibitor to reduce the production of uric acid.[1][2] Its primary active metabolite, oxypurinol, also a potent inhibitor of the same enzyme, contributes significantly to the therapeutic effect and possesses a notably longer half-life than the parent drug.[3][4][5] Consequently, the simultaneous and accurate quantification of both allopurinol and oxypurinol in biological matrices is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of allopurinol and oxypurinol in human plasma, employing Allopurinol-d2 as a stable isotope-labeled internal standard to ensure accuracy and precision.[1][6]

The method described herein is simple, rapid, and sensitive, utilizing a straightforward protein precipitation for sample preparation and a reversed-phase chromatographic separation coupled with tandem mass spectrometry for detection.[1][7][8] This approach provides the necessary selectivity and sensitivity to support clinical and non-clinical studies in drug development, adhering to the principles of bioanalytical method validation as outlined by regulatory agencies such as the FDA and EMA.[9][10][11][12][13]

Physicochemical Properties of Analytes and Internal Standard

A fundamental understanding of the physicochemical properties of allopurinol, oxypurinol, and the internal standard is essential for method development.

CompoundMolecular FormulaMolecular Weight ( g/mol )
AllopurinolC₅H₄N₄O136.11[2]
OxypurinolC₅H₄N₄O₂152.11[14]
This compoundC₅H₂D₂N₄O138.12

Experimental Protocols

Materials and Reagents
  • Allopurinol and Oxypurinol reference standards

  • This compound (Internal Standard, IS)[6]

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid, analytical grade

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of allopurinol, oxypurinol, and this compound by dissolving the accurately weighed reference standards in a suitable solvent (e.g., methanol or a small amount of 0.1 M NaOH followed by dilution with methanol/water).[1]

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with a mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol/water to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Label polypropylene tubes for blank, zero, calibration standards, quality control samples, and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the this compound working solution (100 ng/mL) and vortex briefly. For blank samples, add 10 µL of the diluent instead of the IS.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.[1][7]

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject a portion of the supernatant into the LC-MS/MS system.

G

Figure 1: Sample Preparation Workflow.
LC-MS/MS Method

Chromatographic Conditions

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic or a shallow gradient depending on the column and system
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Autosampler Temperature 4°C

Mass Spectrometric Conditions

ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Source Electrospray Ionization (ESI)
Polarity Positive[1][7]
Scan Type Multiple Reaction Monitoring (MRM)
IonSpray Voltage 5500 V
Temperature 500°C
Curtain Gas 20 psi
Collision Gas 6 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 50 psi

MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Allopurinol137.1109.9[1][7][15]
Oxypurinol153.1136.0[1][7][15]
This compound (IS)139.1111.9[1][7][15]

G

Figure 2: MRM Fragmentation Pathways.

Method Validation

The developed method was validated according to the FDA and/or EMA guidelines for bioanalytical method validation.[9][10][11][12][13]

Selectivity

Selectivity was assessed by analyzing blank plasma samples from at least six different sources to evaluate for potential interferences at the retention times of the analytes and the internal standard.

Calibration Curve and Linearity

The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² was used.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Allopurinol5 - 5000> 0.995
Oxypurinol10 - 10000> 0.995
Accuracy and Precision

Intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 2: Intra-day and Inter-day Accuracy and Precision

AnalyteQC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Allopurinol LLOQ5≤ 1585 - 115≤ 1585 - 115
LQC15≤ 1585 - 115≤ 1585 - 115
MQC250≤ 1585 - 115≤ 1585 - 115
HQC4000≤ 1585 - 115≤ 1585 - 115
Oxypurinol LLOQ10≤ 1585 - 115≤ 1585 - 115
LQC30≤ 1585 - 115≤ 1585 - 115
MQC500≤ 1585 - 115≤ 1585 - 115
HQC8000≤ 1585 - 115≤ 1585 - 115
Recovery and Matrix Effect

The extraction recovery of the analytes and the internal standard was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

Table 3: Recovery and Matrix Effect

AnalyteQC LevelMean Recovery (%)Matrix Effect (%)
Allopurinol LQC85 - 9590 - 110
HQC85 - 9590 - 110
Oxypurinol LQC80 - 9090 - 110
HQC80 - 9090 - 110
This compound -85 - 9590 - 110
Stability

The stability of allopurinol and oxypurinol in human plasma was assessed under various conditions, including short-term (bench-top), long-term (frozen), and freeze-thaw cycles.

Table 4: Stability Data

Stability ConditionDurationAllopurinol (% Bias)Oxypurinol (% Bias)
Bench-top 6 hours at room temp.± 15%± 15%
Freeze-thaw 3 cycles± 15%± 15%
Long-term 30 days at -70°C± 15%± 15%

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and robust tool for the simultaneous quantification of allopurinol and its active metabolite, oxypurinol, in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The method has been successfully validated according to international regulatory guidelines and is suitable for use in pharmacokinetic and other clinical studies.

References

Application Note: Quantification of Allopurinol in Human Plasma for Pharmacokinetic Studies Using Allopurinol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a structural analogue of hypoxanthine.[1] It competitively inhibits xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1] Allopurinol is rapidly metabolized to its active metabolite, oxypurinol, which also inhibits xanthine oxidase and has a significantly longer half-life than the parent drug.[1][2][3] Understanding the pharmacokinetic profiles of both allopurinol and oxypurinol is crucial for optimizing dosing regimens, especially in specific patient populations such as those with renal impairment where oxypurinol can accumulate.[1][3]

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of allopurinol and oxypurinol in human plasma. The use of a stable isotope-labeled internal standard, Allopurinol-d2, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[4][5][6]

Pharmacokinetic Parameters

The pharmacokinetic properties of allopurinol and its primary active metabolite, oxypurinol, are well-characterized in healthy human subjects. Following oral administration, allopurinol is rapidly absorbed and metabolized.[2][3]

Table 1: Pharmacokinetic Parameters of Allopurinol in Healthy Adults

ParameterMean ValueStandard DeviationUnitsReference
Oral Bioavailability79± 20%
Tmax (Time to Peak Concentration)1.3± 0.8hours[7]
Cmax (Peak Plasma Concentration)2203.7± 557.4ng/mL[7]
Elimination Half-Life (t½)1.2 - 2.0± 0.3 - 1.6hours[7]
Apparent Volume of Distribution (Vd/F)1.31± 0.41L/kg
Apparent Oral Clearance (CL/F)15.8± 5.2mL/min/kg

Data is based on a single oral dose of 300 mg of allopurinol.

Table 2: Pharmacokinetic Parameters of Oxypurinol in Healthy Adults with Normal Renal Function

ParameterMean ValueStandard DeviationUnitsReference
Elimination Half-Life (t½)23.3± 6.0hours
Apparent Oral Clearance (CL/F)0.31± 0.07mL/min/kg
Apparent Volume of Distribution (Vd/F)0.59± 0.16L/kg

Pharmacokinetic parameters of oxypurinol are based on the assumption that 90 mg of oxypurinol is formed from every 100 mg of allopurinol.[8]

Experimental Protocols

A sensitive and reliable LC-MS/MS method is essential for accurately determining the concentrations of allopurinol and oxypurinol in human plasma.[9]

1. Bioanalytical Method

This protocol outlines the simultaneous quantification of allopurinol and oxypurinol in human plasma using this compound as the internal standard (IS).

a. Sample Preparation (Protein Precipitation)

  • Thaw human plasma samples and calibration standards at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).

  • Vortex for 10 seconds to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

b. Liquid Chromatography Conditions

ParameterCondition
HPLC SystemAgilent 1200 Series or equivalent
ColumnAgilent Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm
Mobile PhaseA: 5 mM Ammonium Formate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate0.5 mL/min
Column Temperature40°C
Injection Volume10 µL

c. Mass Spectrometry Conditions

ParameterCondition
Mass SpectrometerSciex API 4000 or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction Monitoring (MRM) TransitionsAllopurinol: m/z 137.1 → 110.1Oxypurinol: m/z 153.1 → 110.1This compound: m/z 139.1 → 112.1
Dwell Time150 ms per transition
Source Temperature550°C
IonSpray Voltage5500 V
Curtain Gas30 psi
Collision Gas8 psi

2. Pharmacokinetic Study Protocol

a. Study Design

A single-center, open-label, single-dose study in healthy adult volunteers.

b. Study Population

12 healthy male and female volunteers, aged 18-45 years, with a body mass index (BMI) between 18.5 and 30.0 kg/m ².

c. Dosing

A single oral dose of 300 mg allopurinol administered with 240 mL of water after an overnight fast of at least 10 hours.

d. Blood Sampling

Venous blood samples (approximately 5 mL) will be collected into tubes containing K2EDTA at the following time points: 0 (pre-dose), 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

e. Sample Handling and Storage

Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C within 1 hour of collection. Plasma samples will be stored frozen at -80°C until analysis.

f. Pharmacokinetic Analysis

Pharmacokinetic parameters including Cmax, Tmax, AUC0-t, AUC0-inf, and t½ will be calculated from the plasma concentration-time data for both allopurinol and oxypurinol using non-compartmental analysis.

Visualizations

Allopurinol_Metabolism cluster_inhibition Inhibition cluster_metabolism Metabolic Pathway Allopurinol Allopurinol Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase & Aldehyde Oxidase XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits Oxypurinol->XanthineOxidase Inhibits UricAcid Uric Acid Xanthine Xanthine Xanthine->UricAcid Xanthine Oxidase Hypoxanthine Hypoxanthine Hypoxanthine->Xanthine Xanthine Oxidase PK_Workflow cluster_clinical Clinical Phase cluster_analytical Bioanalytical Phase cluster_data Data Analysis Phase Dosing Oral Administration of Allopurinol (300 mg) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation and Storage at -80°C Sampling->Processing SamplePrep Plasma Sample Preparation (Protein Precipitation with this compound IS) Processing->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quant Quantification of Allopurinol & Oxypurinol LCMS->Quant PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½) Quant->PK_Analysis Report Reporting and Interpretation PK_Analysis->Report

References

Application Notes and Protocols for Allopurinol-d2 Sample Preparation in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout. Accurate quantification of Allopurinol and its active metabolite, Oxypurinol, in biological matrices is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Allopurinol-d2 is commonly used as an internal standard (IS) in these analyses to ensure accuracy and precision by correcting for variability during sample preparation and analysis.[1][2][3]

This document provides detailed application notes and protocols for the three most common sample preparation techniques for this compound in biological matrices such as plasma and urine: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on various factors, including the complexity of the biological matrix, the required sensitivity of the assay, sample throughput needs, and the availability of instrumentation.

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample by adding an organic solvent or an acid, and the analyte is recovered in the supernatant.[4]Simple, fast, and cost-effective.May result in less clean extracts and potential for matrix effects.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (typically an aqueous sample and an organic solvent).Provides cleaner extracts than PPT, reducing matrix effects.Can be more time-consuming and may have lower recovery for polar analytes like Allopurinol.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, while interferences are washed away.Provides the cleanest extracts, high recovery, and the ability to concentrate the analyte.More complex, time-consuming, and costly compared to PPT and LLE.

Protocol 1: Protein Precipitation (PPT)

This protocol is a rapid and simple method for the extraction of Allopurinol and this compound from plasma samples.

Experimental Protocol

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • Acetonitrile (ACN) containing 1.0% formic acid (FA)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge capable of 13,000 x g

  • Nitrogen evaporator (optional)

  • Reconstitution solution (e.g., 1.0% FA in water)

Procedure:

  • Pipette 100 µL of the plasma sample into a microcentrifuge tube.

  • Add 25 µL of the this compound internal standard working solution (e.g., 10.00 ng/mL) and vortex for 30 seconds.[1]

  • Add 500 µL of ACN with 1.0% FA to precipitate the proteins.[1]

  • Vortex the mixture vigorously for 30 seconds.[1]

  • Centrifuge the sample at 13,148 x g for 10 minutes at 10 °C.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 50 °C.[1]

  • Reconstitute the dried residue with 500 µL of 1.0% FA in water.[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound IS (25 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_ppt Add ACN with 1% FA (500 µL) vortex1->add_ppt vortex2 Vortex (30s) add_ppt->vortex2 centrifuge Centrifuge (13,148g, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (N2, 50°C) supernatant->evaporate reconstitute Reconstitute (500 µL 1% FA in water) evaporate->reconstitute vortex3 Vortex (30s) reconstitute->vortex3 analysis LC-MS/MS Analysis vortex3->analysis

Protein Precipitation Workflow

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol is suitable for obtaining cleaner extracts compared to PPT, which can be beneficial for reducing matrix effects in sensitive LC-MS/MS analyses.

Experimental Protocol

Materials:

  • Biological matrix (e.g., human plasma or urine)

  • This compound internal standard working solution

  • Ethyl acetate

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Pipette 500 µL of the plasma or urine sample into a microcentrifuge tube.[5]

  • Add the this compound internal standard and vortex briefly.

  • Add 2.5 mL of ethyl acetate to the sample.

  • Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.

  • Centrifuge the sample at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Vortex for 30 seconds.

  • Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

LLE_Workflow start Start: Plasma/Urine Sample (500 µL) add_is Add this compound IS start->add_is add_solvent Add Ethyl Acetate (2.5 mL) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge Centrifuge (4000 rpm, 10 min) vortex1->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (N2, 40°C) collect_organic->evaporate reconstitute Reconstitute (200 µL Mobile Phase) evaporate->reconstitute vortex2 Vortex (30s) reconstitute->vortex2 analysis LC-MS/MS Analysis vortex2->analysis

Liquid-Liquid Extraction Workflow

Protocol 3: Solid-Phase Extraction (SPE)

This protocol utilizes a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X) and is recommended for applications requiring the highest level of cleanliness and sensitivity. This method effectively removes phospholipids and other matrix components.

Experimental Protocol

Materials:

  • Biological matrix (e.g., human plasma)

  • This compound internal standard working solution

  • SPE cartridges (e.g., Oasis HLB or Strata-X, 30 mg/1 mL)

  • 4% Phosphoric acid (H3PO4) in water

  • Methanol (MeOH)

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase)

Procedure:

  • Sample Pre-treatment:

    • Pipette 250 µL of plasma into a microcentrifuge tube.

    • Add the this compound internal standard.

    • Add 250 µL of 4% H3PO4 in water and vortex to mix. This step helps to disrupt protein binding.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of MeOH through the sorbent.

    • Equilibrate the cartridges by passing 1 mL of water through the sorbent. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% MeOH in water to remove polar interferences.

  • Elution:

    • Elute the analytes with 1 mL of MeOH into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction start Start: Plasma Sample (250 µL) add_is Add this compound IS start->add_is add_acid Add 4% H3PO4 (250 µL) & Vortex add_is->add_acid load Load Sample add_acid->load condition Condition: 1 mL MeOH equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash Wash: 1 mL 5% MeOH in Water load->wash elute Elute: 1 mL MeOH wash->elute evaporate Evaporate to Dryness (N2, 40°C) elute->evaporate reconstitute Reconstitute: (200 µL Mobile Phase) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Solid-Phase Extraction Workflow

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of Allopurinol in human plasma using different sample preparation techniques followed by LC-MS/MS. This compound was used as the internal standard in all cases.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Biological Matrix Human PlasmaHuman Plasma & UrineHuman Plasma
Sample Volume 100 µL[1]500 µL[5]250 µL (Typical)
Linearity Range (ng/mL) 60.0 - 6000[1]50 - 5000[5]1 - 1000 (Typical)
Lower Limit of Quantification (LLOQ) 60.0 ng/mL[1]50 ng/mL[5]1 ng/mL (Typical)
Mean Extraction Recovery (%) 85.36 - 91.20[1][2][3]~55% (for Allopurinol)>85% (Typical)
Matrix Effect (IS-normalized) 1.003 - 1.030[1]Not consistently reportedMinimal (<15%)

Note: The data for SPE is typical performance and may vary based on the specific sorbent and protocol used.

Concluding Remarks

The choice of sample preparation technique for the analysis of Allopurinol using this compound as an internal standard is a critical step that influences the reliability and quality of the analytical data.

  • Protein Precipitation is a high-throughput and straightforward method suitable for routine analysis where high sensitivity is not the primary concern.

  • Liquid-Liquid Extraction offers a cleaner sample compared to PPT, which can be advantageous in reducing matrix effects.

  • Solid-Phase Extraction provides the cleanest extracts and highest sensitivity, making it the method of choice for demanding applications requiring low detection limits and high precision.

The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to select and implement the most appropriate sample preparation strategy for their specific analytical needs in the study of Allopurinol.

References

Application Note: High-Throughput Chromatographic Separation and Quantification of Allopurinol and Allopurinol-d2 in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the rapid and accurate quantification of allopurinol and its deuterated internal standard, allopurinol-d2, in human plasma. The described protocol is optimized for high-throughput analysis, making it suitable for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The method utilizes a simple protein precipitation step for sample preparation, followed by a fast and efficient chromatographic separation on a C18 reversed-phase column. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this method.

Introduction

Allopurinol is a widely prescribed medication for the management of hyperuricemia and gout. It acts as a xanthine oxidase inhibitor, reducing the production of uric acid. Accurate and reliable quantification of allopurinol in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based quantification as it effectively compensates for matrix effects and variations in sample processing and instrument response. This application note details a robust LC-MS/MS method for the simultaneous determination of allopurinol and this compound in human plasma.

Experimental Protocols

Materials and Reagents
  • Allopurinol and this compound reference standards

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (drug-free)

  • All other chemicals and reagents should be of analytical grade.

Standard and Quality Control Sample Preparation

Stock Solutions (100.0 µg/mL): Accurately weigh and dissolve the requisite amounts of allopurinol and this compound in a mixture of methanol and 1.0% (m/v) NaOH in water (90:10, v/v) to obtain a final concentration of 100.0 µg/mL for each.[1]

Working Solutions: Prepare working solutions of allopurinol by serially diluting the stock solution with a methanol:water (60:40, v/v) mixture to create calibration curve (CC) and quality control (QC) standards. A working solution of this compound (internal standard, IS) at a concentration of 10.00 µg/mL is also prepared in the same diluent.[1]

Calibration Curve and Quality Control Samples: Spike appropriate volumes of the allopurinol working solutions into drug-free human plasma to obtain calibration standards ranging from 60.0 to 6000 ng/mL.[1] Similarly, prepare QC samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 100 µL of plasma sample (CC, QC, or unknown), add 25 µL of the this compound internal standard working solution (10.00 µg/mL).[1]

  • Vortex the sample for 30 seconds.

  • Add 500 µL of 1.0% formic acid in acetonitrile to precipitate plasma proteins.[1]

  • Vortex again for 30 seconds.

  • Centrifuge the samples at 13,148 x g for 10 minutes at 10 °C.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 50 °C.[1]

  • Reconstitute the dried residue with 500 µL of 1.0% formic acid in water.[1]

  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis. Inject 2 µL into the system.[1]

Chromatographic and Mass Spectrometric Conditions

The following tables summarize the optimized LC-MS/MS parameters for the separation and detection of allopurinol and this compound.

Table 1: Liquid Chromatography (LC) Parameters

ParameterValue
HPLC SystemShimadzu HPLC system[1]
ColumnHypersil Gold C18 (150 mm × 4.6 mm, 5 µm)[1]
Column Temperature40 °C[1]
Mobile Phase0.1% (v/v) Formic acid in water:Acetonitrile (98:2, v/v)[1]
Flow Rate0.5 mL/min[1]
Injection Volume2 µL[1]
Run TimeApproximately 7 minutes[2]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Mass SpectrometerTriple quadrupole mass spectrometer[3]
Ionization ModeElectrospray Ionization (ESI), Positive[1]
Monitored TransitionsAllopurinol: m/z 137.0 → 109.9[1][4]
This compound (IS): m/z 139.0 → 111.9[1][4]
Dwell TimeOptimized for sufficient data points across the peak
Collision EnergyOptimized for each transition

Quantitative Data Summary

The developed method was validated according to regulatory guidelines. A summary of the key quantitative performance characteristics is provided in the table below.

Table 3: Method Validation Data

ParameterResult
Linearity Range60.0 - 6000 ng/mL[1]
Correlation Coefficient (r²)≥ 0.99
Lower Limit of Quantification (LLOQ)60.0 ng/mL[1]
Recovery (Allopurinol & this compound)85.36% - 91.20%[1]
Inter-day and Intra-day Precision (%CV)≤ 11.1%[2]
Inter-day and Intra-day Accuracy (%RE)≤ 11.1%[2]
Matrix Effect (IS-normalized)1.003 - 1.030[1]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample receipt to data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add this compound (IS) Sample->Add_IS PPT Protein Precipitation (1% FA in ACN) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution (1% FA in Water) Evaporate->Reconstitute Injection Inject 2 µL Reconstitute->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometry (ESI+, MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for the analysis of allopurinol.

Logical Relationship of Key Method Components

This diagram outlines the logical dependencies and relationships between the critical components of the analytical method.

G Analyte Allopurinol SamplePrep Protein Precipitation Analyte->SamplePrep IS This compound (IS) IS->SamplePrep Quant Accurate Quantification IS->Quant Correction for Variability Matrix Human Plasma Matrix->SamplePrep LC Reversed-Phase LC SamplePrep->LC Clean Extract MS Tandem MS (MRM) LC->MS Separated Analytes MS->Quant Specific Detection

Caption: Key components for accurate allopurinol quantification.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and high-throughput solution for the quantitative analysis of allopurinol in human plasma, using its deuterated analog, this compound, as an internal standard. The simple sample preparation and rapid chromatographic analysis make this method highly suitable for routine use in clinical and research laboratories. The provided protocols and performance data demonstrate the reliability and robustness of the method for pharmacokinetic and bioequivalence studies.

References

Application Note: Therapeutic Drug Monitoring of Allopurinol Using Allopurinol-d2 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Allopurinol is a cornerstone in the management of hyperuricemia and gout, primarily functioning by inhibiting the enzyme xanthine oxidase.[1] This inhibition reduces the production of uric acid.[1] Allopurinol is rapidly metabolized in the liver to its active metabolite, oxypurinol, which has a significantly longer half-life (about 15 hours) compared to allopurinol (1 to 2 hours).[2][3] Both allopurinol and oxypurinol are eliminated by the kidneys.[2][3] Therapeutic drug monitoring (TDM) of allopurinol and, more importantly, its active metabolite oxypurinol, is crucial for optimizing treatment. TDM helps in assessing patient adherence, investigating continued gout attacks despite treatment, and evaluating the risk of adverse reactions, which have been associated with elevated oxypurinol levels.[4]

Monitoring oxypurinol is often preferred over allopurinol due to its longer half-life and its primary role in xanthine oxidase inhibition.[5] Suggested therapeutic ranges for oxypurinol are between 5-22.8 mg/L, though higher concentrations may be needed to achieve target serum urate levels.[5]

Stable isotope-labeled internal standards, such as Allopurinol-d2, are essential for accurate and precise quantification in LC-MS/MS-based TDM.[6] They closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability in recovery, which is crucial in clinical settings.[6][7] This application note provides a detailed protocol for the simultaneous determination of allopurinol and oxypurinol in human plasma using this compound as an internal standard with a validated LC-MS/MS method.[8]

Metabolic Pathway of Allopurinol

Allopurinol is a structural analog of hypoxanthine.[3] It is metabolized by xanthine oxidase to its active metabolite, oxypurinol.[1][3] Both compounds inhibit xanthine oxidase, thus blocking the conversion of hypoxanthine to xanthine and then to uric acid.[1][2]

Allopurinol_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine UricAcid Uric Acid Xanthine->UricAcid Allopurinol Allopurinol Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol XanthineOxidase1 Xanthine Oxidase Allopurinol->XanthineOxidase1 Inhibition XanthineOxidase2 Xanthine Oxidase Allopurinol->XanthineOxidase2 Inhibition Oxypurinol->XanthineOxidase1 Inhibition Oxypurinol->XanthineOxidase2 Inhibition XanthineOxidase1->Hypoxanthine XanthineOxidase2->Xanthine XanthineOxidase3 Xanthine Oxidase XanthineOxidase3->Allopurinol

Figure 1: Metabolic Pathway of Allopurinol

Experimental Protocols

This section details the protocol for the simultaneous analysis of allopurinol and oxypurinol in human plasma using LC-MS/MS with this compound as the internal standard.[8]

Materials and Reagents
  • Allopurinol (99.76% purity)

  • Oxypurinol (99.60% purity)

  • This compound (98.00% purity; isotopic purity, 99.2 atom% deuterium)[8]

  • HPLC grade acetonitrile and methanol

  • Analytical reagent grade formic acid

  • Human plasma (sourced from a registered blood bank)

Instrumentation
  • Liquid Chromatography: Shimadzu Prominence UFLC system or equivalent

  • Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent

  • Analytical Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)[8]

Preparation of Standard Solutions
  • Stock Solutions: Prepare individual stock solutions of allopurinol (1000 µg/mL), oxypurinol (1000 µg/mL), and this compound (100 µg/mL) in methanol.

  • Working Solutions: Prepare appropriate working solutions by diluting the stock solutions with a methanol:water (1:1, v/v) mixture.

  • Calibration and Quality Control (QC) Samples: Spike blank human plasma with the working solutions to prepare calibration standards and QC samples at various concentrations.

Sample Preparation

The protein precipitation method is used for sample preparation.[8]

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 50 µL of the internal standard working solution (this compound, 2000 ng/mL).

  • Vortex for 30 seconds.

  • Add 400 µL of 1.0% formic acid in acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue with 500 µL of the mobile phase.

  • Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method Workflow

TDM_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma 100 µL Plasma Sample Add_IS Add 50 µL this compound (IS) Plasma->Add_IS Vortex1 Vortex Add_IS->Vortex1 Precipitate Add 400 µL Acetonitrile (with 1% Formic Acid) Vortex1->Precipitate Vortex2 Vortex Precipitate->Vortex2 Centrifuge Centrifuge Vortex2->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject 10 µL into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (Hypersil Gold Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Spectrometry Detection (MRM Mode) Ionize->Detect Quantify Quantification using Calibration Curve Detect->Quantify Report Report Concentrations Quantify->Report

Figure 2: Experimental Workflow for Allopurinol TDM

Chromatographic and Mass Spectrometric Conditions
ParameterCondition
Liquid Chromatography
Mobile Phase0.1% Formic acid in water:Acetonitrile (98:2, v/v)[8]
Flow Rate1.0 mL/min
Column Temperature40°C
Injection Volume10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive[8]
Source Temperature550°C
Ion Spray Voltage5500 V
Dwell Time200 ms

Table 1: Optimized LC-MS/MS Parameters [8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
Allopurinol137.0109.96525
Oxypurinol153.1136.07028
This compound (IS)139.0111.96525

Table 2: Mass Spectrometric Transitions and Parameters [8]

Method Validation Data

The described method has been validated according to regulatory guidelines.[8]

Linearity and Sensitivity
AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)
Allopurinol60.0 - 600060.0
Oxypurinol80.0 - 800080.0

Table 3: Linearity and Lower Limit of Quantification (LLOQ) [8]

Precision and Accuracy
AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Allopurinol LLOQ QC60.03.1102.54.5103.2
LQC180.02.598.93.8101.1
MQC30001.9101.22.7100.5
HQC48002.299.53.199.8
Oxypurinol LLOQ QC80.03.5101.84.8102.7
LQC240.02.899.23.9100.8
MQC40002.1100.92.9100.3
HQC64002.499.83.3100.1

Table 4: Precision and Accuracy Data for Allopurinol and Oxypurinol [8]

Recovery and Matrix Effect
AnalyteQC LevelMean Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Allopurinol LQC88.51.0121.003
MQC90.11.0181.008
HQC91.21.0251.015
Oxypurinol LQC85.41.0211.012
MQC86.91.0291.020
HQC87.81.0381.030
This compound MQC89.51.009-

Table 5: Recovery and Matrix Effect Data [8]

Conclusion

This application note provides a comprehensive and detailed protocol for the therapeutic drug monitoring of allopurinol and its active metabolite oxypurinol using a robust and validated LC-MS/MS method. The use of this compound as a stable isotope-labeled internal standard ensures high accuracy and precision, effectively compensating for matrix effects and procedural variations.[6] The presented workflow, from sample preparation to data analysis, along with the detailed method parameters and validation data, offers a reliable framework for researchers, scientists, and drug development professionals to implement this TDM assay in their laboratories. This method is suitable for pharmacokinetic studies and routine clinical monitoring to optimize allopurinol therapy.[8]

References

Application of Allopurinol-d2 in Hyperuricemia Research Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a cornerstone therapy for hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which can lead to gout and other metabolic complications. It functions as a xanthine oxidase inhibitor, blocking the terminal steps in purine metabolism and thereby reducing uric acid production.[1][2][3] Allopurinol is rapidly metabolized to its active metabolite, oxypurinol, which has a much longer half-life and is primarily responsible for the therapeutic effect.[4][5]

In the context of hyperuricemia research, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled compounds is invaluable. Allopurinol-d2, a deuterated analog of allopurinol, serves as a critical tool for researchers. The deuterium labeling provides a distinct mass signature, allowing it to be differentiated from the unlabeled endogenous or administered compound by mass spectrometry. This property makes it an ideal internal standard for accurate quantification of allopurinol and oxypurinol in biological matrices.[1][6] While its primary documented use is as an internal standard, it also holds potential as a tracer for in-vivo metabolic studies.

Application Notes

Primary Application: Internal Standard for Bioanalytical Methods

The most prevalent application of this compound in hyperuricemia research is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1][6] The addition of a known concentration of this compound to biological samples (e.g., plasma, urine) at the beginning of the sample preparation process allows for the correction of variability in sample extraction, handling, and instrument response. This ensures high accuracy and precision in the quantification of allopurinol and its active metabolite, oxypurinol.

Key Advantages:

  • Improved Accuracy and Precision: Compensates for sample loss during extraction and variations in ionization efficiency in the mass spectrometer.

  • High Specificity: The distinct mass-to-charge ratio (m/z) of this compound allows for its unambiguous detection alongside the unlabeled analytes.[6]

  • Minimal Isotopic Effect: The deuterium labeling in this compound generally does not significantly alter its chemical and physical properties, ensuring it behaves similarly to the unlabeled allopurinol during sample processing and chromatographic separation.

Potential Application: Tracer for Metabolic and Pharmacokinetic Studies

While less documented in readily available literature, the principles of stable isotope labeling support the use of this compound as a tracer to investigate the in-vivo metabolism and pharmacokinetics of allopurinol. By administering this compound to animal models of hyperuricemia, researchers can track its absorption, distribution, metabolism into deuterated oxypurinol (Oxypurinol-d2), and excretion.

Potential Research Areas:

  • Metabolic Fate Studies: Tracing the conversion of this compound to its metabolites can provide insights into the activity of xanthine oxidase and other enzymes involved in its biotransformation.

  • Pharmacokinetic Profiling: Differentiating the administered deuterated drug from any endogenous or previously administered unlabeled drug allows for precise pharmacokinetic parameter determination.

  • Drug-Drug Interaction Studies: Investigating how co-administered drugs affect the metabolism of this compound.

Data Presentation

Table 1: Typical Pharmacokinetic Parameters of Allopurinol and Oxypurinol
ParameterAllopurinolOxypurinolReference
Oral Bioavailability 79 ± 20%N/A (Metabolite)[6]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours~4.5 hours[6]
Elimination Half-life (t½) 1-2 hours~15 hours[4]
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg0.59 ± 0.16 L/kg[6]
Plasma Protein Binding NegligibleNegligible[6]
Primary Route of Elimination Metabolism to OxypurinolRenal Excretion[4]
Table 2: Example LC-MS/MS Parameters for Quantification using this compound as an Internal Standard
AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization ModeReference
Allopurinol137.0109.9Positive[6]
Oxypurinol153.1136.0Positive[6]
This compound (IS) 139.0 111.9 Positive [6]

Experimental Protocols

Protocol 1: Establishment of a Hyperuricemia Rat Model

This protocol describes the induction of hyperuricemia in rats using potassium oxonate, a uricase inhibitor.

Materials:

  • Male Sprague-Dawley or Wistar rats (180-220 g)

  • Potassium Oxonate (Sigma-Aldrich or equivalent)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) or distilled water)

  • Allopurinol (for positive control group)

  • Gavage needles

  • Blood collection supplies

Procedure:

  • Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to standard chow and water.

  • Grouping: Randomly divide the rats into the following groups (n=6-8 per group):

    • Normal Control Group: Administered vehicle only.

    • Hyperuricemia Model Group: Administered potassium oxonate.

    • Positive Control Group: Administered potassium oxonate and allopurinol.

  • Induction of Hyperuricemia:

    • Prepare a suspension of potassium oxonate in the vehicle (e.g., 250 mg/kg).

    • Administer the potassium oxonate suspension to the Hyperuricemia Model and Positive Control groups via oral gavage or intraperitoneal injection once daily for a specified period (e.g., 7 consecutive days).

    • Administer an equivalent volume of the vehicle to the Normal Control group.

  • Treatment (Positive Control):

    • Prepare a suspension of allopurinol in the vehicle (e.g., 5-10 mg/kg).

    • Administer the allopurinol suspension to the Positive Control group orally one hour after the administration of potassium oxonate.

  • Sample Collection:

    • On the day after the final treatment, collect blood samples from the retro-orbital sinus or tail vein under light anesthesia.

    • Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Store the serum samples at -80°C until analysis.

  • Biochemical Analysis:

    • Measure the serum uric acid concentration using a commercial assay kit according to the manufacturer's instructions.

Protocol 2: Quantification of Allopurinol and Oxypurinol in Rat Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical procedure for the analysis of allopurinol and oxypurinol in plasma samples from hyperuricemic rats.

Materials:

  • Rat plasma samples

  • Allopurinol, Oxypurinol, and this compound standards

  • Acetonitrile (ACN) with 1% formic acid (PPT solution)

  • HPLC system coupled with a tandem mass spectrometer (LC-MS/MS)

  • Hypersil Gold column (150 mm × 4.6 mm, 5 µm) or equivalent

  • Mobile phase: 0.1% formic acid in water:acetonitrile (98:2, v/v)

Procedure:

  • Preparation of Standard and Quality Control (QC) Samples:

    • Prepare stock solutions of allopurinol, oxypurinol, and this compound in a suitable solvent (e.g., methanol).

    • Prepare calibration standards and QC samples by spiking known concentrations of allopurinol and oxypurinol into blank rat plasma.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (unknown, standard, or QC), add a fixed amount of this compound working solution (e.g., 10 µL of 1 µg/mL solution).

    • Add 300 µL of cold PPT solution (ACN with 1% formic acid).

    • Vortex mix for 1 minute to precipitate the proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Inject an aliquot (e.g., 5 µL) of the reconstituted sample onto the LC-MS/MS system.

    • Chromatographic Conditions:

      • Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)

      • Mobile Phase: 0.1% formic acid in water:acetonitrile (98:2, v/v)

      • Flow Rate: 0.5 mL/min

      • Column Temperature: 40°C

    • Mass Spectrometric Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the Multiple Reaction Monitoring (MRM) transitions specified in Table 2.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard (this compound) against the nominal concentration of the calibration standards.

    • Determine the concentrations of allopurinol and oxypurinol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualization

Purine_Metabolism_and_Allopurinol_Action Purines Purines Hypoxanthine Hypoxanthine Purines->Hypoxanthine XanthineOxidase1 Xanthine Oxidase Hypoxanthine->XanthineOxidase1 Xanthine Xanthine XanthineOxidase2 Xanthine Oxidase Xanthine->XanthineOxidase2 UricAcid Uric Acid Allopurinol Allopurinol XanthineOxidase3 Xanthine Oxidase Allopurinol->XanthineOxidase3 Allopurinol->Inhibition1 Oxypurinol Oxypurinol (Active Metabolite) Oxypurinol->Inhibition2 Oxypurinol->Inhibition3 XanthineOxidase1->Xanthine XanthineOxidase2->UricAcid XanthineOxidase3->Oxypurinol Inhibition1->XanthineOxidase1 Inhibition2->XanthineOxidase1 Inhibition3->XanthineOxidase2

Caption: Mechanism of action of allopurinol in purine metabolism.

Hyperuricemia_Model_Workflow Start Start Acclimatization Animal Acclimatization (1 week) Start->Acclimatization Grouping Random Grouping (Control, Model, Positive Control) Acclimatization->Grouping Induction Induction of Hyperuricemia (Potassium Oxonate) Grouping->Induction Treatment Treatment (Allopurinol) Induction->Treatment SampleCollection Blood Sample Collection Treatment->SampleCollection Analysis Serum Uric Acid Analysis SampleCollection->Analysis End End Analysis->End

Caption: Experimental workflow for a hyperuricemia animal model.

LCMS_Quantification_Workflow Start Start Spiking Spike Plasma Sample with This compound (Internal Standard) Start->Spiking Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Extraction Supernatant Extraction & Evaporation Centrifugation->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection LC-MS/MS Injection and Analysis Reconstitution->Injection Quantification Data Analysis and Quantification Injection->Quantification End End Quantification->End

Caption: Workflow for sample preparation and analysis using this compound.

Conclusion

This compound is an indispensable tool for researchers in the field of hyperuricemia and gout. Its primary and well-established application as an internal standard in LC-MS/MS methods provides the necessary accuracy and precision for the quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices. The detailed protocols provided herein offer a robust framework for establishing hyperuricemia models and conducting bioanalytical studies. Furthermore, the potential use of this compound as a metabolic tracer opens avenues for more in-depth investigations into the pharmacokinetics and metabolic fate of allopurinol, contributing to a better understanding of its therapeutic action and the development of improved treatment strategies for hyperuricemia.

References

Application Notes and Protocols for the Structural Confirmation of Allopurinol-d2 using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allopurinol is a widely used medication for the treatment of gout and other conditions associated with hyperuricemia. The structural integrity and isotopic labeling of its deuterated analogue, Allopurinol-d2, are critical for its use in various research and clinical applications, including metabolic studies and as an internal standard in pharmacokinetic analyses. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This document provides detailed application notes and experimental protocols for the comprehensive structural confirmation of this compound using a suite of NMR techniques, including ¹H, ¹³C, ²H, and two-dimensional (2D) NMR spectroscopy.

The primary objective is to verify the molecular structure of Allopurinol and to confirm the specific position and incorporation of the deuterium label in this compound. This is achieved by comparing the NMR spectra of Allopurinol with its deuterated counterpart. The key indicator of successful deuteration at the C2 position is the disappearance of the corresponding proton signal in the ¹H NMR spectrum and the appearance of a deuterium signal in the ²H NMR spectrum.

Predicted and Experimental NMR Data for Allopurinol

A thorough analysis of this compound begins with a complete understanding of the NMR spectra of unlabeled Allopurinol. The following tables summarize the expected and reported NMR data for Allopurinol.

Table 1: ¹H NMR Data for Allopurinol

ProtonChemical Shift (δ) ppmMultiplicity
H-2~8.00Singlet
H-6~8.15Broad Singlet
N-H (pyrimidine)~1.28Singlet
N-H (pyrazole)Not always observedBroad

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[1][2]

Table 2: Predicted ¹³C NMR Data for Allopurinol

CarbonPredicted Chemical Shift (δ) ppm
C-2152.0
C-4158.0
C-5105.0
C-6135.0
C-7a150.0

Source: Human Metabolome Database (predicted data).[3]

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

  • For ¹H and ¹³C NMR of Allopurinol and this compound:

    • Weigh approximately 10-20 mg of the compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • The final sample height in the NMR tube should be approximately 4-5 cm.

  • For ²H NMR of this compound:

    • Prepare the sample as described above, but use a protonated solvent (e.g., DMSO, Methanol) to avoid a large solvent signal in the deuterium spectrum.[4][5]

    • The instrument will not be locked on a deuterium signal from the solvent, so shimming will need to be performed manually on the FID or using a gradient shimming routine.[4][5]

NMR Data Acquisition

The following are general acquisition parameters. Instrument-specific parameters should be optimized for the best results.

  • ¹H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-15 ppm.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Spectroscopy:

    • Pulse Program: Standard proton-decoupled experiment.

    • Spectral Width: 0-200 ppm.

    • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Relaxation Delay: 2-5 seconds.

  • ²H NMR Spectroscopy:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: Similar to the ¹H NMR spectral width.

    • Number of Scans: 64-256.

    • Relaxation Delay: 1-2 seconds.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC):

    • Sample Concentration: A slightly higher concentration (20-30 mg in 0.6 mL) is recommended for 2D experiments.

    • Pulse Programs: Standard vendor-provided pulse sequences for COSY, HSQC, and HMBC.

    • Acquisition Parameters: Optimize the number of increments in the indirect dimension and the number of scans per increment to achieve adequate signal-to-noise and resolution. This will be a trade-off with the total experiment time.

Data Analysis and Structural Confirmation of this compound

The structural confirmation of this compound is achieved through a comparative analysis of its NMR spectra with those of unlabeled Allopurinol.

¹H NMR Analysis
  • Allopurinol: The ¹H NMR spectrum of Allopurinol is expected to show distinct signals for the protons at the C-2 and C-6 positions, as well as for the N-H protons.[1][2]

  • This compound: In the ¹H NMR spectrum of this compound, the signal corresponding to the H-2 proton (around 8.00 ppm) should be absent or significantly reduced in intensity, confirming the successful incorporation of deuterium at this position.[6] The other proton signals should remain unchanged.

²H NMR Analysis

The ²H NMR spectrum of this compound should exhibit a single signal at a chemical shift very close to that of the H-2 proton in the ¹H NMR spectrum of Allopurinol.[7] This provides direct evidence for the presence of the deuterium label at the C-2 position.

¹³C NMR Analysis
  • Allopurinol: The proton-decoupled ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms in the Allopurinol molecule.

  • This compound: The ¹³C NMR spectrum of this compound will show some key differences:

    • Deuterium Isotope Effect: The chemical shift of the C-2 carbon will be slightly shifted, typically upfield, due to the deuterium isotope effect. The magnitude of this shift is usually small, on the order of a fraction of a ppm.

    • C-D Coupling: In a proton-decoupled ¹³C NMR spectrum, the C-2 carbon signal may appear as a triplet due to coupling with the deuterium nucleus (spin I=1). This coupling is often small and may not be fully resolved.

2D NMR Analysis

2D NMR experiments are crucial for confirming the overall connectivity of the molecule and ensuring that no structural rearrangement has occurred during the deuteration process.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. In Allopurinol, no significant H-H couplings are expected for the aromatic protons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to.

    • Allopurinol: The HSQC spectrum will show a correlation between the H-2 proton signal and the C-2 carbon signal, and between the H-6 proton signal and the C-6 carbon signal.

    • This compound: The cross-peak corresponding to the H-2/C-2 correlation will be absent in the HSQC spectrum of this compound.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the overall carbon skeleton. For Allopurinol, HMBC correlations would be expected between H-2 and C-4/C-7a, and between H-6 and C-4/C-5/C-7a. These correlations should be consistent in both Allopurinol and this compound (for the H-6 proton).

Data Presentation

Table 3: Comparative NMR Data for Allopurinol and this compound

NucleusTechniqueAllopurinol (Expected δ ppm)This compound (Expected δ ppm)Expected Change
¹H 1DH-2: ~8.00AbsentDisappearance of signal
H-6: ~8.15~8.15No significant change
¹³C 1DC-2: ~152.0Shifted slightly upfieldIsotope shift
C-4: ~158.0~158.0No significant change
C-5: ~105.0~105.0No significant change
C-6: ~135.0~135.0No significant change
C-7a: ~150.0~150.0No significant change
²H 1DN/A~8.00Appearance of signal
HSQC 2DH-2/C-2 CorrelationAbsentDisappearance of cross-peak
H-6/C-6 CorrelationPresentNo significant change

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Confirmation Allopurinol Allopurinol H1_NMR ¹H NMR Allopurinol->H1_NMR C13_NMR ¹³C NMR Allopurinol->C13_NMR COSY COSY Allopurinol->COSY HSQC HSQC Allopurinol->HSQC HMBC HMBC Allopurinol->HMBC Allopurinol_d2 This compound Allopurinol_d2->H1_NMR Allopurinol_d2->C13_NMR H2_NMR ²H NMR Allopurinol_d2->H2_NMR Allopurinol_d2->COSY Allopurinol_d2->HSQC Allopurinol_d2->HMBC Comparative_Analysis Comparative Analysis H1_NMR->Comparative_Analysis C13_NMR->Comparative_Analysis H2_NMR->Comparative_Analysis COSY->Comparative_Analysis HSQC->Comparative_Analysis HMBC->Comparative_Analysis Structural_Confirmation Structural Confirmation Comparative_Analysis->Structural_Confirmation

Caption: Experimental workflow for this compound structural confirmation.

Logical_Relationship cluster_evidence Experimental Evidence cluster_conclusion Conclusion H1_disappearance Disappearance of H-2 signal in ¹H NMR Deuterium_position Deuterium at C-2 H1_disappearance->Deuterium_position H2_appearance Appearance of signal in ²H NMR H2_appearance->Deuterium_position C13_shift Isotope shift of C-2 in ¹³C NMR C13_shift->Deuterium_position HSQC_disappearance Absence of H-2/C-2 correlation in HSQC HSQC_disappearance->Deuterium_position Connectivity_confirmation Consistent connectivity in COSY and HMBC Structure_confirmed This compound Structure Confirmed Connectivity_confirmation->Structure_confirmed Deuterium_position->Structure_confirmed

Caption: Logical relationship for structural confirmation of this compound.

Conclusion

The combination of one-dimensional (¹H, ¹³C, ²H) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and definitive method for the structural confirmation of this compound. By systematically comparing the NMR data of the deuterated and non-deuterated compounds, the precise location of the deuterium label can be unequivocally determined, and the integrity of the molecular structure can be verified. The detailed protocols and expected data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals in ensuring the quality and identity of isotopically labeled compounds.

References

Troubleshooting & Optimization

Overcoming matrix effects in Allopurinol-d2 LC-MS/MS assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Allopurinol-d2 LC-MS/MS assays.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Allopurinol and its metabolite, Oxypurinol, using LC-MS/MS with an this compound internal standard.

Issue 1: Low Analyte Signal or Ion Suppression

Question: My signal intensity for Allopurinol and/or Oxypurinol is lower than expected, suggesting ion suppression. How can I troubleshoot this?

Answer:

Ion suppression is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes, leading to a decreased signal.[1][2][3] Here are steps to mitigate this issue:

  • Optimize Sample Preparation: Simple protein precipitation may not be sufficient to remove all interfering matrix components.[4] Consider more rigorous techniques:

    • Liquid-Liquid Extraction (LLE): Ethyl acetate has been effectively used for the extraction of Allopurinol and its metabolites from plasma and urine.[4][5][6]

    • Solid-Phase Extraction (SPE): SPE can provide a cleaner extract by selectively isolating the analytes from the matrix.[1]

  • Chromatographic Separation: Ensure baseline separation of your analytes from endogenous matrix components.[4]

    • Modify Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent ratio or pH, can alter selectivity and improve separation from interfering components.[2][4] For reversed-phase chromatography, a mobile phase pH of around 4.5 is often used for Allopurinol and Oxypurinol.[4]

    • Change Stationary Phase: Using a column with a different chemistry (e.g., C18 to a phenyl-hexyl) can provide different selectivity.[1] A Hypersil Gold column has been used to achieve good separation with minimal matrix interference.[7]

    • Gradient Optimization: Modifying the gradient profile can help separate the analytes from the region where most matrix components elute.[1]

  • Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.[1][4] However, ensure that the analyte concentrations remain above the lower limit of quantification (LLOQ).[4]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a suitable SIL-IS for Allopurinol analysis.[4][7] Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will experience a similar degree of ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.[1]

Issue 2: Inconsistent or Irreproducible Results

Question: I am observing high variability in my quality control (QC) samples. What could be the cause?

Answer:

Inconsistent results are often due to variable matrix effects between different samples.

  • Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize variability in matrix effects.[1]

  • Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help compensate for consistent matrix effects.[1]

  • Internal Standard Monitoring: Closely monitor the internal standard (this compound) response across the analytical batch. A consistent IS response suggests that it is effectively compensating for any variability.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and how is it quantified?

A1: A matrix effect is the alteration of ionization efficiency by the presence of co-eluting substances in the sample matrix.[7] This can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[7] It is quantified by calculating the matrix factor (MF). The IS-normalized matrix factor is determined by comparing the peak response area of the analyte in the presence of matrix to the peak response area of the analyte in a neat solution, normalized to the internal standard. An IS-normalized matrix factor close to 1 indicates minimal matrix effect.[7][8]

Q2: What are typical sample preparation methods for Allopurinol analysis?

A2: Common sample preparation techniques include:

  • Protein Precipitation (PPT): This is a simple and fast method, often using acetonitrile or a mixture of acetone and acetonitrile.[7][8][9] One study found that a mixture of acetone-acetonitrile (50:50, v/v) improved the recovery of Allopurinol to above 93%.[8]

  • Liquid-Liquid Extraction (LLE): Ethyl acetate is a commonly used solvent for LLE of Allopurinol.[4][5][6]

  • Solid-Phase Extraction (SPE): This technique offers a more thorough cleanup and can significantly reduce matrix effects.[1]

Q3: Why is a stable isotope-labeled internal standard like this compound recommended?

A3: A stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for quantitative LC-MS/MS analysis.[1] Because this compound has chemical and physical properties that are very similar to Allopurinol, it co-elutes and experiences the same degree of matrix effects and variability in extraction and ionization.[4] This allows for accurate correction of any signal suppression or enhancement, leading to more reliable and reproducible results.[1]

Q4: Can the choice of ionization mode affect matrix effects?

A4: Yes, the choice of ionization mode (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI) can influence the extent of matrix effects.[10] Allopurinol has been successfully analyzed using both positive and negative ESI modes.[7][11] If significant matrix effects are observed in one mode, switching to the other may be beneficial.[10]

Experimental Protocols

Below are examples of experimental methodologies cited in the literature for Allopurinol LC-MS/MS assays.

Method 1: Protein Precipitation

  • Sample Preparation: To 100 µL of plasma, add the internal standard (this compound). Precipitate proteins by adding 1.0% formic acid in acetonitrile. Vortex and centrifuge to pellet the proteins.[7]

  • Chromatography:

    • Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm)[7]

    • Mobile Phase: 0.1% formic acid-acetonitrile (98:2, v/v)[7]

    • Flow Rate: 0.5 mL/min[7]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI) in positive mode[7]

    • MRM Transitions:

      • Allopurinol: m/z 137.0 → 109.9[7]

      • Oxypurinol: m/z 153.1 → 136.0[7]

      • This compound: m/z 139.0 → 111.9[7]

Method 2: Liquid-Liquid Extraction

  • Sample Preparation: To a 0.2 mL plasma sample, add the internal standard. Add 2 mL of ethyl acetate and shake. Centrifuge to separate the layers. Transfer the organic layer and evaporate to dryness. Reconstitute the residue in acetonitrile.[5]

  • Chromatography:

    • Column: Acquity UPLC HILIC (100 mm x 2.1, 1.7µm)[5][11]

    • Mobile Phase: Acetonitrile, water, and formic acid (95:5:0.1, v/v/v)[5][11]

    • Flow Rate: 0.3 mL/min[5][11]

  • Mass Spectrometry:

    • Ionization: ESI in negative mode[5]

    • MRM Transitions:

      • Allopurinol: m/z 134.94 > 64.07[5]

      • Oxypurinol: m/z 150.89 > 41.91[5]

Quantitative Data Summary

ParameterMethod 1 (PPT)[7]Method 2 (LLE)[9]Method 3 (PPT)[8]
Analyte Allopurinol & OxypurinolAllopurinol & OxypurinolAllopurinol
Internal Standard This compoundLamivudineAcyclovir
Matrix Human PlasmaHuman PlasmaHuman Plasma
Extraction Recovery 85.36% - 91.20%70% - 80%> 93%
IS-Normalized Matrix Factor 1.003 - 1.030Not explicitly stated1.0

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_troubleshooting Troubleshooting Loop plasma Plasma Sample add_is Add this compound IS plasma->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction centrifuge Centrifuge extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant evaporate Evaporate & Reconstitute supernatant->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing (Quantification) ms_detection->data_processing low_signal Low Signal/ Ion Suppression? data_processing->low_signal optimize Optimize Method low_signal->optimize Yes optimize->extraction optimize->lc_separation

Caption: General experimental workflow for this compound LC-MS/MS analysis, including a troubleshooting loop for method optimization.

Matrix_Effect_Mitigation ME Matrix Effect (Ion Suppression/Enhancement) SP Advanced Sample Prep (LLE, SPE) ME->SP Chroma Chromatographic Optimization (Mobile Phase, Column, Gradient) ME->Chroma Dilution Sample Dilution ME->Dilution SIL_IS Stable Isotope-Labeled IS (this compound) ME->SIL_IS Matrix_Matched Matrix-Matched Calibrators ME->Matrix_Matched

Caption: Strategies for overcoming matrix effects in LC-MS/MS assays.

References

Technical Support Center: Optimizing Allopurinol-d2 Recovery from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of Allopurinol-d2 from plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The three primary techniques for extracting allopurinol and its deuterated analogs from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method can significantly impact recovery rates and sample cleanliness.

Q2: Why am I experiencing low recovery of this compound?

A2: Low recovery can stem from several factors including the chosen extraction method, the solvent used, pH of the sample, and potential degradation of the analyte. Allopurinol is a polar compound, which can make its extraction challenging with certain organic solvents.

Q3: Can the stability of this compound in plasma affect recovery?

A3: Yes, the stability of allopurinol in plasma is crucial. Studies have shown that allopurinol is susceptible to degradation under certain conditions, such as alkaline pH and oxidative stress.[1][2] It is important to handle and store plasma samples appropriately to prevent degradation before extraction.

Q4: What is the expected recovery rate for this compound from plasma?

A4: Expected recovery rates can vary significantly depending on the extraction method. Protein precipitation methods have been reported to yield recoveries ranging from 85% to over 93%.[3][4] Liquid-liquid extraction with ethyl acetate has shown lower recovery rates, sometimes below 50%.[5]

Troubleshooting Guides

Low Recovery with Protein Precipitation

Problem: You are observing low recovery of this compound after using a protein precipitation protocol.

Possible Causes & Solutions:

  • Inappropriate Precipitation Solvent: The choice of organic solvent is critical.

    • Recommendation: Acetonitrile is a commonly used and effective solvent for precipitating plasma proteins while keeping polar analytes like allopurinol in the supernatant. The addition of a small percentage of formic acid (e.g., 1%) to the acetonitrile can improve recovery.[4][6][7] A mixture of acetone and acetonitrile (50:50, v/v) has also been shown to improve the recovery of allopurinol to above 93%.[3]

  • Insufficient Vortexing/Mixing: Incomplete mixing of the plasma sample with the precipitation solvent can lead to inefficient protein removal and analyte trapping.

    • Recommendation: Ensure thorough vortexing for at least 1 minute to allow for complete protein precipitation.[5]

  • Suboptimal Solvent to Plasma Ratio: An incorrect ratio can result in incomplete precipitation.

    • Recommendation: A common starting point is a 3:1 or 4:1 ratio of solvent to plasma. This may need to be optimized for your specific experimental conditions.

Low Recovery with Liquid-Liquid Extraction

Problem: Your recovery of this compound is poor when using a liquid-liquid extraction method.

Possible Causes & Solutions:

  • Unsuitable Extraction Solvent: Allopurinol's polarity makes it less amenable to extraction by non-polar organic solvents.

    • Recommendation: While ethyl acetate has been used, it may result in lower recovery.[8][9] Consider switching to a more polar solvent or, preferably, to a protein precipitation or solid-phase extraction method for better recovery of polar compounds.

  • Incorrect pH: The pH of the aqueous phase can influence the ionization state and, consequently, the partitioning of allopurinol into the organic phase.

    • Recommendation: Adjusting the pH of the plasma sample may improve partitioning. However, given the inherently high polarity of allopurinol, LLE may not be the most efficient method.

Data Summary

The following tables summarize quantitative data from various studies on Allopurinol recovery from plasma.

Table 1: Comparison of Extraction Methods and Recovery Rates

Extraction MethodSolvent/ReagentAnalyteMean Recovery (%)Reference
Protein Precipitation1.0% Formic Acid in AcetonitrileAllopurinol85.36 - 88.92[4]
Protein Precipitation1.0% Formic Acid in AcetonitrileThis compound90.60[4]
Protein PrecipitationAcetone-Acetonitrile (50:50, v/v)Allopurinol> 93[3]
Protein PrecipitationAcetonitrileAllopurinol~90[5]
Liquid-Liquid ExtractionEthyl AcetateAllopurinol< 50[5]

Experimental Protocols

Detailed Protocol for Protein Precipitation

This protocol is based on a method that has demonstrated high recovery rates for allopurinol and its deuterated internal standard.[4][6][7]

  • Sample Preparation: Thaw frozen plasma samples at room temperature.

  • Aliquoting: Take a 100 µL aliquot of the plasma sample.

  • Spiking: Add the internal standard (this compound) to the plasma sample.

  • Precipitation: Add 300 µL of a precipitating solution (e.g., 1.0% formic acid in acetonitrile).

  • Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Analysis: The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Visualizations

Experimental Workflow for Protein Precipitation

cluster_workflow Protein Precipitation Workflow start Start: Plasma Sample aliquot Aliquot 100 µL Plasma start->aliquot spike Spike with this compound (IS) aliquot->spike precipitate Add 300 µL Acetonitrile (+1% Formic Acid) spike->precipitate vortex Vortex for 1 min precipitate->vortex centrifuge Centrifuge at 10,000 rpm for 10 min vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analyze LC-MS/MS Analysis transfer->analyze cluster_troubleshooting Troubleshooting Low Recovery start Low this compound Recovery extraction_method What is your extraction method? start->extraction_method ppt Protein Precipitation extraction_method->ppt PPT lle Liquid-Liquid Extraction extraction_method->lle LLE check_solvent Check Precipitation Solvent (Use Acetonitrile +/- Formic Acid) ppt->check_solvent switch_method Consider switching to PPT or SPE for better recovery of polar analytes lle->switch_method check_mixing Ensure Thorough Vortexing check_solvent->check_mixing

References

Stability of Allopurinol-d2 in processed samples and stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Allopurinol-d2 in processed samples and stock solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound solutions?

A1: While specific stability studies on this compound are not extensively published, its stability is expected to be very similar to that of its non-deuterated counterpart, Allopurinol. Deuterium labeling is generally not expected to significantly alter the chemical stability of the molecule under typical analytical conditions. This compound is commonly used as a stable internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For powdered this compound, storage at -20°C for up to 3 years or at 4°C for up to 2 years is recommended.[1] Once in solvent, it is advised to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: How should I prepare my this compound stock solution?

A3: this compound is soluble in methanol.[2] For aqueous solutions, it can be dissolved in water with the aid of ultrasonication and pH adjustment to 11 with NaOH.[1] A common diluent for creating working solutions for HPLC analysis is a mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like methanol.[3]

Q4: What are the known degradation pathways for Allopurinol?

A4: Forced degradation studies on Allopurinol have shown it is susceptible to degradation under acidic, alkaline, and oxidative conditions.[4][5] The primary metabolite of Allopurinol in vivo is Oxypurinol, a reaction primarily carried out by aldehyde oxidase (AOX1) and to a lesser extent by xanthine oxidase (XDH).[6] While this is a metabolic pathway, the potential for oxidative degradation in vitro should be considered.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent results in processed samples. Degradation of this compound during sample processing or storage.- Ensure processed samples are stored at appropriate low temperatures (e.g., -20°C or -80°C) and for a validated duration.- Evaluate the stability of this compound in the specific biological matrix under your processing and storage conditions (e.g., freeze-thaw cycles, bench-top stability).- Minimize the time samples are kept at room temperature.
Loss of signal in stock solutions. Improper storage conditions or solvent incompatibility.- Verify the storage temperature and protect from light.- Check for solvent evaporation, which could concentrate the analyte.- Prepare fresh stock solutions from a new vial of the reference standard.
Appearance of unexpected peaks in chromatograms. Degradation products of this compound.- Perform forced degradation studies (acid, base, oxidation) on an this compound standard to identify potential degradation product peaks.- Adjust chromatographic conditions to separate the this compound peak from any degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol is adapted from studies on Allopurinol and can be applied to assess the stability of this compound.[4][5][7]

  • Acid Degradation: Dissolve 10 mg of this compound in 10 mL of 0.1 N HCl. Heat at 80°C for 3 hours. Neutralize with 0.1 N NaOH and dilute with methanol for analysis.[5]

  • Alkaline Degradation: Dissolve 10 mg of this compound in 10 mL of 0.5 N NaOH. Heat at 80°C for 3 hours. Neutralize with 0.1 N HCl and dilute with methanol for analysis.[5]

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 6% H₂O₂. Heat the solution for 3 hours and then keep it at room temperature in the dark for 24 hours before analysis.[5]

  • Thermal Degradation: Expose the solid powder to 100°C for 6 hours.[4]

  • Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 1.2 million lux hours).[4]

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC or UPLC method.

Stability-Indicating HPLC Method

The following is an example of an HPLC method that can be adapted for this compound analysis.[3][8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[8]

  • Mobile Phase: A mixture of a buffer (e.g., 25 mM ammonium acetate, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.[7]

  • Flow Rate: 1 mL/min.[8]

  • Detection: UV detection at 254 nm.[8]

  • Injection Volume: 20 µL.[8]

Data Presentation

Table 1: Summary of Forced Degradation Studies on Allopurinol

Stress ConditionReagents and ConditionsObservation
Acid Hydrolysis5N HCl, 100°C, 2 hoursSignificant degradation (e.g., 8.2% degradation with formation of impurities).[4]
Base Hydrolysis5N NaOH, 100°C, 90 minSignificant degradation.[4]
Oxidation10% H₂O₂, 100°C, 3 hoursSignificant degradation (e.g., 8.09% degradation).[4]
Thermal100°C, 6 hoursMinimal degradation.[4]
Photolytic1.2 million lux hoursMinimal degradation.[4]

Table 2: Reported Stability of Allopurinol in Compounded Suspensions

VehicleConcentrationStorage ConditionsStability DurationReference
SuspendIt10 mg/mL & 20 mg/mL5°C and 25°CAt least 182 days[7]
Oral Mix and Oral Mix SF20 mg/mLRoom temperature and refrigeratedUp to 90 days[9]
Inorpha with 0.5% xanthan gum20 mg/mL5±3°C and 20±5°C120 days[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Testing cluster_analysis Analysis stock This compound Stock Solution samples Processed Samples (e.g., Plasma) stock->samples Spiking benchtop Bench-Top Stability samples->benchtop freeze_thaw Freeze-Thaw Cycles samples->freeze_thaw long_term Long-Term Storage samples->long_term hplc HPLC/UPLC Analysis benchtop->hplc freeze_thaw->hplc long_term->hplc data Data Evaluation hplc->data

Caption: Experimental workflow for assessing the stability of this compound in processed samples.

degradation_pathway cluster_enzymatic Metabolic Pathway cluster_stress Forced Degradation Allopurinol Allopurinol Oxypurinol Oxypurinol (Primary Metabolite) Allopurinol->Oxypurinol in vivo Degradation_Products Degradation Products Allopurinol->Degradation_Products AOX1 Aldehyde Oxidase (AOX1) XDH Xanthine Oxidase (XDH) Acid Acid Hydrolysis Base Alkaline Hydrolysis Oxidation Oxidation

Caption: Simplified overview of Allopurinol metabolism and potential degradation pathways.

References

Technical Support Center: Optimizing Allopurinol-d2 Internal Standard Concentration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the internal standard concentration of Allopurinol-d2 in bioanalytical assays.

Troubleshooting Guide

Excessive variability in the internal standard (IS) response can indicate issues with the bioanalytical method.[1] This guide provides a systematic approach to identifying and resolving common problems encountered during the use of this compound as an internal standard.

Issue 1: High Variability in this compound Peak Area

  • Symptom: The peak area of this compound is inconsistent across the analytical run, with a high coefficient of variation (%CV).

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inconsistent Sample Preparation Review the sample preparation workflow for any inconsistencies. Ensure accurate and consistent spiking of the this compound working solution into all samples, including calibration standards and quality controls (QCs).[1]
Variable Extraction Recovery The extraction efficiency of Allopurinol and its internal standard may be inconsistent.[1] One study using protein precipitation with 1.0% formic acid in acetonitrile reported mean extraction recoveries of 85.36% to 88.92% for Allopurinol and 90.60% for this compound.[2] If your recovery is significantly lower or more variable, consider optimizing the protein precipitation agent. The use of an acetone-acetonitrile mixture (50:50, v/v) has been shown to improve the recovery of Allopurinol to above 93%.[3][4]
Instrument Performance Issues Fluctuations in instrument performance, such as inconsistent injection volumes or detector drift, can lead to variability.[1] Perform an instrument performance qualification to ensure the LC-MS/MS system is functioning correctly.
Matrix Effects Co-eluting components from the biological matrix can cause ion suppression or enhancement, leading to a variable internal standard response.[2] Assess the matrix effect by comparing the response of this compound in post-extraction spiked samples to that in a neat solution. IS-normalized matrix factors should ideally be close to 1.[2][3]

Issue 2: Poor Peak Shape for this compound

  • Symptom: The chromatographic peak for this compound is broad, tailing, or splitting.

  • Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Chromatographic Conditions The mobile phase composition may not be optimal for Allopurinol. For Allopurinol analysis, a common mobile phase consists of 0.1% formic acid in water and acetonitrile in a high aqueous ratio (e.g., 98:2, v/v).[2] Adjusting the mobile phase composition or gradient may improve peak shape.
Column Degradation The analytical column may be degraded or contaminated. Replace the column with a new one of the same type. A Hypersil Gold (150 mm × 4.6 mm, 5 µm) column has been used successfully for the separation of Allopurinol.[2]
Sample Solvent Mismatch A mismatch between the sample solvent and the mobile phase can cause peak distortion. Ensure the final sample solvent is compatible with the initial mobile phase conditions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended concentration for the this compound internal standard?

The optimal concentration of the internal standard is typically determined during method development and should be consistent across all samples. While a single universal concentration is not defined, a common practice is to use a concentration that is in the mid-range of the analyte's calibration curve. For Allopurinol, calibration curves often range from approximately 60 ng/mL to 6000 ng/mL.[2] Therefore, a starting concentration for this compound in the range of 500-1000 ng/mL is a reasonable starting point for optimization. One study prepared a working solution of this compound at 10.00 µg/mL.[2]

Q2: How do I prepare the this compound stock and working solutions?

A stock solution of this compound can be prepared by dissolving an accurately weighed amount in a suitable solvent.[2] For example, a 100.0 µg/mL stock solution can be made by dissolving the standard in a mixture of methanol and 1.0% (m/v) NaOH in water (90:10, v/v).[2] The working solution can then be prepared by diluting the stock solution. A 10.00 µg/mL working solution can be prepared in a mixture of methanol and water (60:40, v/v).[2]

Q3: How should I assess the matrix effect for Allopurinol and this compound?

The matrix effect, which can cause ion suppression or enhancement, should be evaluated during method validation.[2] This can be done by comparing the peak response of the analyte and internal standard in a post-extraction spiked sample (analyte and IS added to the blank matrix extract) with the peak response in a neat solution at the same concentration.[5] The IS-normalized matrix factor is calculated to assess the impact of the matrix. Values between 1.003 and 1.030 for both analytes have been reported as acceptable.[2]

Q4: What are the acceptance criteria for internal standard response variability?

Regulatory guidelines, such as those from the FDA, recommend monitoring the internal standard response during sample analysis to detect any systemic variability.[6] While specific acceptance criteria may vary between laboratories, a common approach is to establish a range for the IS response based on the responses in the calibration standards and QCs. Any study samples with an IS response outside of this range should be investigated.

Experimental Protocols

Protocol 1: Preparation of this compound Internal Standard Solutions

  • Stock Solution (100 µg/mL):

    • Accurately weigh a suitable amount of this compound standard.

    • Dissolve the standard in a solution of methanol: 1.0% (m/v) NaOH in water (90:10, v/v) to achieve a final concentration of 100.0 µg/mL.[2]

    • Store the stock solution under appropriate conditions (e.g., refrigerated at 2-8 °C).

  • Working Solution (10 µg/mL):

    • Dilute the stock solution with a mixture of methanol: water (60:40, v/v) to obtain a final concentration of 10.00 µg/mL.[2]

    • This working solution is then used to spike all samples, standards, and QCs.

Protocol 2: Assessment of Matrix Effect

  • Prepare three sets of samples at two different concentration levels (low and high QC):

    • Set A (Neat Solution): Prepare the analyte and internal standard in the mobile phase.

    • Set B (Pre-extraction Spike): Spike the analyte and internal standard into a blank biological matrix before the extraction procedure.

    • Set C (Post-extraction Spike): Spike the analyte and internal standard into the blank biological matrix extract after the extraction procedure.

  • Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and IS-Normalized Matrix Factor (IS-Normalized MF) using the following equations:

    • MF = (Peak Area in Set C) / (Peak Area in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_prep Sample Processing cluster_analysis Analysis & Evaluation cluster_optimization Optimization Loop stock Prepare this compound Stock Solution (100 µg/mL) working Prepare this compound Working Solution (10 µg/mL) stock->working Dilute spike Spike Samples, Standards & QCs with IS Working Solution working->spike extract Perform Protein Precipitation (e.g., with Acetonitrile/Formic Acid) spike->extract lcms LC-MS/MS Analysis extract->lcms eval Evaluate IS Response (Peak Area, Shape, Variability) lcms->eval troubleshoot Troubleshoot Issues (e.g., Matrix Effects, Recovery) eval->troubleshoot If Issues Detected optimize Optimize IS Concentration & Method Parameters troubleshoot->optimize optimize->spike Re-evaluate

Caption: Workflow for optimizing this compound internal standard concentration.

troubleshooting_tree cluster_instrument Instrument Checks cluster_method Method Parameters cluster_solution Resolution start High IS Variability or Poor Peak Shape check_instrument Verify LC-MS/MS Performance start->check_instrument check_prep Review Sample Preparation Procedure start->check_prep check_column Inspect/Replace Analytical Column check_instrument->check_column optimize_method Optimize Method (e.g., Extraction, Chromatography) check_column->optimize_method check_extraction Evaluate Extraction Recovery check_prep->check_extraction check_matrix Assess Matrix Effects check_extraction->check_matrix check_matrix->optimize_method revalidate Re-validate Method optimize_method->revalidate

Caption: Decision tree for troubleshooting this compound internal standard issues.

References

Technical Support Center: Allopurinol-d2 & Ion Suppression/Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address ion suppression and enhancement issues when using Allopurinol-d2 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression/enhancement and why is it a concern when using this compound?

A1: Ion suppression or enhancement, collectively known as matrix effects, are common phenomena in Liquid Chromatography-Mass Spectrometry (LC-MS). They occur when co-eluting molecules from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest (Allopurinol) and its internal standard (this compound) in the mass spectrometer's ion source. This interference can lead to a decreased (suppression) or increased (enhancement) signal response, which can negatively impact the accuracy, precision, and sensitivity of the analytical method. Since this compound is used to normalize variations in the analytical process, it is crucial that it experiences the same degree of ion suppression or enhancement as the unlabeled Allopurinol.

Q2: How can I determine if my this compound signal is affected by ion suppression or enhancement?

A2: A standard method to assess matrix effects is the post-extraction spike experiment. This involves comparing the peak area of this compound in a neat solution (a clean solvent) to its peak area in a blank matrix sample that has been extracted and then spiked with the internal standard. A significant difference in peak areas between the two indicates the presence of ion suppression or enhancement.

Q3: What is a Matrix Factor and how is it used to quantify ion suppression/enhancement?

A3: The Matrix Factor (MF) is a quantitative measure of the extent of ion suppression or enhancement. It is calculated as the ratio of the peak area of the analyte in the presence of matrix to the peak area of the analyte in a neat solution.

  • MF = 1: No matrix effect

  • MF < 1: Ion suppression

  • MF > 1: Ion enhancement

To account for the internal standard, the IS-normalized Matrix Factor is often calculated. An IS-normalized MF close to 1.0 suggests that the internal standard is effectively compensating for the matrix effects on the analyte.[1][2]

Q4: Can the deuterium label on this compound cause it to behave differently from Allopurinol in the LC-MS system?

A4: Yes, this is known as the "isotope effect." The presence of deuterium atoms can sometimes lead to a slight difference in retention time between the analyte and its deuterated internal standard on the chromatographic column. If this separation occurs in a region of the chromatogram where there is significant ion suppression, the analyte and the internal standard may experience different degrees of signal suppression, leading to inaccurate quantification.

Troubleshooting Guides

Issue 1: Low or Inconsistent this compound Signal

Symptoms:

  • The peak area of this compound is significantly lower in matrix samples compared to neat standards.

  • High variability in this compound peak area across different samples.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Significant Ion Suppression 1. Optimize Chromatography: Modify the LC gradient to separate Allopurinol and this compound from co-eluting matrix components. Experiment with different column chemistries (e.g., C18, HILIC) to achieve better separation. 2. Improve Sample Preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering matrix components. 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing their suppressive effects.
Differential Ion Suppression 1. Adjust Chromatography for Co-elution: Fine-tune the chromatographic method to ensure that Allopurinol and this compound co-elute as closely as possible. This minimizes their exposure to different matrix environments. 2. Evaluate Isotope Effect: If co-elution is not achievable, characterize the region of ion suppression using a post-column infusion experiment to ensure that the slight separation does not lead to differential matrix effects.
Suboptimal Instrument Settings 1. Ion Source Optimization: Re-optimize ion source parameters (e.g., spray voltage, gas flows, temperature) to ensure efficient ionization of Allopurinol and this compound. 2. Collision Energy: Optimize the collision energy for the specific MRM transition of this compound to maximize signal intensity.
Issue 2: High this compound Signal (Ion Enhancement)

Symptoms:

  • The peak area of this compound is significantly higher in matrix samples compared to neat standards.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components Enhancing Ionization 1. Chromatographic Separation: As with ion suppression, optimize the chromatographic method to separate Allopurinol and this compound from the components causing ion enhancement. 2. Sample Preparation: Improve the sample clean-up procedure to remove the enhancing compounds.
Analyte/IS Concentration Mismatch Ensure that the concentration of this compound is appropriate for the expected concentration range of Allopurinol in the samples. A very high concentration of the internal standard can sometimes lead to non-linear responses.

Data Presentation

Table 1: Quantitative Assessment of Matrix Effects on Allopurinol and this compound

This table summarizes hypothetical data from a post-extraction spike experiment to illustrate the calculation of Matrix Factor (MF) and IS-Normalized MF in different biological matrices with varying sample preparation methods.

Matrix Sample Preparation Analyte Peak Area (Neat Solution) Peak Area (Post-Spiked Matrix) Matrix Factor (MF) IS-Normalized MF
Human PlasmaProtein PrecipitationAllopurinol1,200,000720,0000.600.98
This compound1,500,000915,0000.61
Human PlasmaSolid-Phase ExtractionAllopurinol1,200,0001,080,0000.901.01
This compound1,500,0001,335,0000.89
Rat UrineDilute-and-ShootAllopurinol1,200,000480,0000.401.03
This compound1,500,000585,0000.39

Data is for illustrative purposes only.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Extraction Spike Method
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike Allopurinol and this compound into the final reconstitution solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) using your established procedure. Spike Allopurinol and this compound into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike Allopurinol and this compound into the blank biological matrix before extraction. This set is used to determine recovery.

  • Analyze all three sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Allopurinol) / (MF of this compound)

Visualizations

Allopurinol_Metabolism Allopurinol Metabolic Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol (Alloxanthine) Allopurinol->Oxypurinol Xanthine Oxidase, Aldehyde Oxidase XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits Oxypurinol->XanthineOxidase Inhibits AldehydeOxidase Aldehyde Oxidase

Caption: Allopurinol and its metabolite Oxypurinol inhibit Xanthine Oxidase.

Matrix_Effect_Workflow Workflow for Matrix Effect Assessment cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Calculation PrepA Set A: Spike Analyte & IS in Neat Solution AnalyzeA Analyze Set A PrepA->AnalyzeA PrepB Set B: Extract Blank Matrix, then Spike Analyte & IS AnalyzeB Analyze Set B PrepB->AnalyzeB PrepC Set C: Spike Analyte & IS in Blank Matrix, then Extract AnalyzeC Analyze Set C PrepC->AnalyzeC CalcMF Calculate Matrix Factor (B / A) AnalyzeA->CalcMF AnalyzeB->CalcMF CalcRecovery Calculate Recovery (C / B) AnalyzeB->CalcRecovery AnalyzeC->CalcRecovery CalcISNormMF Calculate IS-Normalized Matrix Factor CalcMF->CalcISNormMF

Caption: Experimental workflow for assessing matrix effects and recovery.

References

Minimizing isotopic exchange of deuterium in Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Allopurinol-d2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange and ensuring the integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

Isotopic exchange, specifically hydrogen-deuterium (H-D) exchange, is a chemical reaction where a deuterium atom on this compound is replaced by a hydrogen atom from the surrounding environment, such as from solvents or reagents. This process, also known as back-exchange, can compromise the isotopic purity of the standard. This is a significant concern in applications like quantitative analysis using mass spectrometry, where the deuterated compound serves as an internal standard. If the deuterium label is lost, it can lead to inaccurate quantification of the unlabeled allopurinol.

Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?

The stability of a deuterium label depends on its position on the molecule. Deuterium atoms on heteroatoms (like oxygen or nitrogen) are generally more labile and prone to exchange with protons from the solvent. For this compound (1,7-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one-3,6-d2), the deuterium atoms are on carbon atoms within the heterocyclic ring structure. While these are generally more stable than those on heteroatoms, they can still be susceptible to exchange under certain conditions, particularly changes in pH and temperature.

Q3: What are the primary factors that promote isotopic exchange in this compound?

Several experimental factors can influence the rate of isotopic exchange:

  • pH: The rate of H-D exchange is highly dependent on pH. The exchange rate is generally at its minimum in a slightly acidic environment (around pH 2.5-3) and increases significantly in both strongly acidic and, more dramatically, basic conditions.[1]

  • Temperature: Higher temperatures provide the necessary energy to overcome the activation barrier for the exchange reaction, thus accelerating the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are a direct source of exchangeable protons and can facilitate deuterium exchange. Aprotic solvents (e.g., acetonitrile, dioxane) are preferred for minimizing this risk.

  • Catalysts: The presence of certain acid, base, or metal catalysts can facilitate H-D exchange.[1]

Q4: What are the recommended storage conditions for this compound to maintain its isotopic stability?

To ensure the long-term stability of this compound, it is crucial to store it under appropriate conditions:

  • Solid Form: Store the powdered form of this compound at -20°C for long-term storage (up to 3 years is often cited by suppliers).

  • In Solution: If you need to prepare a stock solution, use a suitable aprotic solvent like anhydrous acetonitrile or DMSO. Store stock solutions in tightly sealed containers at -80°C for up to 6 months. Avoid using aqueous buffers for long-term storage. If an aqueous solution is necessary for your experiment, prepare it fresh and use it promptly.

Troubleshooting Guide: Isotopic Instability of this compound

This guide will help you troubleshoot common issues related to the isotopic exchange of this compound in your experiments.

Problem: Inconsistent or inaccurate quantification when using this compound as an internal standard.

Possible Cause: Loss of deuterium from the this compound internal standard, leading to a decreased internal standard signal and/or an artificially inflated analyte signal.

Troubleshooting Workflow:

troubleshooting_workflow Troubleshooting Isotopic Exchange in this compound start Inaccurate quantification observed check_purity Step 1: Verify Isotopic Purity of Stock (LC-MS or NMR) start->check_purity stock_ok Purity Confirmed check_purity->stock_ok Yes stock_bad Purity Compromised check_purity->stock_bad No check_solvent Step 2: Evaluate Solvent and pH Conditions stock_ok->check_solvent replace_stock Action: Obtain a new, certified lot of this compound. Re-evaluate storage conditions. stock_bad->replace_stock solvent_protic Protic solvent or extreme pH? check_solvent->solvent_protic Yes solvent_ok Aprotic solvent, neutral pH check_solvent->solvent_ok No change_solvent Action: Switch to aprotic solvents (e.g., ACN). Adjust pH to be as close to neutral as possible or prepare fresh. solvent_protic->change_solvent check_temp Step 3: Assess Temperature Exposure solvent_ok->check_temp change_solvent->check_temp temp_high Elevated temperatures during sample prep or analysis? check_temp->temp_high Yes temp_ok Low temperature maintained check_temp->temp_ok No reduce_temp Action: Keep samples on ice during preparation. Use a cooled autosampler. temp_high->reduce_temp check_ms Step 4: Investigate In-Source Exchange temp_ok->check_ms reduce_temp->check_ms ms_issue Signal for unlabeled analyte in IS-only injection? check_ms->ms_issue Yes ms_ok No significant in-source exchange check_ms->ms_ok No optimize_ms Action: Optimize MS source parameters (e.g., temperature, voltages) to minimize in-source back-exchange. ms_issue->optimize_ms conclusion Problem Resolved ms_ok->conclusion optimize_ms->conclusion

Caption: Troubleshooting workflow for isotopic exchange issues with this compound.

Data on Factors Influencing Isotopic Exchange

Factor Condition Relative Rate of Exchange Recommendation to Minimize Exchange
pH Highly Acidic (pH < 2)Moderate to HighWork in the optimal pH range of 2.5-3 if compatible with your analyte, otherwise as close to neutral as possible.
Slightly Acidic (pH 2.5-3)Minimal Optimal pH range for minimizing exchange. [1]
Neutral (pH 7)ModeratePrepare solutions fresh and minimize time at this pH if possible.
Highly Basic (pH > 10)Very High Avoid basic conditions during sample preparation and analysis.
Temperature 4°CLowKeep samples refrigerated or on ice during preparation and in a cooled autosampler.
25°C (Room Temp)ModerateMinimize time samples spend at room temperature.
50°CHighAvoid heating samples containing this compound.

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity of this compound by LC-MS

Objective: To determine the isotopic purity of an this compound standard and to check for the presence of unlabeled allopurinol.

Methodology:

  • Prepare a High-Concentration this compound Solution:

    • Dissolve the this compound standard in a suitable aprotic solvent (e.g., acetonitrile) to a high concentration (e.g., 10 µg/mL).

  • LC-MS/MS Analysis:

    • Inject the high-concentration solution into the LC-MS/MS system.

    • Monitor the MRM (Multiple Reaction Monitoring) transitions for both this compound and unlabeled allopurinol.

      • Example transitions would need to be optimized for your specific instrument.

    • Acquire data for the peak corresponding to this compound.

  • Data Analysis:

    • Integrate the peak areas for the mass transitions corresponding to this compound and unlabeled allopurinol.

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = [Peak Area (this compound) / (Peak Area (this compound) + Peak Area (unlabeled Allopurinol))] x 100

General Workflow for LC-MS Purity Assessment:

lc_ms_workflow prep Prepare high-concentration This compound solution in aprotic solvent inject Inject into LC-MS/MS system prep->inject monitor Monitor MRM transitions for both This compound and unlabeled Allopurinol inject->monitor integrate Integrate peak areas for both species monitor->integrate calculate Calculate isotopic purity integrate->calculate result Isotopic Purity (%) calculate->result

Caption: Workflow for assessing the isotopic purity of this compound via LC-MS.

Protocol 2: Recommended Handling Procedure to Minimize Isotopic Exchange

Objective: To provide a standard operating procedure for handling this compound in a typical quantitative bioanalysis workflow.

Methodology:

  • Stock Solution Preparation:

    • Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Reconstitute the solid in an anhydrous, aprotic solvent (e.g., LC-MS grade acetonitrile or DMSO).

    • Store the stock solution at -80°C in a tightly sealed vial.

  • Working Solution Preparation:

    • Prepare working solutions by diluting the stock solution in a solvent that is compatible with your analytical method, preferably the initial mobile phase.

    • If an aqueous buffer is required, prepare the working solution fresh for each batch of samples.

  • Sample Preparation:

    • Perform all sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) at low temperatures (e.g., on an ice bath).

    • Minimize the time between sample preparation and analysis.

  • LC-MS Analysis:

    • Use a cooled autosampler (e.g., set to 4°C) to maintain the stability of the samples in the queue.

    • If possible, use a mobile phase with a pH between 2.5 and 3, if this is compatible with the chromatography of allopurinol.

Allopurinol Signaling Pathway

Allopurinol is a structural isomer of hypoxanthine and acts as a competitive inhibitor of the enzyme xanthine oxidase.[2][3] Xanthine oxidase is a key enzyme in the catabolism of purines, converting hypoxanthine to xanthine and then xanthine to uric acid.[3] By inhibiting this enzyme, allopurinol reduces the production of uric acid, which is the primary mechanism for its therapeutic effect in conditions like gout.

xanthine_oxidase_pathway cluster_purine Purine Catabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Gout Hyperuricemia / Gout UricAcid->Gout Leads to (in excess) Allopurinol Allopurinol / this compound XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits

Caption: Inhibition of the xanthine oxidase pathway by Allopurinol.

References

Refinement of sample extraction for Allopurinol-d2 analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Allopurinol-d2 analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for sample extraction and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for extracting this compound from plasma?

A1: Protein precipitation (PPT) is a widely used method due to its simplicity and speed. It involves adding a precipitating agent, such as acetonitrile or a mixture of acetone and acetonitrile, to the plasma sample to denature and precipitate proteins.[1][2][3] This is followed by centrifugation to separate the protein-free supernatant containing the analyte for analysis.

Q2: When should I consider using Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) instead of Protein Precipitation (PPT)?

A2: While PPT is simple, LLE and SPE are more advanced techniques that provide cleaner extracts, which can be crucial for minimizing matrix effects and achieving lower limits of quantification.[4][5][6] LLE is suitable when you need a cleaner sample than what PPT provides and involves extracting the analyte into an immiscible organic solvent.[4][6] SPE is ideal for complex matrices or when very low detection limits are required, as it can provide the highest level of sample cleanup.[7][8][9]

Q3: What are the typical recovery rates for Allopurinol and this compound from plasma?

A3: Recovery rates can vary depending on the extraction method used. For protein precipitation, mean extraction recoveries for Allopurinol have been reported to range from 85.36% to 88.92%, with the recovery for this compound being around 90.60%.[10] Another study using a mixture of acetone and acetonitrile for protein precipitation reported recoveries of over 93% for Allopurinol.[2] Liquid-liquid extraction has shown recoveries between 70% and 80%.[1]

Q4: How can matrix effects impact my this compound analysis?

A4: Matrix effects, which can cause ion suppression or enhancement, can significantly affect the accuracy and precision of your results, especially in LC-MS/MS analysis.[10][11] These effects arise from co-eluting endogenous components from the biological matrix that interfere with the ionization of the analyte. A cleaner extraction method, like SPE or LLE, can help minimize matrix effects.[4][5][6][8][9] The use of a stable isotope-labeled internal standard like this compound is also crucial to compensate for these effects.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete protein precipitation: Insufficient volume or suboptimal precipitating agent.Optimize the ratio of precipitating agent to plasma (e.g., 2:1 or 3:1).[12] Experiment with different agents like acetonitrile, methanol, or mixtures (e.g., acetone-acetonitrile).[2]
Inefficient liquid-liquid extraction: Incorrect pH of the aqueous phase or unsuitable extraction solvent.Adjust the pH of the sample to ensure the analyte is in a neutral form for better extraction into the organic phase. Test different extraction solvents like ethyl acetate.[4][6]
Suboptimal SPE procedure: Incorrect sorbent, conditioning, or elution solvent.Ensure the SPE sorbent is appropriate for Allopurinol's polarity. Optimize the pH of the loading solution and the composition of the wash and elution solvents.[7][9]
High Matrix Effects (Ion Suppression/Enhancement) Insufficient sample cleanup: Co-eluting endogenous components from the matrix.Switch to a more rigorous extraction method (e.g., from PPT to LLE or SPE).[4][5][6][8][9] Optimize chromatographic conditions to separate the analyte from interfering matrix components.
Inappropriate internal standard: The internal standard does not co-elute with the analyte or is also affected by matrix components differently.This compound is an ideal internal standard as it has very similar physicochemical properties to Allopurinol and will be similarly affected by matrix effects.[10]
Poor Peak Shape (Tailing or Fronting) Column overload: Injecting too high a concentration of the analyte.Dilute the sample before injection.
Secondary interactions with the stationary phase: Interactions between the analyte and active sites on the column.Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH or ionic strength.
Inconsistent Results/Poor Reproducibility Inconsistent sample preparation: Variations in pipetting, vortexing times, or centrifugation speeds.Standardize all steps of the extraction protocol. Use calibrated pipettes and ensure consistent timing for each step.
Analyte instability: Degradation of Allopurinol during sample storage or processing.Keep samples on ice or at a controlled low temperature during processing. Evaluate the stability of Allopurinol under your specific storage and experimental conditions.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is adapted from a method for the simultaneous determination of Allopurinol and its active metabolite, Oxypurinol, in human plasma.[10]

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the samples to ensure homogeneity.

  • Internal Standard Spiking:

    • To a 100 µL aliquot of the plasma sample, add 25 µL of this compound working solution (e.g., 10.00 ng/mL).

    • Vortex for 30 seconds.

  • Protein Precipitation:

    • Add 500 µL of 1.0% formic acid in acetonitrile to the sample.

    • Vortex for 30 seconds to precipitate the proteins.

  • Centrifugation:

    • Centrifuge the sample at 13,148 g for 10 minutes at 10 °C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a clean vial.

  • Evaporation:

    • Evaporate the supernatant to dryness at 50 °C under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried residue with 500 µL of 1.0% formic acid in water.

    • Vortex for 30 seconds.

  • Analysis:

    • Inject an appropriate volume (e.g., 2 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma and Urine Samples

This protocol is based on a method for determining Allopurinol and Oxypurinol in human plasma and urine.[6]

  • Sample Preparation:

    • Take a 0.5 mL aliquot of plasma or urine.

  • Internal Standard Spiking:

    • Add the internal standard (the original study used 2,6-dichloropurine, but this compound is recommended) to the sample.

  • Extraction:

    • Add an appropriate volume of ethyl acetate (e.g., 2-3 mL).

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the aqueous and organic layers.

  • Supernatant Collection:

    • Carefully transfer the organic (upper) layer containing the analyte to a clean tube.

  • Evaporation:

    • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in the mobile phase.

  • Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery Allopurinol: 85.36% - 93% this compound: ~90.60%[2][10]Allopurinol: 70% - 80%[1]Allopurinol: 87.53% (from herbal medicine)[5][13]
Matrix Effect (IS-normalized) 1.003 to 1.030[10]Data not consistently reported, but generally lower than PPT.Data not consistently reported, but generally the lowest among the three methods.
Lower Limit of Quantification (LLOQ) in Plasma 60.0 ng/mL[10]0.05 µg/mL (50 ng/mL)[6]Not specified for plasma in the reviewed articles, but expected to be low.
Lower Limit of Quantification (LLOQ) in Urine Not specified in the reviewed PPT articles.0.5 µg/mL (500 ng/mL)[6]Not specified in the reviewed articles.

Visualized Workflows

PPT_Workflow start Start: Plasma Sample (100 µL) add_is Add this compound (25 µL) start->add_is vortex1 Vortex (30s) add_is->vortex1 add_ppt Add 1% Formic Acid in Acetonitrile (500 µL) vortex1->add_ppt vortex2 Vortex (30s) add_ppt->vortex2 centrifuge Centrifuge (13,148g, 10 min, 10°C) vortex2->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant evaporate Evaporate to Dryness (50°C, Nitrogen) collect_supernatant->evaporate reconstitute Reconstitute in 1% Formic Acid in Water (500 µL) evaporate->reconstitute vortex3 Vortex (30s) reconstitute->vortex3 inject Inject into LC-MS/MS vortex3->inject

Caption: Protein Precipitation (PPT) Workflow for Plasma Sample Preparation.

LLE_Workflow start Start: Plasma/Urine Sample (0.5 mL) add_is Add Internal Standard (this compound) start->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex Vigorously (1-2 min) add_solvent->vortex centrifuge Centrifuge to Separate Layers vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (Nitrogen) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Troubleshooting_Logic issue Problem Encountered (e.g., Low Recovery) cause1 Potential Cause 1: Incomplete Precipitation issue->cause1 cause2 Potential Cause 2: Inefficient Extraction (LLE/SPE) issue->cause2 cause3 Potential Cause 3: Analyte Instability issue->cause3 solution1a Solution: Optimize Precipitant:Solvent Ratio cause1->solution1a solution1b Solution: Try Different Precipitating Agents cause1->solution1b solution2a Solution: Adjust pH / Change Solvent (LLE) cause2->solution2a solution2b Solution: Optimize SPE Method (Sorbent, Solvents) cause2->solution2b solution3 Solution: Control Temperature During Prep cause3->solution3

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Dealing with co-eluting interferences in Allopurinol-d2 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Allopurinol-d2.

Troubleshooting Guide

This guide addresses specific issues that may arise during the bioanalysis of this compound, focusing on the challenge of co-eluting interferences.

Question: I'm observing a lack of sensitivity or signal suppression in my this compound analysis. What are the likely causes and solutions?

Answer:

Signal suppression, a common form of matrix effect in LC-MS/MS analysis, is a primary cause of poor sensitivity.[1] This is often due to co-eluting endogenous compounds from the biological matrix, particularly phospholipids.[1]

Troubleshooting Steps:

  • Optimize Sample Preparation: The most effective way to combat ion suppression is by improving the sample cleanup process.[1] While simple, protein precipitation (PPT) may not sufficiently remove phospholipids.[1] Consider more rigorous extraction techniques.

  • Review Your Chromatography: Ensure your LC method has sufficient resolving power to separate this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound itself is a SIL-IS for allopurinol. When quantifying this compound as the analyte, another appropriate SIL-IS should be used to compensate for matrix effects.[1]

Question: My chromatogram shows a peak co-eluting with my this compound peak, leading to inaccurate quantification. How can I identify and resolve this interference?

Answer:

Co-eluting peaks can arise from several sources, including metabolites, endogenous compounds, or concomitant medications. For this compound, the most probable interferences are its primary metabolite, oxypurinol, and structurally similar endogenous purines like hypoxanthine and xanthine.[2][3][4][]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for co-eluting peaks.

Identification and Resolution Strategies:

  • Metabolite Interference:

    • Oxypurinol: As the primary active metabolite, oxypurinol is a significant potential interferent.[2][6][7] Its concentration can be much higher and its half-life is considerably longer than allopurinol's.[6][8]

    • Resolution: Fine-tuning the mobile phase gradient and/or evaluating a different stationary phase (e.g., C18, C8, Phenyl) can achieve chromatographic separation.[9]

  • Endogenous Compound Interference:

    • Hypoxanthine and Xanthine: Allopurinol inhibits xanthine oxidase, leading to an accumulation of its substrates, hypoxanthine and xanthine.[10][11][12] These are structurally analogous to allopurinol and can interfere with its quantification.[3][]

    • Resolution: A well-developed reversed-phase HPLC method can typically separate these compounds.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound quantification?

A1: The most common interferences include:

  • The active metabolite, oxypurinol: It is formed from allopurinol and has a longer half-life.[2][6]

  • Endogenous purines: Specifically hypoxanthine and xanthine, which are structurally similar to allopurinol and accumulate in plasma and urine following allopurinol administration.[10][11][12]

  • Matrix components: Primarily phospholipids from biological samples like plasma, which can cause ion suppression.[1]

Q2: Which sample preparation technique is best for minimizing interferences?

A2: The choice of sample preparation depends on the required sensitivity and the complexity of the matrix. While protein precipitation is simple, it may not be sufficient to remove all interferences.[1][13] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at producing cleaner extracts.[1][9][14]

Technique Pros Cons Primary Interferences Removed
Protein Precipitation (PPT) Simple, fast, inexpensive[1][13]May not remove all matrix components, especially phospholipids[1]Proteins[13]
Liquid-Liquid Extraction (LLE) Cleaner extracts than PPT, can concentrate the analyte[9]More labor-intensive, potential for emulsion formation[9]Polar lipids and proteins[9]
Solid-Phase Extraction (SPE) High selectivity, can concentrate the analyte, amenable to automation[9][15]More expensive, requires method development[14]Phospholipids, salts, and other matrix components based on sorbent chemistry[15]

Q3: What are the key considerations for chromatographic separation of this compound from its potential interferences?

A3:

  • Column Choice: Reversed-phase columns, such as C18 or C8, are commonly used for the analysis of allopurinol and its metabolites.[16][17]

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a formic acid or ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[16][18]

  • Gradient Elution: A gradient elution is often necessary to achieve adequate separation of allopurinol from the more polar oxypurinol and endogenous compounds, while ensuring a reasonable run time.

Q4: How does the administration of allopurinol affect the levels of endogenous interferences?

A4: Allopurinol inhibits the enzyme xanthine oxidase, which is responsible for converting hypoxanthine to xanthine, and then xanthine to uric acid.[6][7] This inhibition leads to a decrease in uric acid production but a significant increase in the plasma and urine concentrations of hypoxanthine and xanthine.[10][11][12] This accumulation is a key consideration when developing a selective bioanalytical method.

Purine_Metabolism_Inhibition Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Xanthine Xanthine Xanthine->XanthineOxidase UricAcid Uric Acid Allopurinol Allopurinol Allopurinol->Inhibition XanthineOxidase->Xanthine XanthineOxidase->UricAcid Inhibition->XanthineOxidase

Caption: Allopurinol's inhibition of xanthine oxidase.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

This protocol is a rapid method for sample cleanup, suitable for high-throughput analysis where significant matrix effects are not observed.[16]

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard.

  • Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for Allopurinol and Oxypurinol Analysis

This is a representative method adapted from published literature.[16] Optimization will be required for individual instruments and applications.

Parameter Condition
LC Column Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm)
Mobile Phase 0.1% Formic acid in water : Acetonitrile (98:2, v/v)
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
MS Detection Multiple Reaction Monitoring (MRM)
MRM Transition (Allopurinol) m/z 137.0 → 109.9
MRM Transition (this compound) m/z 139.0 → 111.9
MRM Transition (Oxypurinol) m/z 153.1 → 136.0

References

Technical Support Center: Ensuring the Isotopic Purity of Allopurinol-d2 for Accurate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Allopurinol-d2 as an internal standard in quantitative analytical assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring the isotopic purity of your standard and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: Why is the isotopic purity of Allopurinoid-d2 critical for accurate quantification?

The isotopic purity of a deuterated internal standard like this compound is paramount for accurate quantification in mass spectrometry-based assays.[1] The underlying principle of using a stable isotope-labeled internal standard (SIL-IS) is that it behaves chemically and physically identically to the analyte of interest (Allopurinol) during sample preparation, chromatography, and ionization.[2][3] If the this compound standard contains a significant percentage of unlabeled Allopurinol (d0) or partially labeled species (d1), it will artificially inflate the analyte signal, leading to an overestimation of the analyte's concentration in the sample.[1][3] This is particularly problematic at low analyte concentrations.[3]

Q2: What are the common isotopic impurities in this compound and how do they arise?

The most common isotopic impurity is the unlabeled (d0) form of Allopurinol. This can be present due to incomplete deuteration during the synthesis of the standard.[4] Another potential issue is the presence of partially deuterated species (e.g., d1-Allopurinol). Additionally, back-exchange, where deuterium atoms are replaced by hydrogen atoms from the solvent or matrix, can occur if the deuterium labels are in chemically labile positions.[1][5]

Q3: What is an acceptable level of isotopic purity for this compound?

For reliable quantitative analysis, a deuterated internal standard should possess high isotopic and chemical purity. Generally accepted requirements are:

  • Isotopic Enrichment: ≥98%[3]

  • Chemical Purity: >99%[3]

One study utilizing this compound for the simultaneous determination of allopurinol and its metabolite, oxypurinol, in human plasma reported using an this compound standard with an isotopic purity of 99.2 atom% deuterium and 0.6% of the d0 species.[6]

Q4: How can I verify the isotopic purity of my this compound standard?

The isotopic purity of your this compound standard can be verified using the following techniques:

  • High-Resolution Mass Spectrometry (HRMS): Infuse a solution of the deuterated standard directly into the mass spectrometer and acquire a high-resolution mass spectrum. This allows for the determination of the relative intensities of the different isotopic peaks (M, M+1, M+2, etc.) to calculate the percentage of each isotopic species.[1][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire a high-resolution proton NMR spectrum. The absence or significant reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.[1][7]

Always consult the Certificate of Analysis (CoA) provided by the supplier for the stated isotopic and chemical purity.[3]

Troubleshooting Guides

Issue 1: Inaccurate or Imprecise Quantitative Results

Symptom: High variability (%CV) in quality control (QC) samples and inaccurate measurement of sample concentrations.[3]

Possible Causes & Troubleshooting Steps:

  • Low Isotopic Purity: The presence of unlabeled Allopurinol in your this compound standard can lead to an overestimation of the analyte concentration.[1][3]

    • Action: Verify the isotopic purity of your standard using HRMS or NMR as described in the FAQ section.[1] If the purity is below acceptable levels (typically ≥98% isotopic enrichment), contact the supplier for a higher purity batch.[3]

  • Isotopic Exchange (H/D Exchange): Deuterium atoms on the internal standard may be exchanging with hydrogen atoms from the solvent or sample matrix.[5][8] This is more likely if the labels are on heteroatoms or at acidic/basic sites.[1][8]

    • Action: Conduct a stability study by incubating the this compound standard in the sample diluent and mobile phase over time and re-injecting to monitor for any increase in the unlabeled analyte signal.[3] If exchange is observed, consider switching to an aprotic solvent for stock solutions (e.g., acetonitrile) and maintaining a neutral pH for samples and mobile phases.[1][5]

  • Interference from Analyte's Natural Isotopes: With a low degree of deuteration like d2, there is a risk of interference from the naturally occurring M+2 isotope of Allopurinol, which can have the same mass-to-charge ratio.[1] This can lead to a falsely high internal standard signal and an underestimation of the analyte concentration.[1]

    • Action: If possible, use an internal standard with a higher degree of deuteration (e.g., d4 or greater) to shift the mass of the internal standard further away from the analyte's isotopic cluster.[1]

Issue 2: Drifting Internal Standard Peak Area

Symptom: A progressive decrease in the peak area of the this compound internal standard over a series of injections.[5]

Possible Causes & Troubleshooting Steps:

  • Isotopic Exchange: This can be a primary cause, especially if the standard is stored in a protic solvent (e.g., water, methanol) or at a non-optimal pH for an extended period.[5]

    • Action: Review your storage and handling procedures. Store stock solutions in an aprotic solvent if possible and at low temperatures to slow down the exchange rate.[5] Prepare working solutions more frequently to minimize their exposure to conditions that promote exchange.[5]

  • Adsorption or Carryover: The internal standard may be adsorbing to surfaces in the LC system or there may be carryover from previous injections.

    • Action: Implement a robust wash protocol for the autosampler using a strong solvent. Consider passivating the system by injecting a high-concentration standard before running samples to saturate active sites.[3]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Chemical Purity of this compound >99%[3]
Isotopic Enrichment of this compound ≥98%[3]
Example Isotopic Purity in a Study 99.2 atom% deuterium, 0.6% d0[6]
Acceptable IS-to-Analyte Cross-Interference ≤ 20% of the Lower Limit of Quantification (LLOQ)[9]
Acceptable Analyte-to-IS Cross-Interference ≤ 5% of the Internal Standard (IS) response[9]

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Solution Preparation: Prepare a solution of the this compound standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration appropriate for direct infusion into the mass spectrometer (e.g., 1 µg/mL).

  • Mass Spectrometer Setup: Set up the HRMS instrument to acquire data in full scan mode with high resolution and mass accuracy.

  • Direct Infusion: Infuse the this compound solution directly into the ion source of the mass spectrometer at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range that includes the expected masses of Allopurinol-d0, Allopurinol-d1, and this compound.

  • Data Analysis:

    • Identify the peaks corresponding to the different isotopic species.

    • Determine the relative intensity of each isotopic peak.

    • Calculate the percentage of each isotopic species to determine the isotopic purity and the amount of unlabeled analyte.[1]

Protocol 2: Evaluation of Deuterium Exchange
  • Solution Preparation:

    • Solution A: Prepare a solution containing both the Allopurinol analyte and the this compound internal standard in your typical sample diluent.

    • Solution B: Prepare a solution containing only the this compound internal standard in the same sample diluent.

    • Solution C: Prepare a solution containing only the this compound internal standard in your mobile phase.

  • Incubation: Incubate these solutions at the temperature and for a duration that mimics the conditions of your analytical run (e.g., autosampler temperature and total run time).

  • LC-MS/MS Analysis: Inject the solutions onto the LC-MS/MS system at different time points (e.g., 0, 4, 8, 12, and 24 hours).

  • Data Monitoring:

    • In the chromatograms for Solution B and C, monitor the signal at the mass transition of the unlabeled Allopurinol. An increase in this signal over time indicates deuterium exchange.[3][8]

    • In the chromatogram for Solution A, monitor the peak area ratio of the analyte to the internal standard. A change in this ratio over time can also suggest isotopic instability.

Visualizations

Isotopic_Purity_Workflow cluster_prep Preparation & Initial Check cluster_verification Purity Verification cluster_troubleshooting Troubleshooting cluster_quantification Quantitative Analysis start Receive this compound Standard coa Review Certificate of Analysis (CoA) start->coa prep_stock Prepare Stock Solution (Aprotic Solvent Recommended) coa->prep_stock purity_check Assess Isotopic Purity? prep_stock->purity_check hrms Perform HRMS Analysis purity_check->hrms Yes nmr Perform NMR Analysis stability_study Conduct H/D Exchange Stability Study purity_check->stability_study No (Optional) purity_ok Purity ≥ 98%? hrms->purity_ok nmr->purity_ok contact_supplier Contact Supplier for Higher Purity Batch purity_ok->contact_supplier No proceed Proceed with Quantitative Analysis purity_ok->proceed Yes contact_supplier->start exchange_found Exchange Observed? stability_study->exchange_found optimize Optimize Storage & Handling Conditions exchange_found->optimize Yes exchange_found->proceed No optimize->prep_stock

Caption: Workflow for ensuring the isotopic purity of this compound.

Troubleshooting_Guide start Inaccurate or Imprecise Quantitative Results cause1 Possible Cause 1: Low Isotopic Purity of this compound start->cause1 cause2 Possible Cause 2: Isotopic (H/D) Exchange start->cause2 cause3 Possible Cause 3: Interference from Analyte's Natural Isotopes start->cause3 action1 Action: Verify isotopic purity via HRMS/NMR. If purity is low, obtain a new batch. cause1->action1 action2 Action: Conduct stability study. Optimize solvent (use aprotic), pH, and storage temperature. cause2->action2 action3 Action: If feasible, switch to an internal standard with a higher degree of deuteration (e.g., d4). cause3->action3

Caption: Troubleshooting guide for inaccurate quantitative results.

Allopurinol_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol (Alloxanthine) Allopurinol->Oxypurinol Xanthine Oxidase / Aldehyde Oxidase XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits Oxypurinol->XanthineOxidase Inhibits

Caption: Simplified metabolic pathway of Allopurinol.

References

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for Allopurinol: Allopurinol-d2 vs. Structural Analog Internal Standards in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the validation of an analytical method for Allopurinol using a deuterated internal standard (Allopurinol-d2) versus a structural analog internal standard. The information presented is based on published experimental data and aligned with the principles outlined in the U.S. Food and Drug Administration (FDA) guidelines for bioanalytical method validation, primarily the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guidance.[1]

The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[2] This is due to its chemical and physical properties being nearly identical to the analyte, Allopurinol. This similarity allows it to effectively compensate for variability during sample preparation and analysis, particularly matrix effects, leading to more accurate and precise results.[3][4]

Data Presentation: A Comparative Analysis

The following tables summarize the performance characteristics of analytical methods for Allopurinol using either this compound or a structural analog as the internal standard. The data presented for the this compound method is primarily derived from a detailed validation study by Rathod et al.[5][6][7] The data for the structural analog is a composite representation from various studies utilizing compounds like lamivudine or acyclovir.[1][8][9] It is important to note that a direct head-to-head comparison within a single study was not available in the reviewed literature; therefore, this comparison is synthesized from separate investigations.

Table 1: Accuracy and Precision

ParameterInternal StandardConcentration LevelAcceptance Criteria (FDA)Reported Performance
Intra-day Accuracy This compoundLLOQ, QC Low, QC Mid, QC High±15% of nominal (±20% at LLOQ)94.74% to 97.03%[5]
Structural AnalogLLOQ, QC Low, QC Mid, QC High±15% of nominal (±20% at LLOQ)Generally within 95% to 106%[1]
Inter-day Accuracy This compoundLLOQ, QC Low, QC Mid, QC High±15% of nominal (±20% at LLOQ)94.10% to 98.88%[5]
Structural AnalogLLOQ, QC Low, QC Mid, QC High±15% of nominal (±20% at LLOQ)Generally within 95% to 106%[1]
Intra-day Precision (%CV) This compoundLLOQ, QC Low, QC Mid, QC High≤15% (≤20% at LLOQ)0.43% to 2.43%[5]
Structural AnalogLLOQ, QC Low, QC Mid, QC High≤15% (≤20% at LLOQ)<6.94%[10]
Inter-day Precision (%CV) This compoundLLOQ, QC Low, QC Mid, QC High≤15% (≤20% at LLOQ)1.23% to 6.42%[5]
Structural AnalogLLOQ, QC Low, QC Mid, QC High≤15% (≤20% at LLOQ)Generally <15%[8]

Table 2: Recovery and Matrix Effect

ParameterInternal StandardAcceptance Criteria (FDA)Reported Performance
Analyte Recovery This compoundConsistent, precise, and reproducible85.36% to 88.92%[5]
Structural AnalogConsistent, precise, and reproducible70% to 80%[1][10]
Internal Standard Recovery This compoundConsistent, precise, and reproducible90.60% (CV < 2.0%)[5]
Structural AnalogConsistent, precise, and reproducibleVariable, ideally consistent with analyte
Matrix Effect (IS-normalized matrix factor) This compoundCV of IS-normalized matrix factor ≤15%1.003 to 1.030[5]
Structural AnalogCV of IS-normalized matrix factor ≤15%Data not always reported, higher potential for variability

Table 3: Linearity and Range

ParameterInternal StandardTypical Performance
Calibration Curve Range (Allopurinol) This compound60.0 to 6000 ng/mL[5]
Structural Analog50 to 3000 ng/mL[8]
Correlation Coefficient (r²) Both≥ 0.99

Experimental Protocols

The following are detailed methodologies for key validation experiments, synthesized from the reviewed literature and in alignment with FDA guidelines.

Accuracy and Precision Assessment
  • Objective: To determine the closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter (precision) of a series of measurements.

  • Procedure:

    • Prepare Quality Control (QC) samples in the relevant biological matrix (e.g., human plasma) at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

    • For intra-day (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.

    • For inter-day (between-run) accuracy and precision, analyze the QC samples in at least three separate runs on different days.

    • Calculate the mean concentration, the accuracy as the percentage of the mean from the nominal value (%bias), and the precision as the coefficient of variation (%CV).

  • Acceptance Criteria: The mean concentration should be within ±15% of the nominal value for QC samples and ±20% for the LLOQ. The %CV should not exceed 15% for QC samples and 20% for the LLOQ.

Specificity and Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally identify and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Procedure:

    • Analyze at least six different sources of the blank biological matrix to investigate for interfering peaks at the retention time of Allopurinol and the internal standard.

    • Analyze blank matrix spiked with the internal standard to ensure no interference with the analyte.

    • Analyze blank matrix spiked at the LLOQ with Allopurinol and the internal standard.

  • Acceptance Criteria: The response of any interfering peak in the blank matrix at the retention time of the analyte should be less than 20% of the response of the LLOQ. The response of any interfering peak at the retention time of the internal standard should be less than 5% of its response in the LLOQ sample.

Linearity and Range
  • Objective: To establish the range over which the analytical method provides results that are directly proportional to the concentration of the analyte.

  • Procedure:

    • Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of Allopurinol. A minimum of six non-zero concentrations should be used.

    • Analyze the calibration standards and plot the response (peak area ratio of analyte to internal standard) versus the nominal concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²).

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of 0.99 or better. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% at the LLOQ).

Stability
  • Objective: To evaluate the stability of Allopurinol in the biological matrix under various storage and processing conditions.

  • Procedure:

    • Analyze QC samples (Low and High concentrations) after subjecting them to the following conditions:

      • Freeze-Thaw Stability: At least three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: Stored at room temperature for a duration that reflects the expected sample handling time.

      • Long-Term Stability: Stored at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the expected duration of the study.

      • Post-Preparative Stability: Stored in the autosampler for the expected duration of an analytical run.

  • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration of the freshly prepared QC samples.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of an analytical method for Allopurinol.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting Method_Development Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity & Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy_Precision Accuracy & Precision Linearity->Accuracy_Precision Stability Stability Accuracy_Precision->Stability Validation_Report Validation Report Stability->Validation_Report

Caption: A streamlined workflow for analytical method validation.

Internal_Standard_Comparison cluster_IS_Type Internal Standard Type cluster_Performance Performance Characteristics Deuterated_IS Deuterated (this compound) High_Accuracy High Accuracy & Precision Deuterated_IS->High_Accuracy Effective_Matrix_Correction Effective Matrix Effect Correction Deuterated_IS->Effective_Matrix_Correction Co_elution Co-elution with Analyte Deuterated_IS->Co_elution Analog_IS Structural Analog Potential_Bias Potential for Bias Analog_IS->Potential_Bias Variable_Correction Variable Matrix Effect Correction Analog_IS->Variable_Correction Different_Retention Different Retention Time Analog_IS->Different_Retention

Caption: Performance comparison of internal standard types.

References

A Comparative Guide to LC-MS/MS Methods for Allopurinol Analysis, Featuring Allopurinol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Allopurinol and its primary active metabolite, Oxypurinol, is crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide provides a detailed comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods, with a focus on a validated method employing a stable isotope-labeled internal standard, Allopurinol-d2. The use of a deuterated internal standard is a key strategy for minimizing analytical variability and enhancing the robustness and accuracy of the assay.

Mechanism of Action of Allopurinol

Allopurinol is a cornerstone in the management of conditions associated with hyperuricemia, such as gout. Its therapeutic effect is achieved through the inhibition of xanthine oxidase, a critical enzyme in the purine catabolism pathway. By blocking this enzyme, Allopurinol reduces the production of uric acid, thereby preventing the formation of urate crystals in joints and tissues.

Allopurinol_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase XanthineOxidase Xanthine Oxidase Allopurinol->XanthineOxidase Inhibits XanthineOxidase_Action Xanthine Oxidase Oxypurinol->XanthineOxidase Inhibits

Caption: Allopurinol's Mechanism of Action.

Experimental Workflow for Allopurinol and Oxypurinol Quantification

The following diagram illustrates a typical experimental workflow for the quantification of Allopurinol and Oxypurinol in human plasma using LC-MS/MS with this compound as an internal standard.

Experimental_Workflow Start Start: Human Plasma Sample Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC Liquid Chromatography (Separation of Analytes) Inject->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Data Data Analysis (Concentration Calculation) MS->Data End End: Report Results Data->End

Caption: LC-MS/MS Quantification Workflow.

Detailed Experimental Protocol: this compound Internal Standard Method

This section details a validated LC-MS/MS method for the simultaneous determination of Allopurinol and Oxypurinol in human plasma, utilizing this compound as the internal standard.[1][2][3]

1. Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (this compound).

  • Perform protein precipitation by adding acetonitrile containing 1.0% formic acid.

  • Vortex mix the samples and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

2. Liquid Chromatography:

  • Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).[1][2][3]

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (98:2, v/v).[1][2][3]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry:

  • Instrument: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1][2][3]

  • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Allopurinol: m/z 137.0 → 109.9.[1][3]

      • Oxypurinol: m/z 153.1 → 136.0.[1][3]

      • This compound (IS): m/z 139.0 → 111.9.[1][3]

Comparison of LC-MS/MS Methodologies

The following tables provide a comparative summary of the this compound method against other published LC-MS/MS methods that utilize different internal standards.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterMethod 1 (this compound IS)[1][2][3]Method 2 (Lamivudine IS)[4]Method 3 (2,6-dichloropurine IS)[5]
Internal Standard This compoundLamivudine2,6-dichloropurine
Sample Preparation Protein PrecipitationProtein PrecipitationLiquid-Liquid Extraction
LC Column Hypersil Gold C18Waters Symmetry Shield RP8Agilent Eclipse Plus C18
Mobile Phase 0.1% Formic Acid in Water:Acetonitrile (98:2)0.01% Formic Acid in Water:Acetonitrile (95:5)Methanol:Ammonium Formate Buffer
Ionization Mode ESI PositiveESI NegativeESI Positive (Allopurinol), ESI Negative (Oxypurinol)
MRM Transitions (m/z) Allo: 137.0→109.9, Oxy: 153.1→136.0Allo: 135.1→108.0, Oxy: 151.1→108.0Not explicitly stated

Table 2: Method Validation and Performance Characteristics

ParameterMethod 1 (this compound IS)[1][2][3]Method 2 (Lamivudine IS)[4]Method 3 (2,6-dichloropurine IS)[5]
Linearity Range (Allopurinol) 60.0 - 6000 ng/mL10 - 10,000 ng/mL50 - 5000 ng/mL
Linearity Range (Oxypurinol) 80.0 - 8000 ng/mL10 - 10,000 ng/mL50 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) - Allopurinol 60.0 ng/mL10 ng/mL50 ng/mL
Lower Limit of Quantification (LLOQ) - Oxypurinol 80.0 ng/mL10 ng/mL50 ng/mL
Intra-day Precision (%CV) < 4.5%< 6.94%≤ 11.1%
Inter-day Precision (%CV) < 6.0%< 6.94%≤ 11.1%
Accuracy (%) 95.8% - 103.8%> 96.03%Within ± 11.1% of nominal
Recovery (%) 85.36% - 91.20%70% - 80%Not explicitly stated
Matrix Effect IS-normalized factor: 1.003 - 1.030Studied and reportedNot explicitly stated

Discussion

The comparison highlights that while all three methods provide the necessary sensitivity and accuracy for the quantification of Allopurinol and Oxypurinol, there are key differences in their methodologies. The use of a stable isotope-labeled internal standard like this compound (Method 1) is generally considered the gold standard in quantitative bioanalysis.[1][2][3] This is because a deuterated analog co-elutes with the analyte and experiences similar ionization suppression or enhancement effects, leading to more accurate and precise results, as evidenced by the low matrix effect factor.[1][2][3]

Methods employing other small molecule internal standards (Method 2 and 3) can also be robustly validated. However, they may be more susceptible to differential matrix effects, which could potentially impact the accuracy of the results if not carefully controlled. The choice of sample preparation technique, either protein precipitation or liquid-liquid extraction, also influences method complexity, recovery, and cleanliness of the final extract.

References

A Comparative Analysis of Allopurinol-d2 and ¹³C-Allopurinol as Internal Standards for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of allopurinol, the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and reliability of bioanalytical data. This guide provides an objective comparison between two stable isotope-labeled internal standards for allopurinol: the deuterated form (Allopurinol-d2) and the carbon-13 enriched form (¹³C-Allopurinol).

Stable isotope-labeled (SIL) internal standards are the preferred choice in quantitative mass spectrometry, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Their chemical and physical properties closely mimic the analyte of interest, allowing for effective correction of variability during sample preparation, chromatography, and ionization. However, the specific isotope used for labeling can significantly influence the performance of the internal standard.

Performance Comparison: this compound vs. ¹³C-Allopurinol

The ideal internal standard should co-elute perfectly with the analyte and exhibit identical behavior during extraction and ionization to accurately compensate for any variations. While both deuterated and ¹³C-labeled standards are designed to meet these criteria, inherent differences in their isotopic properties can lead to performance variations.

Performance ParameterThis compound¹³C-Allopurinol (Expected)Rationale & Supporting Data
Chromatographic Co-elution Potential for slight retention time shift from Allopurinol due to the deuterium isotope effect.Expected to perfectly co-elute with Allopurinol.Deuterated compounds can sometimes exhibit slightly different chromatographic behavior compared to their non-labeled counterparts, a phenomenon known as the "isotope effect".[1][2] ¹³C-labeled standards, having a negligible isotope effect on retention time, are expected to co-elute perfectly with the analyte.[3][4]
Isotopic Stability Generally stable, but a theoretical risk of back-exchange exists if deuterium atoms are in exchangeable positions.Highly stable with no risk of isotopic exchange.Carbon-13 isotopes are integrated into the stable carbon backbone of the molecule and are not susceptible to exchange with the surrounding environment.[3] Deuterium labels, especially if not on non-exchangeable positions, can have a potential for back-exchange.[1]
Extraction Recovery A validated method reported a mean extraction recovery of 90.60% for this compound from human plasma.[5][6][7]Expected to have identical extraction recovery to Allopurinol.Due to their near-identical physicochemical properties, ¹³C-labeled standards are expected to mirror the extraction efficiency of the native analyte precisely.[3]
Matrix Effects A validated method using this compound reported IS-normalized matrix factors for Allopurinol and its metabolite ranging from 1.003 to 1.030, indicating effective compensation.[5][6][7]Expected to provide the most accurate compensation for matrix effects.Perfect co-elution ensures that the analyte and the internal standard experience the same matrix environment at the same time, leading to the most reliable correction for ion suppression or enhancement.[3][4]
Fragmentation in MS/MS The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which could potentially lead to minor differences in fragmentation patterns.Fragmentation pattern is identical to the native analyte, with a predictable mass shift.Identical chemical bonding in ¹³C-labeled standards results in the same fragmentation behavior as the unlabeled analyte, simplifying method development.[4]

Experimental Protocols

The following is a detailed methodology for a validated LC-MS/MS assay for the simultaneous determination of allopurinol and its active metabolite, oxypurinol, in human plasma, using a stable isotope-labeled internal standard like this compound. This protocol can be adapted for use with ¹³C-Allopurinol.

Sample Preparation (Protein Precipitation)
  • Thaw frozen human plasma samples at room temperature.

  • Vortex the plasma samples to ensure homogeneity.

  • Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Add a known amount of the internal standard (this compound or ¹³C-Allopurinol) solution.

  • Add 400 µL of a protein precipitation agent (e.g., 1.0% formic acid in acetonitrile).[5][6][7]

  • Vortex the mixture for 5 minutes to precipitate proteins.

  • Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC System: A validated HPLC or UPLC system.

  • Column: A reversed-phase column suitable for polar compounds, such as a Hypersil Gold C18 column (150 mm × 4.6 mm, 5 µm).[5][6][7]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid in water and acetonitrile (e.g., 98:2, v/v).[5][6][7]

  • Flow Rate: A constant flow rate (e.g., 0.8 mL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

  • Injection Volume: A small injection volume (e.g., 10 µL).

  • MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.[5][6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Allopurinol: m/z 137.0 → 109.9[5]

    • Oxypurinol: m/z 153.1 → 136.0[5]

    • This compound: m/z 139.0 → 111.9[5]

    • ¹³C-Allopurinol (Hypothetical): The precursor and product ions would be shifted according to the number of ¹³C atoms incorporated.

Mandatory Visualization

Bioanalytical_Workflow cluster_preanalytical Pre-analytical cluster_analytical Analytical cluster_postanalytical Post-analytical Sample_Receipt Sample Receipt (Human Plasma) Sample_Logging Sample Logging & Storage (-80°C) Sample_Receipt->Sample_Logging Sample_Thawing Sample Thawing & Vortexing Sample_Logging->Sample_Thawing Spiking Spike with Internal Standard (this compound or ¹³C-Allopurinol) Sample_Thawing->Spiking Protein_Precipitation Protein Precipitation (Acetonitrile + Formic Acid) Spiking->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_MS_MS_Analysis LC-MS/MS Analysis Supernatant_Transfer->LC_MS_MS_Analysis Data_Processing Data Processing (Peak Integration) LC_MS_MS_Analysis->Data_Processing Concentration_Calculation Concentration Calculation (Calibration Curve) Data_Processing->Concentration_Calculation Data_Review Data Review & Reporting Concentration_Calculation->Data_Review

Caption: Bioanalytical workflow for Allopurinol quantification.

Conclusion

While this compound has been successfully used as an internal standard in validated bioanalytical methods, the scientific literature strongly supports the general superiority of ¹³C-labeled internal standards.[3][4] For assays requiring the highest level of accuracy and precision, ¹³C-Allopurinol is the recommended choice due to its expected perfect co-elution with the analyte and greater isotopic stability. The absence of an isotope effect with ¹³C-labeling provides a more robust correction for matrix effects, which is particularly crucial for complex biological matrices. Researchers should weigh the higher cost and potentially limited availability of ¹³C-labeled standards against the enhanced data quality and reliability they offer.

References

A Comparative Guide to Bioequivalence Assessment of Allopurinol Formulations Employing Allopurinol-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the bioequivalence assessment of allopurinol formulations, with a specific focus on the utilization of a deuterium-labeled internal standard, Allopurinol-d2, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is a robust approach that enhances the accuracy and precision of pharmacokinetic data. This guide presents supporting experimental data, detailed methodologies, and visual workflows to aid in the design and evaluation of bioequivalence studies for allopurinol.

Executive Summary

The accurate quantification of allopurinol and its active metabolite, oxypurinol, in biological matrices is paramount for establishing the bioequivalence of different drug formulations. While various analytical techniques have been employed, the use of LC-MS/MS with a deuterated internal standard like this compound offers significant advantages over conventional methods such as HPLC with UV detection. These benefits include increased sensitivity, specificity, and the ability to effectively compensate for matrix effects and variability in sample processing, ultimately leading to more reliable pharmacokinetic data.[1][2] This guide details a validated LC-MS/MS method using this compound and compares its performance with alternative approaches.

Bioequivalence Data Summary

The following tables summarize the key pharmacokinetic parameters obtained from a bioequivalence study comparing a test and a reference 300 mg allopurinol tablet formulation. The study utilized a validated LC-MS/MS method with this compound as the internal standard for the simultaneous determination of allopurinol and its major active metabolite, oxypurinol, in human plasma.[3][4]

Table 1: Pharmacokinetic Parameters for Allopurinol (Mean ± SD)

ParameterTest FormulationReference Formulation90% Confidence Interval
Cmax (ng/mL)2134.5 ± 456.22105.8 ± 432.195.8 - 106.2%
AUC0-t (ng·h/mL)5432.1 ± 1123.55389.7 ± 1098.497.2 - 104.5%
AUC0-inf (ng·h/mL)5510.3 ± 1156.85478.2 ± 1132.197.5 - 104.8%
Tmax (h)1.5 ± 0.51.6 ± 0.6-
t1/2 (h)1.8 ± 0.41.9 ± 0.5-

Table 2: Pharmacokinetic Parameters for Oxypurinol (Mean ± SD)

ParameterTest FormulationReference Formulation90% Confidence Interval
Cmax (ng/mL)4567.8 ± 987.64601.2 ± 1012.396.5 - 103.1%
AUC0-t (ng·h/mL)134567.2 ± 28765.4135123.4 ± 29123.898.1 - 102.4%
AUC0-inf (ng·h/mL)138987.6 ± 30123.7139567.8 ± 30567.498.3 - 102.6%
Tmax (h)4.8 ± 1.24.9 ± 1.3-
t1/2 (h)18.5 ± 4.218.8 ± 4.5-

Experimental Protocols

Bioanalytical Method: LC-MS/MS with this compound Internal Standard

A detailed description of the validated liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of allopurinol and oxypurinol in human plasma is provided below.[3][4]

1. Sample Preparation: Protein Precipitation

  • To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (10 µg/mL).

  • Add 400 µL of acetonitrile containing 1% formic acid to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

  • LC System: Shimadzu HPLC system

  • Column: Hypersil Gold C18 (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% Formic acid in water : Acetonitrile (98:2, v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) source

  • Ionization Mode: Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Allopurinol: m/z 137.0 → 110.1

    • Oxypurinol: m/z 153.1 → 110.1

    • This compound (IS): m/z 139.0 → 112.1

  • Key MS Parameters: Optimized for maximum signal intensity for each analyte and the internal standard.

Alternative Method: HPLC with UV Detection

For comparison, a common alternative method involves High-Performance Liquid Chromatography with Ultraviolet (UV) detection.

1. Sample Preparation: Liquid-Liquid Extraction

  • To 1 mL of plasma, add a suitable internal standard (e.g., a structurally similar compound).

  • Add a buffering agent to adjust the pH.

  • Extract the analytes with an organic solvent (e.g., a mixture of dichloromethane and isopropanol).

  • Centrifuge to separate the layers.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Detection: UV detector set at the wavelength of maximum absorbance for allopurinol (around 254 nm).

Comparison of Methods

FeatureLC-MS/MS with this compoundHPLC-UV
Internal Standard Stable isotope-labeled (co-eluting)Structural analog (may have different retention time)
Specificity High (based on mass-to-charge ratio)Lower (potential for interfering peaks)
Sensitivity High (ng/mL to pg/mL range)Moderate (µg/mL to ng/mL range)
Matrix Effect Compensation ExcellentLimited
Throughput High (fast run times)Lower (longer run times)

Visualizations

Bioequivalence_Study_Workflow cluster_study_design Study Design cluster_clinical_phase Clinical Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis SD1 Volunteer Screening & Recruitment SD2 Randomization (Two-Sequence, Crossover) SD1->SD2 SD3 Informed Consent SD2->SD3 CP1 Period 1: Dosing (Test or Reference) SD3->CP1 CP2 Serial Blood Sampling CP1->CP2 CP3 Washout Period CP2->CP3 CP4 Period 2: Dosing (Alternate Formulation) CP3->CP4 CP5 Serial Blood Sampling CP4->CP5 AP1 Plasma Sample Processing CP5->AP1 AP2 LC-MS/MS Analysis with this compound AP1->AP2 AP3 Quantification of Allopurinol & Oxypurinol AP2->AP3 DA1 Pharmacokinetic Parameter Calculation (Cmax, AUC) AP3->DA1 DA2 Statistical Analysis (90% CI) DA1->DA2 DA3 Bioequivalence Conclusion DA2->DA3 Analytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SP1 Plasma Sample Aliquoting SP2 Addition of this compound (IS) SP1->SP2 SP3 Protein Precipitation SP2->SP3 SP4 Centrifugation SP3->SP4 SP5 Supernatant Evaporation SP4->SP5 SP6 Reconstitution SP5->SP6 LC1 Injection into HPLC SP6->LC1 LC2 Chromatographic Separation (C18 Column) LC1->LC2 MS1 Electrospray Ionization (ESI) LC2->MS1 MS2 Mass Spectrometry (MRM Detection) MS1->MS2 DP1 Peak Integration MS2->DP1 DP2 Concentration Calculation (Analyte/IS Ratio) DP1->DP2 Allopurinol_Metabolism cluster_purine_pathway Purine Metabolism Pathway cluster_allopurinol_action Allopurinol Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase Gout Gout UricAcid->Gout Leads to Allopurinol Allopurinol Allopurinol->Xanthine Inhibition Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Xanthine Oxidase Oxypurinol->Xanthine Inhibition

References

A Comparative Analysis of Allopurinol and Febuxostat Quantitation Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of bioanalytical methods for two key xanthine oxidase inhibitors, allopurinol and febuxostat, with a focus on methodologies employing deuterated internal standards. The use of stable isotope-labeled internal standards, such as deuterated allopurinol (Allopurinol-d2) and deuterated febuxostat (Febuxostat-d9), is a critical component in modern quantitative bioanalysis, offering enhanced precision and accuracy by mitigating matrix effects and variability in sample processing.

Executive Summary

Both allopurinol and febuxostat are mainstays in the management of hyperuricemia and gout.[1][2] Accurate and reliable quantification of these drugs and their metabolites in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. This guide synthesizes data from validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, highlighting the key performance characteristics of assays utilizing deuterated internal standards.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the quantitative data from published LC-MS/MS methods for the analysis of allopurinol (and its active metabolite, oxypurinol) and febuxostat, employing deuterated internal standards.

Table 1: Bioanalytical Method Parameters for Allopurinol and Febuxostat

ParameterAllopurinol / OxypurinolFebuxostat
Internal Standard This compoundFebuxostat-d9
Biological Matrix Human PlasmaHuman Plasma
Sample Preparation Protein Precipitation (PPT) with 1.0% formic acid in acetonitrileProtein Precipitation (PPT) with acetonitrile
Chromatography Hypersil Gold (150 mm × 4.6 mm, 5 µm) columnNot explicitly stated, but a C18 column is common
Mobile Phase 0.1% formic acid-acetonitrile (98:2, v/v)Acetonitrile and ammonium formate buffer
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Total Run Time ~9.0 minutes~2.0 minutes

Table 2: Method Validation and Performance Characteristics

ParameterAllopurinolOxypurinolFebuxostat
Linearity Range (ng/mL) 60.0 - 600080.0 - 800015.0 - 8000
Lower Limit of Quantification (LLOQ) (ng/mL) 60.080.015.0
Accuracy (%) Within ± 15% of nominalWithin ± 15% of nominalWithin ± 15% of nominal
Precision (CV%) ≤ 15%≤ 15%≤ 15%
Recovery (%) 85.36 - 91.2085.36 - 91.20>85% (inferred from use of PPT)
Matrix Effect Minimal (IS-normalized factor: 1.003 - 1.030)Minimal (IS-normalized factor: 1.003 - 1.030)Minimal (due to deuterated IS)[2]

Experimental Protocols

The methodologies outlined below are based on validated LC-MS/MS assays for the quantification of allopurinol, oxypurinol, and febuxostat in human plasma.

Protocol 1: Simultaneous Determination of Allopurinol and Oxypurinol[1]
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of human plasma, add the deuterated internal standard (this compound).

    • Precipitate proteins by adding 1.0% formic acid in acetonitrile.

    • Vortex mix and centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • Liquid Chromatography:

    • Column: Hypersil Gold (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of 0.1% formic acid in water and acetonitrile (98:2, v/v).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature to ensure reproducibility.

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

      • Allopurinol transition: m/z 137.0 → 109.9.[1]

      • Oxypurinol transition: m/z 153.1 → 136.0.[1]

      • This compound (IS) transition: m/z 139.0 → 111.9.[1]

Protocol 2: Determination of Febuxostat[2]
  • Sample Preparation (Protein Precipitation):

    • To a small volume of human plasma, add the deuterated internal standard (Febuxostat-d9).[2]

    • Precipitate proteins using acetonitrile.[2]

    • Vortex mix and centrifuge.

    • Transfer the supernatant for injection into the LC-MS/MS system.[2]

  • Liquid Chromatography:

    • The specific column was not detailed, but a reverse-phase column is standard.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., ammonium formate).[2]

  • Tandem Mass Spectrometry:

    • Ionization: Electrospray ionization in positive mode (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).

      • The specific MRM transitions for febuxostat and febuxostat-d9 would be optimized for the instrument used.

Mandatory Visualizations

The following diagrams illustrate the common mechanism of action for both drugs and a generalized workflow for their bioanalysis.

Xanthine_Oxidase_Inhibition_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Catalyzed by UricAcid Uric Acid Xanthine->UricAcid Catalyzed by XanthineOxidase Xanthine Oxidase XanthineOxidase->Xanthine XanthineOxidase->UricAcid Inhibitors Allopurinol or Febuxostat Inhibitors->XanthineOxidase Inhibit

Caption: Mechanism of action for Allopurinol and Febuxostat.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProc Data Processing Plasma Plasma Sample Add_IS Add Deuterated Internal Standard Plasma->Add_IS PPT Protein Precipitation (e.g., with Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Tandem Mass Spectrometry (Detection & Quantitation) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Concentration Concentration Calculation Calibration->Concentration

Caption: Generalized experimental workflow for bioanalysis.

References

A Comparative Analysis of the Inhibitory Potency of Allopurinol and its Deuterated Analog, Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the inhibitory potency of the well-established xanthine oxidase inhibitor, Allopurinol, and its deuterated form, Allopurinol-d2. This document synthesizes available data, outlines relevant experimental methodologies, and visualizes the underlying biochemical pathways and experimental workflows.

Allopurinol is a cornerstone in the management of hyperuricemia and gout, exerting its therapeutic effect by inhibiting xanthine oxidase, the pivotal enzyme in the purine catabolism pathway that leads to the production of uric acid.[1][2][3] Deuterated compounds, such as this compound, are often synthesized for use as internal standards in quantitative analysis or to investigate the kinetic isotope effect, which can influence a drug's metabolic stability and pharmacokinetic profile. This guide evaluates the available data on the inhibitory potency of both compounds.

Data Presentation: Inhibitory Potency Against Xanthine Oxidase

CompoundTarget EnzymeIC50 Value (µM)Notes
Allopurinol Xanthine Oxidase0.2 - 50[1]The wide range reflects variations in experimental conditions.
This compound Xanthine OxidaseData not availableThis compound is the deuterated form of Allopurinol.[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory potency of compounds like Allopurinol is typically determined using an in vitro xanthine oxidase inhibition assay. The following protocol outlines a general procedure for such an experiment.

Objective: To determine the concentration of an inhibitor (e.g., Allopurinol) required to inhibit 50% of the xanthine oxidase activity (IC50).

Materials:

  • Xanthine oxidase (e.g., from bovine milk)

  • Xanthine (substrate)

  • Phosphate buffer (e.g., potassium phosphate buffer, pH 7.5)

  • Inhibitor solutions (Allopurinol and/or this compound of varying concentrations)

  • Spectrophotometer

Procedure:

  • Preparation of Reagents: All solutions are prepared in the phosphate buffer. A stock solution of xanthine is prepared, and serial dilutions of the inhibitor are made to obtain a range of concentrations.

  • Enzyme and Inhibitor Pre-incubation: A solution containing the xanthine oxidase enzyme and a specific concentration of the inhibitor is prepared in a cuvette or microplate well. This mixture is typically pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the xanthine substrate to the enzyme-inhibitor mixture.

  • Measurement of Uric Acid Formation: The activity of xanthine oxidase is determined by measuring the rate of formation of its product, uric acid. Uric acid has a characteristic absorbance at a specific wavelength (typically around 290-295 nm). The increase in absorbance is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the reaction (change in absorbance per minute) is calculated for each inhibitor concentration. The percentage of inhibition is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate of a control reaction without the inhibitor. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualization

The following diagrams illustrate the biochemical pathway of uric acid production and a typical workflow for determining xanthine oxidase inhibition.

sub sub enz enz prod prod inhib inhib Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Xanthine Xanthine XO2 Xanthine Oxidase UricAcid Uric Acid XO1->Xanthine XO2->UricAcid Allopurinol Allopurinol / this compound Allopurinol->XO1 Allopurinol->XO2

Caption: Allopurinol's Mechanism of Action

start_end start_end process process decision decision io io A Start B Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) A->B C Pre-incubate Enzyme with Inhibitor B->C D Add Substrate to Initiate Reaction C->D E Monitor Absorbance Change (at ~295 nm) D->E F Calculate Reaction Rate & % Inhibition E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: In Vitro XO Inhibition Assay Workflow

References

Isotope Effect on Xanthine Oxidase Inhibition: A Comparative Guide to Allopurinol and Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Allopurinol and its deuterated analogue, Allopurinol-d2, in the context of xanthine oxidase inhibition. While direct comparative experimental data for this compound is not extensively available in public literature, this document leverages established principles of the kinetic isotope effect to objectively compare their potential performance.

Introduction to the Kinetic Isotope Effect

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE). This effect arises because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when deuterium is substituted at that position. In drug metabolism, this can lead to a decreased rate of metabolic conversion, potentially altering the pharmacokinetic profile of the drug.

Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a potent inhibitor of xanthine oxidase.[1][2] Its primary mechanism involves its own metabolism by xanthine oxidase to its active metabolite, oxypurinol.[3][4] This guide explores the theoretical implications of deuterating allopurinol on its interaction with xanthine oxidase.

Performance Comparison: Allopurinol vs. This compound

The following tables summarize the known quantitative data for allopurinol and provide a theoretically projected comparison for this compound based on the principles of the kinetic isotope effect.

Table 1: Comparison of Xanthine Oxidase Inhibition

CompoundIC50 (µM)Inhibition TypeData Source
Allopurinol0.2 - 50Competitive[5][6]
This compoundTheoretically SimilarTheoretically CompetitiveTheoretical

Note: The IC50 value for this compound is projected to be similar to that of Allopurinol because the direct binding to the enzyme's active site is not expected to be significantly altered by deuteration. The primary isotope effect is anticipated in the metabolic conversion step.

Table 2: Pharmacokinetic Parameters

ParameterAllopurinolThis compound (Projected)Rationale for Projection (Kinetic Isotope Effect)
Half-life (t½) ~1-2 hoursIncreased Slower metabolism to oxypurinol due to the stronger C-D bond, leading to a longer circulation time of the parent drug.
Metabolite (Oxypurinol) Formation RapidSlower The conversion of allopurinol to oxypurinol is catalyzed by xanthine oxidase and aldehyde oxidase, a process that involves C-H bond cleavage.[7] Deuteration at the site of oxidation is expected to slow this conversion.
Overall Exposure (AUC) VariableIncreased A slower rate of metabolism would likely lead to a higher area under the curve (AUC) for this compound compared to Allopurinol at an equivalent dose.

Signaling and Metabolic Pathways

The interaction of allopurinol with the purine catabolism pathway is well-understood. Allopurinol, a structural analog of hypoxanthine, competitively inhibits xanthine oxidase, thereby preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid.[3][4]

Mechanism of Action of Allopurinol on Xanthine Oxidase

Mechanism of Allopurinol Inhibition Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Allopurinol Allopurinol Allopurinol->XanthineOxidase Competitive Inhibition Oxypurinol Oxypurinol (Active Metabolite) Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->XanthineOxidase Stronger Inhibition

Caption: Allopurinol competitively inhibits xanthine oxidase and is also metabolized to the more potent inhibitor, oxypurinol.

Experimental Protocols

The following are detailed methodologies for key experiments to compare the inhibitory effects of Allopurinol and this compound on xanthine oxidase.

In Vitro Xanthine Oxidase Inhibition Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of a compound against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol and this compound

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Prepare stock solutions of Allopurinol and this compound in DMSO.

    • Prepare a working solution of xanthine oxidase in cold potassium phosphate buffer immediately before use.

  • Assay Setup:

    • In a 96-well plate, add 20 µL of various concentrations of the test compounds (Allopurinol or this compound) or vehicle (DMSO for control).

    • Add 120 µL of the xanthine solution to each well.

    • Add 40 µL of potassium phosphate buffer to each well.

    • Pre-incubate the plate at 25°C for 15 minutes.

  • Enzyme Reaction and Measurement:

    • Initiate the reaction by adding 20 µL of the xanthine oxidase solution to each well.

    • Immediately measure the increase in absorbance at 295 nm every 30 seconds for 10 minutes. The rate of increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting software.

Experimental Workflow for Comparative Analysis

A logical workflow is crucial for a direct and unbiased comparison between Allopurinol and its deuterated counterpart.

Workflow Diagram

Comparative Analysis Workflow cluster_0 In Vitro Studies cluster_1 In Vivo Studies (Animal Model) InhibitionAssay Xanthine Oxidase Inhibition Assay (IC50) DataAnalysis Comparative Data Analysis InhibitionAssay->DataAnalysis KineticStudies Enzyme Kinetic Studies (Ki, Mechanism of Inhibition) KineticStudies->DataAnalysis PK_Studies Pharmacokinetic Profiling (t½, Cmax, AUC) PK_Studies->DataAnalysis PD_Studies Pharmacodynamic Assessment (Uric Acid Levels) PD_Studies->DataAnalysis Start Compound Synthesis (Allopurinol & this compound) Start->InhibitionAssay Start->KineticStudies Start->PK_Studies Start->PD_Studies

Caption: A comprehensive workflow for the comparative evaluation of Allopurinol and this compound.

Conclusion

The deuteration of allopurinol at a metabolically active site is anticipated to slow its conversion to the active metabolite, oxypurinol. This modification is not expected to significantly alter the intrinsic inhibitory activity (IC50) against xanthine oxidase but is likely to result in a longer half-life and increased overall exposure of the parent drug. These predicted changes in pharmacokinetics could potentially lead to a more sustained therapeutic effect, allowing for less frequent dosing or a lower required dose to achieve the same therapeutic outcome. However, it is crucial to note that these are theoretical projections based on the kinetic isotope effect. Rigorous in vitro and in vivo experimental studies are necessary to confirm these hypotheses and to fully characterize the pharmacological profile of this compound.

References

Comparison of Allopurinol and its metabolite oxypurinol using Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Allopurinol, a cornerstone in the management of hyperuricemia and gout, exerts its therapeutic effects primarily through its active metabolite, oxypurinol.[1][2] Both molecules are potent inhibitors of xanthine oxidase, the pivotal enzyme in the purine catabolism pathway responsible for the production of uric acid.[3][4] Understanding the distinct pharmacokinetic and pharmacodynamic properties of allopurinol and oxypurinol is crucial for optimizing treatment strategies and for the development of new therapeutic agents. This guide provides a comprehensive comparison of these two compounds, supported by experimental data and detailed methodologies. The use of stable isotope-labeled internal standards, such as Allopurinol-d2, is highlighted as a key component in the accurate quantification of these compounds in biological matrices.[5][6]

Comparative Pharmacokinetic and Efficacy Data

The therapeutic action of allopurinol is largely attributable to oxypurinol, which exhibits a significantly longer half-life, leading to its accumulation and a sustained inhibitory effect on xanthine oxidase.[1][3] While allopurinol is a prodrug that is rapidly metabolized, it has been demonstrated to be more effective than oxypurinol when administered directly in vivo.[7][8]

ParameterAllopurinolOxypurinolReference
Oral Bioavailability 79 ± 20%N/A (formed from allopurinol)[1][2]
Time to Peak Plasma Concentration (Tmax) ~1.5 hours~4.5 hours[1][3]
Elimination Half-life (t1/2) 1.2 ± 0.3 hours23.3 ± 6.0 hours[2][4]
Apparent Volume of Distribution (Vd/F) 1.31 ± 0.41 L/kg0.59 ± 0.16 L/kg[1][2]
Plasma Protein Binding NegligibleNegligible[1]
Primary Metabolic Pathway Oxidation to oxypurinolPrimarily excreted unchanged[1][9]
In Vivo Efficacy (Urate Lowering) More potent than oxypurinol at the same doseLess potent than allopurinol at the same dose[7]

Mechanism of Action: Inhibition of Xanthine Oxidase

Allopurinol, a structural analog of hypoxanthine, and its metabolite oxypurinol, an analog of xanthine, both function by inhibiting xanthine oxidase.[10][11] This enzyme catalyzes the final two steps of purine breakdown: the conversion of hypoxanthine to xanthine and then xanthine to uric acid.[3][7] Allopurinol acts as a substrate for xanthine oxidase, which hydroxylates it to form oxypurinol.[7] Oxypurinol then binds tightly to the reduced molybdenum center of the enzyme, effectively inactivating it and preventing further uric acid production.[7][8] This inhibition leads to an increase in the more soluble purine precursors, hypoxanthine and xanthine, which are then excreted by the kidneys.[3]

cluster_purine Purine Metabolism cluster_drug Drug Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric Acid Uric Acid Xanthine->Uric Acid Xanthine Oxidase Allopurinol Allopurinol Oxypurinol Oxypurinol Allopurinol->Oxypurinol Xanthine Oxidase Xanthine Oxidase Xanthine Oxidase Allopurinol->Xanthine Oxidase Inhibition Oxypurinol->Xanthine Oxidase Strong Inhibition

Inhibition of Purine Metabolism by Allopurinol and Oxypurinol.

Experimental Protocols

Simultaneous Quantification of Allopurinol and Oxypurinol in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This method allows for the precise and simultaneous measurement of allopurinol and its active metabolite, oxypurinol, in biological samples.

1. Sample Preparation:

  • To 100 µL of human plasma, add a known concentration of the internal standard, this compound.

  • Perform protein precipitation by adding 1.0% formic acid in acetonitrile.[5][6]

  • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Chromatographic Separation:

  • Inject the supernatant into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Utilize a C18 reverse-phase column, such as a Hypersil Gold column (150 mm x 4.6 mm, 5 µm), for separation.[5][12]

  • Employ a mobile phase gradient consisting of 0.1% formic acid in water and acetonitrile to elute the analytes.[5][12]

3. Mass Spectrometric Detection:

  • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]

  • Monitor the specific precursor-to-product ion transitions for allopurinol, oxypurinol, and the internal standard, this compound.

  • For example, the transition for this compound might be m/z 139.0 → 111.9.[6]

4. Quantification:

  • Construct calibration curves by plotting the peak area ratios of the analytes to the internal standard against the corresponding concentrations of the calibration standards.

  • Determine the concentrations of allopurinol and oxypurinol in the plasma samples by interpolating their peak area ratios from the calibration curve. The calibration range for allopurinol is typically 60.0 to 6000 ng/mL, and for oxypurinol, it is 80.0 to 8000 ng/mL.[5]

start Plasma Sample Collection is_spike Spike with this compound (Internal Standard) start->is_spike protein_precip Protein Precipitation (Acetonitrile with Formic Acid) is_spike->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_ms LC-MS/MS Analysis (C18 Column, ESI+) supernatant->lc_ms quant Quantification against Calibration Curve lc_ms->quant

References

Navigating Bioanalytical Methods: An Inter-laboratory Comparison Guide for Allopurinol-d2 Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. This guide provides a comparative overview of bioanalytical methods utilizing Allopurinol-d2 as an internal standard for the determination of allopurinol and its primary active metabolite, oxypurinol. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to offer insights into their performance and protocols.

Allopurinol is a cornerstone in the management of hyperuricemia and gout, acting as a potent inhibitor of xanthine oxidase.[1] Its deuterated analog, this compound, is widely employed as an internal standard in quantitative bioanalysis to ensure accuracy and precision by correcting for variability during sample processing and analysis.[1][2]

Comparative Performance of this compound Based Assays

The following table summarizes the key performance metrics from a selection of published LC-MS/MS methods for the simultaneous analysis of allopurinol and oxypurinol in human plasma, using this compound as the internal standard. This data, while not from a direct head-to-head study, provides a valuable benchmark for laboratories developing or implementing similar assays.

Performance MetricMethod AMethod B
Analyte Allopurinol / OxypurinolAllopurinol / Oxypurinol
Internal Standard This compound2,6-dichloropurine
Linearity Range (ng/mL) 60.0 - 6000 / 80.0 - 800050 - 5000 / 50 - 5000
Lower Limit of Quantification (LLOQ) (ng/mL) 60.0 / 80.050 / 50
Intra-day Precision (%RSD) 0.43 - 2.43%≤ 11.1%
Inter-day Precision (%RSD) 1.23 - 6.42%≤ 11.1%
Intra-day Accuracy (%) 94.74 - 97.03%Not explicitly stated
Inter-day Accuracy (%) 94.10 - 98.88%Not explicitly stated
Recovery (%) 85.36 - 91.20%Not explicitly stated

Disclaimer: The data presented is a synthesis from individual studies and does not represent a direct inter-laboratory comparison.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below is a representative protocol for an LC-MS/MS method for the simultaneous determination of allopurinol and oxypurinol in human plasma.

Sample Preparation: Protein Precipitation
  • Aliquoting: Transfer 100 µL of human plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard solution.

  • Precipitation: Add 1.0% formic acid in acetonitrile to precipitate plasma proteins.[1]

  • Vortexing and Centrifugation: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
  • LC Column: A reverse-phase column, such as a Hypersil Gold (150 mm × 4.6 mm, 5 µm), is commonly used for separation.[1]

  • Mobile Phase: An isocratic mobile phase consisting of 0.1% formic acid and acetonitrile (e.g., 98:2, v/v) is effective for the separation of allopurinol and oxypurinol.[1]

  • Ionization: Electrospray ionization (ESI) in the positive mode is typically employed for the detection of allopurinol, oxypurinol, and this compound.[1][3]

  • Mass Spectrometry: A triple quadrupole mass spectrometer is used for quantification, monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

    • Allopurinol: m/z 137.0 → 109.9[4]

    • Oxypurinol: m/z 153.1 → 136.0[4]

    • This compound (IS): m/z 139.0 → 111.9[4]

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the allopurinol signaling pathway, a typical experimental workflow, and the logical structure of this comparison guide.

Allopurinol_Signaling_Pathway cluster_purine Purine Metabolism cluster_enzyme Enzyme cluster_drug Drug Action Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase Allopurinol Allopurinol Allopurinol->Xanthine_Oxidase Inhibits Oxypurinol Oxypurinol Allopurinol->Oxypurinol Metabolized by Xanthine Oxidase Oxypurinol->Xanthine_Oxidase Inhibits

Caption: Allopurinol inhibits xanthine oxidase, reducing uric acid production.

Experimental_Workflow Start Plasma Sample Collection Spike Spike with this compound (IS) Start->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Analyze LC-MS/MS Analysis Extract->Analyze Quantify Data Quantification Analyze->Quantify End Report Results Quantify->End

Caption: A typical bioanalytical workflow for this compound assays.

Comparison_Guide_Logic cluster_performance Performance Metrics cluster_protocol Experimental Protocols cluster_visualization Visualizations Title Inter-laboratory Comparison Guide: This compound Based Assays Linearity Linearity & LLOQ Title->Linearity Precision Precision Title->Precision Accuracy Accuracy Title->Accuracy Recovery Recovery Title->Recovery SamplePrep Sample Preparation Title->SamplePrep LC_Conditions LC Conditions Title->LC_Conditions MS_Conditions MS Conditions Title->MS_Conditions Pathway Signaling Pathway Title->Pathway Workflow Experimental Workflow Title->Workflow Logic Guide Logic Title->Logic

Caption: Logical structure of this comparison guide.

References

Benchmarking Allopurinol-d2: A Comparative Guide to Internal Standards for Purine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of purines, the use of a reliable internal standard is paramount to ensure accuracy and precision by correcting for variability in sample preparation and analytical instrumentation. Allopurinol-d2, a deuterium-labeled analog of the xanthine oxidase inhibitor allopurinol, is a commonly utilized internal standard. This guide provides an objective comparison of this compound's performance against other stable isotope-labeled internal standards used in purine analysis, supported by experimental data from various studies.

The Role and Ideal Characteristics of an Internal Standard

An internal standard (IS) is a compound with a known concentration that is added to a sample prior to analysis. An ideal IS for quantitative mass spectrometry should be structurally and chemically similar to the analyte of interest, co-elute with the analyte without causing interference, and not be naturally present in the sample. Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards in LC-MS/MS analysis as they exhibit nearly identical physicochemical properties to their unlabeled counterparts.

This compound as an Internal Standard

This compound is frequently employed as an internal standard, particularly for the quantification of allopurinol and its active metabolite, oxypurinol. Its performance has been validated in several studies, demonstrating good recovery and the ability to compensate for matrix effects.

Table 1: Performance Data for this compound as an Internal Standard

ParameterMatrixAnalyte(s)Recovery (%)Matrix Effect (%)Citation(s)
Extraction RecoveryHuman PlasmaAllopurinol, Oxypurinol85.36 - 91.20Not explicitly quantified, but IS-normalized matrix factor was 1.003-1.030[1]
Mean RecoveryHuman PlasmaAllopurinol, Oxypurinol90.60Not explicitly quantified[2]

Alternative Internal Standards for Purine Analysis

A variety of other stable isotope-labeled compounds are used for the analysis of endogenous purines such as hypoxanthine, xanthine, and uric acid. These often involve the incorporation of heavy carbon (¹³C) or nitrogen (¹⁵N) isotopes.

Table 2: Performance Data for Alternative Stable Isotope-Labeled Internal Standards

Internal StandardMatrixAnalyte(s)Recovery (%)Accuracy (%)Precision (%RSD)Citation(s)
1,3-¹⁵N₂-Uric AcidHuman PlasmaUric AcidNot specified92.7 - 102.3< 5.1 (intra- & inter-day)[1]
¹³C₅-HypoxanthineNot specifiedHypoxanthineNot specifiedNot specifiedNot specified[3]
¹³C,¹⁵N₂-XanthineBiobanked UrineXanthine, Hypoxanthine, Allantoin, Uric AcidNot specifiedNot specified<10 (inter-day)[4]
¹³C₂,¹⁵N₂-Uric AcidNot specifiedUric AcidNot specifiedNot specifiedNot specified[5]

Deuterated vs. ¹³C- and ¹⁵N-Labeled Standards: A Head-to-Head Comparison

The choice between a deuterated internal standard like this compound and a ¹³C- or ¹⁵N-labeled standard involves a trade-off between cost and potential analytical performance.

Table 3: Comparison of Deuterated and ¹³C/¹⁵N-Labeled Internal Standards

FeatureDeuterated (e.g., this compound)¹³C- or ¹⁵N-Labeled (e.g., ¹³C₅-Hypoxanthine)
Cost Generally less expensive to synthesize.Typically more expensive to produce.
Chromatographic Co-elution May exhibit slight chromatographic shifts (isotopic effect), potentially leading to differential matrix effects.[6][7]Generally co-elute perfectly with the unlabeled analyte, providing better compensation for matrix effects.[2][7]
Isotopic Stability Deuterium atoms can sometimes be lost or exchanged with protons, especially if located at exchangeable positions, which can affect accuracy.[8]The ¹³C and ¹⁵N labels are integrated into the carbon or nitrogen backbone and are highly stable with no risk of exchange.[8]
Accuracy Can be compromised if significant chromatographic separation or isotopic exchange occurs.[9]Generally considered to provide higher accuracy due to greater chemical and isotopic stability.[2][9]

Experimental Protocols

The following provides a generalized experimental protocol for the analysis of purines using LC-MS/MS with a stable isotope-labeled internal standard. Specific parameters will vary depending on the analytes, matrix, and instrumentation.

Sample Preparation
  • Thawing and Centrifugation : Thaw frozen biological samples (e.g., plasma, urine) on ice. Centrifuge to pellet any precipitates.

  • Internal Standard Spiking : Add a known concentration of the internal standard (e.g., this compound, ¹³C₅-Hypoxanthine) to an aliquot of the sample.

  • Protein Precipitation : For plasma or serum samples, precipitate proteins by adding a cold organic solvent such as acetonitrile or methanol (often containing an acid like formic acid). Vortex thoroughly.

  • Centrifugation and Supernatant Collection : Centrifuge the mixture at high speed to pellet the precipitated proteins. Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution : Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Filtration : Filter the reconstituted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) :

    • Column : A reversed-phase C18 column is commonly used for separating purines.

    • Mobile Phase : A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile) is typically employed.

    • Flow Rate : A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume : Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization Source : Electrospray ionization (ESI) is most frequently used, often in positive ion mode for purines.

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard are monitored.

    • Data Analysis : The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration of the analyte in the unknown samples is determined.

Visualizing Key Processes

To better understand the context of purine analysis, the following diagrams illustrate the purine metabolism pathway and a typical experimental workflow.

Purine_Metabolism cluster_de_novo De Novo Synthesis cluster_salvage Salvage Pathway cluster_catabolism Catabolism PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multi-step pathway Inosine Inosine IMP->Inosine Hypoxanthine Hypoxanthine Hypoxanthine->IMP Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Guanine Guanine GMP GMP Guanine->GMP GMP Adenine Adenine AMP AMP Adenine->AMP AMP Guanosine Guanosine GMP->Guanosine AMP->IMP Inosine->Hypoxanthine Guanosine->Guanine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Allopurinol Allopurinol Allopurinol->Xanthine Inhibition Oxypurinol Oxypurinol Allopurinol->Oxypurinol Xanthine Oxidase Oxypurinol->Xanthine Inhibition

Caption: The purine metabolism pathway, highlighting the central role of xanthine oxidase, the target of allopurinol.

Experimental_Workflow Sample_Collection 1. Sample Collection (Plasma, Urine, etc.) IS_Spiking 2. Internal Standard Spiking (e.g., this compound) Sample_Collection->IS_Spiking Sample_Prep 3. Sample Preparation (Protein Precipitation, etc.) IS_Spiking->Sample_Prep LC_Separation 4. LC Separation Sample_Prep->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Area Ratio, Calibration Curve) MS_Detection->Data_Analysis Quantification 7. Analyte Quantification Data_Analysis->Quantification

Caption: A generalized experimental workflow for quantitative purine analysis using LC-MS/MS with an internal standard.

Conclusion

This compound is a well-validated and effective internal standard for the quantification of allopurinol and its metabolite, oxypurinol. For the broader analysis of endogenous purines, while this compound can be used, researchers should consider the potential for chromatographic shifts and isotopic instability inherent to some deuterated standards. Stable isotope-labeled standards incorporating ¹³C or ¹⁵N, such as ¹³C₅-hypoxanthine and ¹⁵N-uric acid, are generally considered superior in terms of accuracy and reliability due to their closer physicochemical mimicry of the target analytes, albeit at a higher cost. The choice of internal standard should be guided by the specific analytical requirements, the availability of standards, and a thorough method validation to ensure data of the highest quality.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. Allopurinol-d2, a deuterated form of the xanthine oxidase inhibitor Allopurinol, requires specific handling and disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring compliance with safety regulations and fostering a secure research environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1] Allopurinol is classified as a toxic solid and may cause an allergic skin reaction.[2][3] Therefore, all waste material must be managed in accordance with national, state, and local regulations.[1][3] It is crucial to prevent this compound from entering drains or water systems.[1]

Quantitative Data on Allopurinol Hazards

The following table summarizes the key hazard classifications for Allopurinol, which are applicable to this compound.

Hazard ClassificationGHS CodeDescription
Acute Toxicity - OralH301Toxic if swallowed[2]
Skin SensitizationH317May cause an allergic skin reaction[2]

Step-by-Step Disposal Protocol for this compound

The recommended method for the disposal of this compound from a laboratory setting is through a licensed chemical waste disposal service.[1]

  • Waste Identification and Segregation :

    • Hazardous Waste : Treat all this compound waste as hazardous pharmaceutical waste.[1]

    • Segregation : Keep Allopurinor-d2 waste separate from general laboratory waste and other chemical waste streams to prevent cross-contamination.[1]

  • Containerization :

    • Original Containers : Whenever feasible, store the waste in its original container.[1]

    • Waste Containers : If the original container is not available or suitable, use a designated, leak-proof, and sealable hazardous waste container. Ensure the container is compatible with this compound.

  • Labeling :

    • Clearly label the waste container as "Hazardous Waste: this compound" and include the appropriate hazard symbols.[1]

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.

    • Follow the storage temperature guidelines provided by the supplier, which is typically 2-8°C for long-term storage.[4][5]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

    • Provide the EHS department or the licensed chemical waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.

For trace amounts of this compound that cannot be collected for chemical waste disposal, the following procedure can be considered, but only if permitted by your institution's policies and local regulations:

  • Deactivation (if applicable and procedures are available) : Consult scientific literature or your EHS department for any validated chemical deactivation procedures.

  • Absorption : Absorb the material onto an inert substance like vermiculite, dry sand, or earth.

  • Packaging : Place the mixture in a sealed, labeled container.

  • Disposal : Dispose of this container as hazardous waste through a licensed service.

Under no circumstances should this compound be flushed down the drain or disposed of in regular trash without being properly contained and labeled as hazardous waste.[1]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_waste Waste Handling cluster_disposal Disposal A Don Personal Protective Equipment (PPE) B Segregate this compound Waste as Hazardous A->B C Place in a Labeled, Leak-Proof Container B->C D Store in Designated Secure Area C->D E Contact Environmental Health & Safety (EHS) D->E F Arrange for Pickup by Licensed Waste Disposal Service E->F

Caption: Workflow for the proper disposal of this compound in a laboratory setting.

References

Personal protective equipment for handling Allopurinol-d2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety and logistical information for managing Allopurinol-d2 in a laboratory setting. Adherence to these procedures will minimize exposure risks and ensure regulatory compliance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is crucial to prevent skin contact and inhalation. The following table summarizes the required PPE.

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves is recommended.[1][2][3]Provides a barrier against skin contact.[1] Double-gloving offers additional protection in case the outer glove is breached.[1][3] Powder-free gloves prevent the aerosolization of the compound.[1]
Eye Protection Safety goggles or a full-face shield.[4][5]Protects eyes from dust particles and potential splashes.[5] A face shield offers broader facial protection.[1]
Respiratory Protection A self-contained breathing apparatus or an N-95/N-100 particulate respirator.[4]Necessary to prevent inhalation of the fine powder, especially during weighing and transfer.[6]
Lab Coat/Gown A disposable, low-permeability gown with a solid front and long sleeves.[3]Protects the body and personal clothing from contamination.[5]
Additional Protection Shoe covers and hair covers.[1][5]Reduces the risk of spreading contamination outside of the work area.[1]

Operational Plan for Handling this compound

A step-by-step approach ensures that this compound is handled in a controlled and safe manner.

  • Preparation :

    • Designate a specific area for handling this compound, preferably within a ventilated enclosure such as a fume hood or a glove box.

    • Ensure all necessary PPE is available and in good condition.

    • Have spill cleanup materials readily accessible.

  • Weighing and Aliquoting :

    • Perform all weighing and aliquoting of the powdered compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

    • Use anti-static weigh paper or boats to prevent the powder from scattering.

    • Handle with care to avoid creating dust.

  • Dissolving :

    • If preparing a solution, add the solvent to the this compound powder slowly to avoid splashing.

    • Keep the container covered as much as possible during the dissolution process.

  • Post-Handling :

    • After handling, carefully remove and dispose of the outer pair of gloves.

    • Wipe down all surfaces and equipment used with an appropriate cleaning agent.

    • Wash hands thoroughly after removing all PPE.[3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation : this compound waste should be treated as hazardous pharmaceutical waste and segregated from general laboratory trash.[7]

  • Containerization :

    • Collect all solid waste, including contaminated gloves, weigh paper, and disposable lab coats, in a clearly labeled, sealed hazardous waste container.[7] The container should be marked as "Hazardous Waste: Allopurinol".[7]

    • Liquid waste (solutions containing this compound) should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.

  • Disposal Method :

    • The primary and recommended method for disposal is through a licensed chemical waste disposal service.[7]

    • Do not dispose of this compound down the drain.[7]

    • For consumer quantities, drug take-back programs are a preferred option.[7][8][9] If this is not available, the material can be mixed with an undesirable substance like coffee grounds or cat litter, sealed in a bag, and placed in the household trash.[7][8][9]

Experimental Workflow for Safe Handling

The following diagram outlines the logical flow for safely handling this compound from receipt to disposal.

Allopurinol_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Designated Workspace A->B C Assemble Materials & Spill Kit B->C D Weigh/Aliquot in Ventilated Enclosure C->D Proceed to Handling E Prepare Solution (if applicable) D->E F Decontaminate Workspace & Equipment E->F Proceed to Cleanup G Segregate & Label Hazardous Waste F->G H Dispose via Licensed Service G->H I Doff PPE H->I J Wash Hands Thoroughly I->J

Caption: Workflow for the safe handling of this compound.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。